molecular formula C10H4ClF4N B1362245 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline CAS No. 401567-85-9

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Cat. No.: B1362245
CAS No.: 401567-85-9
M. Wt: 249.59 g/mol
InChI Key: CFSUQVZKCFPECU-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C10H4ClF4N and its molecular weight is 249.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-8-fluoro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF4N/c11-6-4-8(10(13,14)15)16-9-5(6)2-1-3-7(9)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSUQVZKCFPECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378706
Record name 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401567-85-9
Record name 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-8-(trifluoromethyl)quinoline: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-8-(trifluoromethyl)quinoline, a key building block in modern medicinal chemistry. While the specific query for "4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline" did not yield a dedicated CAS number in public databases, this guide focuses on the closely related and extensively documented analog, 4-Chloro-8-(trifluoromethyl)quinoline (CAS No. 23779-97-7). The principles, synthetic routes, and applications discussed herein offer significant transferable insights for the synthesis and utilization of substituted quinoline derivatives.

Physicochemical Properties and Identification

4-Chloro-8-(trifluoromethyl)quinoline is a solid, crystalline compound, typically appearing as a white to light yellow or brown powder.[1][2] Its core structure consists of a quinoline ring system substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 8-position. This unique substitution pattern imparts specific reactivity and properties that are highly valuable in organic synthesis.

PropertyValue
CAS Number 23779-97-7
Molecular Formula C₁₀H₅ClF₃N[3]
Molecular Weight 231.60 g/mol
Melting Point 80-82 °C[1][2]
Boiling Point 265.5 ± 35.0 °C (Predicted)[1]
Density 1.427 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Chloroform, Methanol; Low solubility in water[1][2]
Form Solid[1]

Synthesis and Reaction Pathways

The synthesis of 4-Chloro-8-(trifluoromethyl)quinoline can be achieved through various methods. One notable process involves the direct production from β-(o-trifluoromethylanilino)-propanoic acid. This method offers high yields, on the order of 80%, and avoids the formation of unstable intermediates.[4] The process utilizes a chlorination agent, such as phosphorus oxychloride, in the presence of an oxidizing agent.[4]

A multi-step synthesis approach may involve the following general pathway:

  • Condensation: Condensing o-trifluoromethyl-aniline with a suitable reagent like ethyl ethoxymethylene malonate.[4]

  • Cyclization: Cyclizing the resulting product to form a 4-hydroxy-8-trifluoromethyl-quinoline derivative.[4]

  • Saponification: Saponifying the ester group to a carboxylic acid.[4]

  • Chlorination: Reacting the 4-hydroxy derivative with a chlorinating agent like phosphorus oxychloride to yield the final 4-chloro-8-(trifluoromethyl)quinoline product.[4]

The reactivity of 4-Chloro-8-(trifluoromethyl)quinoline is dominated by the chlorine atom at the 4-position, which is a good leaving group. This facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. For instance, it can react with hydrazine hydrate to form 4-hydrazinyl-8-(trifluoromethyl)quinoline, a key intermediate for synthesizing more complex molecules.[5]

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_final Final Product o-trifluoromethyl-aniline o-trifluoromethyl-aniline condensation_product Condensation Product o-trifluoromethyl-aniline->condensation_product Condensation reagent Suitable Reagent (e.g., ethyl ethoxymethylene malonate) reagent->condensation_product cyclized_product 4-Hydroxy-8-(trifluoromethyl)quinoline Derivative condensation_product->cyclized_product Cyclization final_product 4-Chloro-8-(trifluoromethyl)quinoline cyclized_product->final_product Chlorination (e.g., POCl3)

Caption: Generalized synthetic workflow for 4-Chloro-8-(trifluoromethyl)quinoline.

Applications in Research and Drug Development

Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5][6] The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and lipophilicity.[5]

4-Chloro-8-(trifluoromethyl)quinoline serves as a crucial reagent in the discovery of potent antagonists for the CRTh2 (DP2) receptor.[1][2] These antagonists are investigated for the treatment of inflammatory diseases such as asthma and allergic rhinitis.[1][2] The ability to readily modify the 4-position of the quinoline ring allows for the synthesis of diverse libraries of compounds for screening and lead optimization.

The broader class of fluorinated quinolines is also explored for applications in material science, such as in the development of organic light-emitting diodes (OLEDs) and sensors, due to their unique electronic and optical properties.[7]

Applications cluster_drug_discovery Drug Discovery & Medicinal Chemistry cluster_material_science Material Science start 4-Chloro-8-(trifluoromethyl)quinoline drug_discovery Key Building Block start->drug_discovery material_science Precursor for Fluorinated Derivatives start->material_science crth2 CRTh2 (DP2) Receptor Antagonists drug_discovery->crth2 Leads to other_bio Antimalarial, Anticancer, Antibacterial Research drug_discovery->other_bio Potential in inflammatory_diseases Treatment of Asthma & Allergic Rhinitis crth2->inflammatory_diseases For oleds Organic Light-Emitting Diodes (OLEDs) material_science->oleds sensors Advanced Sensors material_science->sensors

Caption: Key application areas of 4-Chloro-8-(trifluoromethyl)quinoline.

Safety, Handling, and Storage

4-Chloro-8-(trifluoromethyl)quinoline is classified as an irritant.[8] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[8]

Handling Precautions:

  • Handle in a well-ventilated area.[8]

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.[8]

  • Use non-sparking tools and prevent electrostatic discharge.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Keep in an inert atmosphere at room temperature.[1]

In case of exposure, it is crucial to follow standard first-aid measures. For eye contact, rinse cautiously with water for several minutes.[9] If on skin, wash with plenty of water.[8] If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Conclusion

4-Chloro-8-(trifluoromethyl)quinoline is a versatile and valuable chemical intermediate with significant applications in drug discovery and potentially in material science. Its well-defined reactivity, particularly at the 4-position, allows for the systematic development of novel compounds with therapeutic potential. While the specific compound "this compound" lacks a readily available CAS number, the study of analogs like the one detailed in this guide provides a robust framework for researchers to design and execute synthetic strategies for related fluorinated quinolines. Proper handling and storage are essential to ensure laboratory safety when working with this and similar compounds.

References

  • Matrix Fine Chemicals. 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE | CAS 306935-27-3. [Link]

  • Thermo Fisher Scientific. 4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Organic Synthesis with 4-Chloro-8-fluoroquinoline. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. 4-Chloro-8-(trifluoromethyl)quinoline | C10H5ClF3N | CID 90262 - PubChem. [Link]

  • National Center for Biotechnology Information. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • National Center for Biotechnology Information. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. [Link]

  • PubMed. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. [Link]

  • Sigma-Aldrich. 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-31-1. [Link]

  • Royal Society of Chemistry. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances. [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative. Its structural features, including the quinoline core, a trifluoromethyl group, and chloro and fluoro substituents, make it a compound of interest in medicinal chemistry and materials science. The physicochemical properties of such molecules are critical in determining their potential applications, influencing factors such as bioavailability, reactivity, and formulation. This guide provides a summary of the available physicochemical data for a closely related analog and outlines standard experimental protocols for the determination of these properties. Due to the limited availability of experimental data for this compound in the public domain, data for the analogous compound, 4-Chloro-8-(trifluoromethyl)quinoline, is presented to provide an estimation of its properties.

Core Physicochemical Data

PropertyValue for 4-Chloro-8-(trifluoromethyl)quinoline (Analog)Value for this compoundData Type
Molecular Formula C10H5ClF3NC10H4ClF4N-
Molecular Weight 231.6 g/mol 249.59 g/mol Calculated
Melting Point 80-82 °CNot AvailableExperimental (lit.)[1][2]
Boiling Point 265.5 ± 35.0 °CNot AvailablePredicted[2]
Density 1.427 ± 0.06 g/cm³Not AvailablePredicted[2]
Solubility Soluble in Chloroform, Methanol; Low solubility in water.[1][2]Not AvailableExperimental
pKa 1.30 ± 0.30Not AvailablePredicted[2]
logP (Octanol-Water Partition Coefficient) Not AvailableNot Available-

Experimental Protocols for Property Determination

The following are detailed, standard methodologies for the experimental determination of key physicochemical properties applicable to quinoline derivatives.

Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of a compound's purity.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. A sharp melting range typically indicates high purity.

Boiling Point Determination (Distillation Method)

For compounds that are thermally stable, the boiling point can be determined by distillation.

Methodology:

  • A sample of the compound is placed in a distillation flask with a few boiling chips.

  • The flask is connected to a condenser and a receiving flask. A thermometer is placed at the vapor outlet to measure the temperature of the vapor.

  • The flask is heated, and the temperature is recorded when the liquid is boiling and the vapor temperature is constant. This constant temperature is the boiling point.

  • For compounds that may decompose at atmospheric pressure, vacuum distillation is employed.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter for drug absorption and formulation.

Methodology:

  • An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.

  • The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.

Methodology:

  • A solution of the compound of known concentration is prepared in an appropriate solvent (e.g., water, or a co-solvent system if solubility is limited).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the half-equivalence point of the titration.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its membrane permeability and absorption.

Methodology:

  • A solution of the compound is prepared in a biphasic system of n-octanol and a pH 7.4 buffer.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.

  • The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique, such as HPLC-UV.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.

Workflow and Logical Relationships

The determination and application of physicochemical properties are integral to the drug discovery and development process. The following diagram illustrates a typical workflow.

Physicochemical_Profiling_Workflow cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Property Determination cluster_2 In Silico & In Vitro Profiling cluster_3 Application & Further Development Synthesis Synthesis of This compound Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification MeltingPoint Melting Point Purification->MeltingPoint BoilingPoint Boiling Point Purification->BoilingPoint Solubility Aqueous Solubility Purification->Solubility pKa pKa Purification->pKa logP logP Purification->logP Toxicity_Screening Early Toxicity Screening Purification->Toxicity_Screening Biological_Assays Biological Activity Assays Purification->Biological_Assays ADME_Prediction ADME Prediction (Absorption, Distribution, Metabolism, Excretion) Solubility->ADME_Prediction pKa->ADME_Prediction logP->ADME_Prediction Formulation Formulation Development ADME_Prediction->Formulation Lead_Optimization Lead Optimization ADME_Prediction->Lead_Optimization Toxicity_Screening->Lead_Optimization Biological_Assays->Lead_Optimization

Physicochemical profiling workflow in drug discovery.

References

In-depth Technical Guide: 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis for Advanced Research and Development

Abstract

This technical guide provides a detailed overview of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific compound, this guide synthesizes information from structurally related molecules to infer its physicochemical properties, reactivity, and potential applications. It also outlines detailed, best-practice methodologies for its synthesis, characterization, and safe handling, aimed at researchers, scientists, and professionals in drug development. The document is structured to provide not only procedural steps but also the scientific rationale behind these experimental choices, ensuring a self-validating and authoritative resource.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a cornerstone in heterocyclic chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic introduction of substituents, particularly halogens and trifluoromethyl groups, can profoundly modulate a molecule's physicochemical and pharmacological properties.

  • Fluorine and Trifluoromethyl Groups: The incorporation of fluorine and trifluoromethyl (CF3) groups is a well-established strategy in drug design. These substituents can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the electronic properties and conformation of the molecule.

  • Chloro Substituents: A chlorine atom on the quinoline ring, particularly at the 4-position, serves as a versatile synthetic handle. It is a key site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of functional groups to build molecular diversity.

This guide focuses on the specific, yet sparsely documented, compound: this compound. By examining its structural analogues, we can construct a robust framework for understanding its behavior and potential.

Physicochemical Properties and Characterization

Estimated Physicochemical Data

The following table summarizes the melting points of structurally similar quinoline derivatives. This comparative data suggests that this compound is likely a solid at room temperature with a melting point potentially in the range of 60-110 °C.

Compound NameStructureMelting Point (°C)CAS Number
4-Chloro-2,6-bis(trifluoromethyl)quinoline66-72[1]91991-79-6
4-Chloro-2-(trifluoromethyl)quinoline34-38[2]1701-24-2
4-Chloro-8-(trifluoromethyl)quinoline80-82[3][4]23779-97-7
4-Chloro-8-fluoroquinoline97-101[5]63010-72-0
2-chloro-4-(trifluoromethyl)quinoline39-422806-29-3

Solubility: Based on its halogenated and aromatic nature, the compound is expected to have low solubility in water but good solubility in common organic solvents such as chloroform, methanol, and dichloromethane.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of synthesized this compound.

Figure 1: A comprehensive workflow for the characterization of this compound.

Rationale: The melting point is a fundamental physical property that provides a quick assessment of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure substance, whereas impurities will lead to a depressed and broader melting range.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 1-2 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • The sample is heated at a rapid rate to a temperature approximately 10-15 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Reporting: The result is reported as a temperature range.

Synthesis and Purification

The synthesis of this compound would likely proceed through a multi-step pathway, culminating in the chlorination of a 4-hydroxyquinoline precursor.

Proposed Synthetic Pathway

G A 2-Fluoro-6-aminobenzotrifluoride C Condensation A->C B Ethyl trifluoroacetoacetate B->C E Cyclization C->E D 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline F Chlorination (e.g., POCl3) D->F E->D G This compound F->G

Figure 2: A plausible synthetic route for this compound.

Experimental Protocol: Chlorination of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Rationale: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a standard transformation often achieved using phosphorus oxychloride (POCl3). This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Methodology:

  • Reaction Setup: To a solution of 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in a suitable solvent (e.g., toluene or acetonitrile), phosphorus oxychloride (POCl3) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • The reaction mixture is cooled to room temperature and slowly poured onto crushed ice to quench the excess POCl3.

    • The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.

  • Extraction and Purification:

    • The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the susceptibility of the 4-chloro substituent to nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethyl group at the 2-position, along with the fluoro group at the 8-position, activates the 4-position towards nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles.

Figure 3: Generalized scheme for the nucleophilic aromatic substitution at the 4-position of the quinoline ring.

This reactivity is a powerful tool for generating libraries of quinoline derivatives for structure-activity relationship (SAR) studies in drug discovery.

Safety and Handling

Caution: Halogenated and trifluoromethylated aromatic compounds should be handled with care, assuming they are potentially toxic and irritant.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for chemical synthesis. Its strategic combination of a reactive chloro group and property-modulating fluoro and trifluoromethyl substituents makes it a highly attractive scaffold for the development of novel pharmaceuticals and advanced materials. This guide provides a foundational framework for its synthesis, characterization, and safe handling, encouraging further exploration of its chemical potential.

References

  • The Chemistry of 4-Chloro-8-fluoroquinoline: Properties and Reactivity. [Link]

Sources

A Senior Application Scientist's Guide to Determining the Organic Solvent Solubility of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. For novel compounds like 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, a substituted quinoline derivative of interest in medicinal chemistry, understanding its solubility profile in organic solvents is paramount for successful process development, formulation, and preclinical assessment. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips scientists with the theoretical knowledge and detailed, field-proven experimental protocols necessary to generate reliable and reproducible solubility data in-house.

Introduction: The Critical Role of Solubility

This compound is a halogen- and trifluoromethyl-substituted quinoline. Such compounds are often investigated as key building blocks in the synthesis of new therapeutic agents.[1][2] The journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are rooted in the compound's physical properties.[3] Solubility, in particular, dictates everything from the feasibility of a synthetic route to bioavailability and therapeutic efficacy.[4]

A thorough understanding of the solubility of this compound in a range of organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification (e.g., crystallization), and isolation.

  • Formulation Development: Designing stable and effective dosage forms, whether for oral, parenteral, or topical administration.

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where poor solubility can lead to inaccurate and misleading results.[3]

This guide will first explore the theoretical underpinnings of this molecule's solubility based on its unique structure and then provide a gold-standard experimental protocol for its precise measurement.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To anticipate the solubility of this compound, we must analyze its molecular structure.

Molecular Structure Analysis:

  • Quinoline Core: The bicyclic aromatic quinoline system is largely nonpolar and hydrophobic.

  • Halogen Substituents (Chloro and Fluoro): The chlorine and fluorine atoms are highly electronegative, introducing polar C-Cl and C-F bonds. However, their overall contribution to polarity is complex; they also increase the molecular surface area and can participate in halogen bonding.

  • Trifluoromethyl Group (-CF3): This is a potent electron-withdrawing group and is highly lipophilic (hydrophobic). It significantly increases the molecule's nonpolar character.

Expected Solubility Profile: Given the predominantly hydrophobic nature imparted by the quinoline core and the trifluoromethyl group, this compound is expected to have low solubility in highly polar solvents like water.[6][7] Its solubility is predicted to be significantly better in organic solvents. The general trend would likely follow:

  • High Solubility: In moderately polar to nonpolar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. These solvents can effectively solvate the quinoline ring system.

  • Moderate Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are strong universal solvents capable of dissolving a wide range of polar and nonpolar substances.[8]

  • Low Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol. While these alcohols have nonpolar alkyl chains, the energetic cost of disrupting their strong hydrogen-bonding networks to accommodate the solute may limit solubility.

  • Very Low Solubility: In nonpolar aliphatic solvents like hexane and heptane. While the solute is largely nonpolar, the crystalline solid's lattice energy may be too high to be overcome by the weak van der Waals forces offered by these solvents.

The interplay of these factors is visualized in the diagram below.

cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 4-Chloro-8-fluoro-2- (trifluoromethyl)quinoline Solubility Resulting Solubility Solute->Solubility Solute-Solvent Interactions Quinoline Quinoline Core (Nonpolar) CF3 -CF3 Group (Lipophilic) Halogens -Cl, -F Groups (Polar Bonds, Lipophilic) Polarity Polarity (Dipole Moment) Polarity->Solubility Solvent-Solvent Interactions H_Bonding Hydrogen Bonding (Donor/Acceptor) H_Bonding->Solubility Solvent-Solvent Interactions

Factors influencing the solubility of the target compound.

Quantitative Solubility Profile

SolventSolvent TypeDielectric Constant (ε)Determined Solubility (mg/mL at 25°C)Observations
HexaneNonpolar1.89User to determine
TolueneNonpolar Aromatic2.38User to determine
Dichloromethane (DCM)Aprotic9.08User to determine
Ethyl AcetateAprotic6.02User to determine
AcetonePolar Aprotic20.7User to determine
Acetonitrile (ACN)Polar Aprotic37.5User to determine
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7User to determine
Isopropanol (IPA)Polar Protic19.9User to determine
Ethanol (EtOH)Polar Protic24.5User to determine

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The gold standard for determining the equilibrium or thermodynamic solubility of a pure compound is the shake-flask method.[9][10] This method ensures that the solvent becomes fully saturated with the solute, providing a true measure of its solubility under specific conditions.[11] The subsequent concentration analysis is typically performed using High-Performance Liquid Chromatography (HPLC) with UV detection due to its specificity and sensitivity.[4][12]

Principle

An excess amount of the solid compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a prolonged period (typically 24 hours or more) to ensure equilibrium is reached.[3] After equilibration, the undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved solute in the clear supernatant is quantified.[13]

Materials and Equipment
  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

  • Calibrated volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., ~10-20 mg) into a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[10]

    • Pipette a precise volume of the chosen organic solvent (e.g., 2.0 mL) into the vial.

    • Prepare each solvent in triplicate to ensure reproducibility.

    • Tightly cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 200 rpm).

    • Allow the samples to equilibrate for at least 24 hours. A longer time (e.g., 48 hours) may be necessary to confirm that equilibrium has been reached. This can be verified by taking measurements at two different time points (e.g., 24h and 48h) and ensuring the concentration does not change.[11]

  • Sample Clarification:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle.

    • Carefully draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter, which would otherwise lead to erroneously high results. Alternatively, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 min) and sample the clear supernatant.[9]

  • Preparation of Calibration Standards:

    • Prepare a primary stock solution of the compound in a suitable solvent in which it is freely soluble (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).[12]

    • Perform a serial dilution of the stock solution to create a series of at least five calibration standards that bracket the expected concentration of the saturated samples.[14]

  • HPLC Analysis:

    • Develop a suitable HPLC method (e.g., reverse-phase on a C18 column with a mobile phase of acetonitrile and water) that provides a sharp, well-resolved peak for the compound.

    • Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.999.

    • Inject the filtered saturated samples. If necessary, dilute the samples with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.[13]

  • Calculation:

    • Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the (diluted) sample.

    • Multiply by the dilution factor (if any) to determine the final solubility in the solvent.

    • Report the average solubility and standard deviation from the triplicate measurements.

Experimental Workflow Diagram

start Start prep 1. Prepare Slurry (Excess solid in known volume of solvent) start->prep equilibrate 2. Equilibrate (e.g., 24h at 25°C on orbital shaker) prep->equilibrate clarify 3. Clarify Solution (Centrifuge or 0.22 µm PTFE Syringe Filter) equilibrate->clarify hplc 4. HPLC Analysis (Quantify concentration of clarified supernatant) clarify->hplc standards Prepare Calibration Standards standards->hplc calculate 5. Calculate Solubility (Use calibration curve and dilution factor) hplc->calculate end End (Solubility Data) calculate->end

Workflow for Thermodynamic Solubility Determination.

Factors Influencing Experimental Accuracy (Trustworthiness)

Generating reliable solubility data requires meticulous attention to detail. Several factors can introduce variability and error into the measurements:

  • Compound Purity and Solid Form: The presence of impurities can affect solubility. Furthermore, different polymorphic forms or solvates of a compound can have significantly different solubilities. It is crucial to characterize the solid form used for the experiment (e.g., via XRPD).

  • Temperature Control: Solubility is highly temperature-dependent. The equilibration and separation steps must be performed at a precisely controlled and recorded temperature.[5]

  • Equilibration Time: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. Verifying equilibrium by testing multiple time points is a best practice.[9]

  • pH of the Medium (for aqueous-organic mixtures): While less critical for pure organic solvents, if any aqueous component is present, the pH can dramatically affect the solubility of compounds with ionizable groups. The quinoline nitrogen is weakly basic and can be protonated under acidic conditions, which would increase aqueous solubility.

  • Adsorption to Surfaces: Highly lipophilic compounds can adsorb to plasticware or filter membranes. Using glass vials and selecting appropriate filter materials (like PTFE for organic solvents) is essential to minimize compound loss.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, a robust understanding of its structural attributes allows for a reasoned prediction of its solubility behavior. It is anticipated to be most soluble in moderately polar to nonpolar aprotic organic solvents and poorly soluble in highly polar or aliphatic nonpolar solvents. This guide provides the definitive, industry-standard shake-flask protocol to empower researchers to generate high-quality, reproducible thermodynamic solubility data. By carefully controlling experimental variables and employing precise analytical techniques like HPLC, drug development professionals can obtain the critical data needed to advance their research and development programs.

References

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Ozturk, O., et al. (2017). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Chem LibreTexts. (2023). Solubility of Organic Compounds. [Link]

  • Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE | CAS 306935-27-3. [Link]

  • Autech. (n.d.). Understanding 4-Chloro-8-fluoroquinoline: Properties, Applications, and Synthesis. [Link]

  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • LabSolutions. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline. PubChem Compound Database. [Link]

  • Autech. (n.d.). The Role of 4-Chloro-8-fluoroquinoline in Modern Organic Synthesis. [Link]

  • Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3435. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from closely related substituted quinoline derivatives. The guide also includes a standardized experimental protocol for acquiring such a spectrum.

Introduction

This compound is a halogenated quinoline derivative. The quinoline scaffold is a core structure in many pharmaceuticals and biologically active compounds.[1] The substituents on this particular molecule—a chloro group at position 4, a fluoro group at position 8, and a trifluoromethyl group at position 2—are expected to significantly influence the electron distribution within the aromatic system, and thus the chemical shifts of the protons. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the precise molecular structure of such compounds, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[1]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are derived from the analysis of similar quinoline compounds and the known effects of the substituents. Protons on a quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm).[1] The electron-withdrawing nature of the nitrogen atom, the chloro, fluoro, and trifluoromethyl groups will generally lead to a downfield shift for the aromatic protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-3~7.8 - 8.0s-
H-5~7.8 - 8.0ddJ(H5, H6) ≈ 8.5, J(H5, H7) ≈ 1.0
H-6~7.5 - 7.7tJ(H6, H5) ≈ 8.5, J(H6, H7) ≈ 7.5
H-7~7.9 - 8.1ddJ(H7, H6) ≈ 7.5, J(H7, H5) ≈ 1.0

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The actual experimental values may vary depending on the solvent and concentration.

Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound would display signals corresponding to the four protons on the quinoline ring system.

  • H-3: The proton at the 3-position is expected to appear as a singlet. This is due to the absence of adjacent protons for spin-spin coupling. The presence of the electron-withdrawing trifluoromethyl group at the adjacent C-2 position is expected to deshield this proton, causing it to appear at a relatively downfield chemical shift.[2]

  • H-5, H-6, and H-7: These three protons on the benzo-fused portion of the quinoline ring form a coupled spin system.

    • H-7: This proton is expected to be the most downfield of the three due to the deshielding effect of the electronegative fluorine atom at the 8-position. It should appear as a doublet of doublets due to coupling with H-6 (ortho-coupling, larger J value) and H-5 (meta-coupling, smaller J value).

    • H-5: This proton is anticipated to be in a peri position to the nitrogen atom, which can cause some deshielding.[1] It will likely appear as a doublet of doublets, coupling to H-6 (ortho-coupling) and H-7 (meta-coupling).

    • H-6: This proton is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to ortho-coupling with both H-5 and H-7.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.[1]

4.1. Sample Preparation [3]

  • Weighing: Accurately weigh 5-25 mg of the this compound sample into a clean, dry glass vial.[1][4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for nonpolar compounds.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5] Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Standard: An internal standard, such as tetramethylsilane (TMS), can be added for accurate chemical shift referencing (0 ppm).[4]

4.2. NMR Data Acquisition [1]

  • Instrument Setup: Insert the prepared NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.

  • Acquisition Parameters: Typical ¹H NMR acquisition parameters are as follows:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a sample with sufficient concentration. More scans may be necessary for dilute samples.[1]

4.3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration: The area under each signal is integrated to determine the relative number of protons.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

Visualization of Proton Coupling

The following diagram illustrates the predicted spin-spin coupling relationships between the protons in this compound.

G Predicted ¹H-¹H Coupling in this compound cluster_quinoline H3 H-3 H5 H-5 H6 H-6 H5->H6 J(ortho) H7 H-7 H5->H7 J(meta) H6->H7 J(ortho)

References

A Technical Guide to the Predicted ¹³C NMR Spectrum and Analysis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline are summarized in Table 1. These predictions are based on the known effects of chloro, fluoro, and trifluoromethyl substituents on the chemical shifts of the quinoline ring system. The electron-withdrawing nature of these substituents is expected to significantly influence the electron density and, consequently, the chemical shifts of the carbon atoms in the molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)
C-2~145-150q
C-3~118-122d
C-4~148-152s
C-4a~125-129d
C-5~126-130d
C-6~124-128d
C-7~128-132d
C-8~155-160 (¹JCF ≈ 250-260 Hz)d
C-8a~140-144d
-CF₃~120-124 (¹JCF ≈ 270-280 Hz)q

Note: Chemical shifts are referenced to a standard internal reference (e.g., TMS at 0 ppm). The actual chemical shifts may vary depending on the solvent and other experimental conditions. The multiplicity (quartet 'q', doublet 'd', singlet 's') arises from coupling with the fluorine atoms of the trifluoromethyl group and the fluorine at the 8-position.

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines the recommended procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Chloroform-d (CDCl₃) is often a good starting point for similar compounds.

  • Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

2. NMR Spectrometer Setup:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

  • Probe: A broadband or multinuclear probe is required for detecting ¹³C nuclei.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

3. Data Acquisition Parameters:

  • Pulse Program: Use a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are observed.

  • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

  • Relaxation Delay: Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with a good signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the ¹³C NMR data for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Spectrometer Setup (Lock, Shim) transfer->setup acquire Acquire ¹³C NMR Data setup->acquire process Fourier Transform & Phasing acquire->process analyze Chemical Shift & Coupling Analysis process->analyze assign Structure Assignment analyze->assign

Caption: Experimental workflow for ¹³C NMR analysis.

Conceptual Structure-Activity Relationship (SAR)

Derivatives of 4-chloro-8-fluoroquinoline are being investigated for various therapeutic applications, including as anticancer and antiviral agents.[1] The substituents at the C-2, C-4, and C-8 positions play a crucial role in modulating the biological activity. The following diagram illustrates a conceptual SAR for this class of compounds, highlighting the key structural features that can be modified to optimize their therapeutic potential.

sar_diagram cluster_quinoline This compound Core cluster_properties Biological & Physicochemical Properties quinoline C2 C2-CF₃ activity Biological Activity (e.g., Kinase Inhibition) C2->activity Modulates Potency C4 C4-Cl selectivity Target Selectivity C4->selectivity Influences Binding C8 C8-F pk Pharmacokinetics (ADME) C8->pk Affects Metabolism toxicity Toxicity

Caption: Conceptual SAR for substituted quinolines.

References

An In-depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. Fluorinated compounds, such as 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, often exhibit enhanced metabolic stability, bioavailability, and unique electronic properties.[1][2][3] The quinoline core itself is a prevalent motif in a multitude of biologically active molecules.[2][3] Given the profound impact of fluorine substitution, precise and unambiguous analytical techniques for structural elucidation are paramount.

Among the array of analytical methods, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as an exceptionally powerful tool.[4][5] The ¹⁹F nucleus possesses ideal characteristics for NMR analysis: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in sensitivity approaching that of ¹H NMR.[4][6][7] Critically, the large chemical shift dispersion—spanning over 300 ppm—provides excellent signal resolution, minimizing the spectral overlap that can complicate proton NMR.[6][7][8] This guide provides a comprehensive analysis of the ¹⁹F NMR spectrum of this compound, detailing the underlying principles, experimental protocols, and spectral interpretation for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of ¹⁹F NMR Spectroscopy

A thorough understanding of the factors governing ¹⁹F NMR spectra is essential for accurate interpretation. The two primary parameters derived from a spectrum are the chemical shift (δ) and the spin-spin coupling constant (J).

The ¹⁹F Chemical Shift (δ)

The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment.[8][9] Electrons circulating around the nucleus generate a magnetic field that opposes the main spectrometer field, "shielding" the nucleus. Variations in this shielding effect cause nuclei in different chemical environments to resonate at slightly different frequencies. These frequencies are reported as chemical shifts in parts per million (ppm) relative to a standard reference compound, typically trichlorofluoromethane (CFCl₃) set at 0 ppm.[1][10]

Several key factors influence the ¹⁹F chemical shift:

  • Electronic Effects : The paramount factor is the electron density around the fluorine nucleus. Electron-withdrawing groups (EWGs) decrease electron density, deshielding the nucleus and shifting its signal downfield (to higher ppm values).[1][11] Conversely, electron-donating groups (EDGs) increase electron density, shielding the nucleus and causing an upfield shift (to lower ppm values).[1] In this compound, the strongly electron-withdrawing chloro, trifluoromethyl, and ring nitrogen atoms significantly influence the chemical shifts of the fluorine nuclei.

  • Solvent Effects : The polarity and nature of the solvent can alter the electronic environment around the fluorine atoms, leading to shifts of several ppm.[11][12] Therefore, consistent reporting of the solvent used is crucial for reproducibility.

  • Hybridization : Fluorine atoms attached to sp²-hybridized carbons (like aryl fluorides) typically resonate at different chemical shifts than those bonded to sp³-hybridized carbons (like in the CF₃ group).[11]

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling arises from the interaction of nuclear spins through the intervening chemical bonds, resulting in the splitting of NMR signals into multiplets. The magnitude of this interaction is the coupling constant (J), expressed in Hertz (Hz).

  • ¹⁹F-¹H Coupling : Coupling between fluorine and hydrogen is common and can be observed over several bonds. Geminal (two-bond) couplings can be as large as 50 Hz, while vicinal (three-bond) and longer-range couplings are also frequently observed.[6]

  • ¹⁹F-¹⁹F Coupling : Coupling between different fluorine nuclei can occur through bonds or even through space. These coupling constants are often significantly larger than ¹H-¹H couplings and can be transmitted over many bonds (long-range coupling), providing valuable structural information.[6][13]

Part 2: Experimental Protocol for ¹⁹F NMR Spectrum Acquisition

Obtaining a high-quality ¹⁹F NMR spectrum requires meticulous sample preparation and careful setup of the spectrometer parameters.

Sample Preparation
  • Dissolution : Accurately weigh 5-25 mg of this compound.[7]

  • Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[7][14]

  • Transfer : Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.[7][14]

Spectrometer Setup and Data Acquisition

The following are general guidelines for a modern NMR spectrometer.

  • Probe Tuning : Tune the NMR probe to the ¹⁹F frequency. Many standard broadband or dual-channel probes are suitable.

  • Experiment Selection : Select a standard one-dimensional ¹⁹F pulse sequence. For routine analysis, a proton-decoupled experiment (¹⁹F{¹H}) is often preferred to simplify the spectrum by collapsing ¹⁹F-¹H multiplets into singlets.

  • Key Parameters :

    • Spectral Width : Set a wide spectral width (e.g., -250 ppm to 50 ppm) to ensure all fluorine signals are captured. The chemical shift range in ¹⁹F NMR is vast.[6]

    • Transmitter Offset : Center the transmitter frequency in the expected region of the signals.

    • Relaxation Delay (d1) : Use a delay of 1-2 seconds for qualitative spectra. For accurate integration in quantitative analysis, this delay should be increased to at least five times the longest T₁ relaxation time of the nuclei of interest.[15]

    • Number of Scans : The high sensitivity of ¹⁹F NMR often means a sufficient signal-to-noise ratio can be achieved with a relatively small number of scans (e.g., 16 or 64).

Data Processing
  • Fourier Transformation : The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

  • Phasing and Baseline Correction : The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode, and the baseline is corrected to be flat.

  • Referencing : The chemical shift axis is referenced. While CFCl₃ is the primary standard (0 ppm), secondary standards like trifluoroacetic acid (-76.55 ppm) are often used.[10]

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Filter into NMR Tube dissolve->transfer tune 4. Tune Probe to ¹⁹F Frequency transfer->tune setup 5. Set Experimental Parameters tune->setup acquire 6. Acquire FID setup->acquire ft 7. Fourier Transform acquire->ft phase 8. Phase & Baseline Correction ft->phase ref 9. Reference Spectrum phase->ref

Part 3: Spectral Analysis of this compound

The structure of the title compound contains two distinct fluorine environments, which will give rise to two separate signals in the ¹⁹F NMR spectrum.

Predicted Chemical Shifts
  • Trifluoromethyl Group (-CF₃) : The three fluorine atoms of the CF₃ group are chemically equivalent. This group is attached to an sp²-hybridized carbon of the electron-deficient quinoline ring. Trifluoromethyl groups on aromatic rings typically resonate in the range of -50 to -70 ppm.[6] The strong electron-withdrawing character of the heterocyclic system is expected to shift this signal downfield within this range.

  • Aryl Fluoride (-F at C8) : The single fluorine atom at the 8-position is directly attached to the aromatic ring. Its chemical shift is influenced by several factors: the ring nitrogen, the chloro-substituent at C4, and the trifluoromethyl group at C2. These are all electron-withdrawing substituents that will deshield the F8 nucleus, causing a significant downfield shift from the value for simple fluorobenzene (-113.15 ppm).[10] The precise shift is difficult to predict without computational modeling or experimental data, but it is expected to be in the typical range for fluorinated heteroaromatics.

Predicted Coupling Patterns

In a proton-decoupled spectrum, couplings between ¹⁹F and ¹H would be removed. However, ¹⁹F-¹⁹F couplings would remain.

  • -CF₃ Signal : This signal would appear as a singlet if there is no coupling to the F8 nucleus.

  • -F8 Signal : This signal would also appear as a singlet in the absence of coupling to the CF₃ group.

  • ⁵J(F-F) Coupling : There is a potential for a five-bond coupling (⁵J) between the F8 nucleus and the three equivalent fluorine nuclei of the CF₃ group. Long-range ¹⁹F-¹⁹F couplings are commonly observed.[6][13] If this coupling is present and resolved, the -CF₃ signal would be split into a doublet by the single F8, and the -F8 signal would be split into a quartet by the three equivalent CF₃ fluorines. The observation of this coupling would provide definitive evidence for the through-space or through-bond proximity of these two groups.

In a proton-coupled spectrum, further splittings would be observed:

  • The -F8 signal would likely be split into a doublet by the adjacent proton at C7 (³J(H-F)).

  • The -CF₃ signal might show a small long-range coupling to the proton at C3 (⁴J(H-F)), which would appear as a quartet.

mol [label=<

>];

// Invisible nodes for edge anchoring node [shape=point, width=0.01, height=0.01]; F8_node [pos="2.3,1.2!"]; CF3_node [pos="0.4,0.4!"]; H7_node [pos="2.7,0.5!"]; H3_node [pos="0.9,1.8!"];

// Edges representing couplings F8_node -> H7_node [label=" ³J(F-H)", color="#34A853"]; CF3_node -> H3_node [label=" ⁴J(F-H)", color="#34A853"]; F8_node -> CF3_node [label=" ⁵J(F-F)"]; } END_DOT Caption: Key spin-spin coupling interactions in the title molecule.

Summary of Expected ¹⁹F NMR Data

The following table summarizes the anticipated ¹⁹F NMR data for this compound.

Fluorine EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (¹⁹F{¹H} Spectrum)Expected Coupling Constants (J, Hz)
-CF₃ -60 to -70Doublet (if coupled to F8) or Singlet⁵J(F-F): Small, typically 1-5 Hz
-F8 -80 to -110Quartet (if coupled to CF₃) or Singlet⁵J(F-F): Small, typically 1-5 Hz

Note: The chemical shift ranges are estimates based on typical values for similar structural motifs. Actual values will be dependent on the solvent and experimental conditions.

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique for the structural verification of complex fluorinated molecules like this compound. The spectrum provides a unique fingerprint, with the chemical shifts of the -CF₃ and -F8 groups being highly sensitive to the electronic architecture of the quinoline ring. Furthermore, the analysis of spin-spin coupling patterns, particularly the potential long-range ⁵J(F-F) coupling, can offer profound insights into the molecule's conformation and through-space interactions. For professionals in drug development and materials science, mastering the interpretation of these spectra is crucial for ensuring compound identity, purity, and for advancing the rational design of novel fluorinated compounds.[1][16]

References

Mass Spectrometry of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, a compound of significant interest in pharmaceutical and agrochemical research. This document outlines tailored methodologies for the structural elucidation and quantification of this multifaceted molecule. We will explore optimal ionization techniques, predict fragmentation pathways based on established chemical principles and data from analogous structures, and present detailed protocols for high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for halogenated and trifluoromethylated quinoline derivatives.

Introduction: The Analytical Challenge

This compound is a complex heterocyclic compound characterized by the presence of multiple functional groups that dictate its chemical behavior and, consequently, its mass spectrometric fingerprint. The quinoline core, a bicyclic aromatic system, provides a stable scaffold. However, the substituents—a chlorine atom, a fluorine atom, and a trifluoromethyl group—introduce a range of electronic effects and potential fragmentation sites. Understanding the interplay of these groups is paramount for accurate mass spectrometric analysis. The primary objectives of this guide are to:

  • Establish robust protocols for the ionization of this compound.

  • Elucidate the characteristic fragmentation patterns under various mass spectrometric conditions.

  • Provide a framework for the development of quantitative assays using techniques such as multiple reaction monitoring (MRM).

Foundational Chemical Properties

A thorough understanding of the analyte's chemical properties is the bedrock of any successful mass spectrometric method development.

PropertyValueSource
Molecular Formula C₁₀H₄ClF₄NInferred
Molecular Weight 249.59 g/mol [1]
CAS Number 401567-85-9[1]
Structure Quinoline core with substituents at C2, C4, and C8
Key Functional Groups Trifluoromethyl (-CF₃), Chloro (-Cl), Fluoro (-F)

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound.[2] The selection depends on the analyte's polarity, thermal stability, and the desired level of fragmentation.[3][4] For this compound, both "soft" and "hard" ionization methods can be employed, each yielding complementary information.[2]

Electrospray Ionization (ESI)

ESI is a soft ionization technique well-suited for polar and semi-polar compounds that can be readily ionized in solution.[5] Given the presence of the nitrogen atom in the quinoline ring, this compound is expected to be readily protonated in a positive ion mode, forming the [M+H]⁺ ion.

  • Rationale: The nitrogen atom in the quinoline ring is a primary site for protonation. ESI provides a gentle ionization process, which is ideal for obtaining the intact molecular ion, a prerequisite for subsequent tandem mass spectrometry (MS/MS) experiments.[5]

  • Expected Ion: [C₁₀H₅ClF₄N]⁺ (m/z 250.00)

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is particularly effective for less polar compounds that are thermally stable.[3] The analyte is vaporized and then ionized by a corona discharge. For this compound, APCI is a viable alternative to ESI, especially when dealing with complex matrices.

  • Rationale: APCI can be less susceptible to matrix effects compared to ESI and is suitable for compounds with moderate volatility.

  • Expected Ion: [M+H]⁺ (m/z 250.00)

Electron Ionization (EI)

EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a radical cation (M⁺•) and extensive fragmentation.[5][6] This technique is highly valuable for structural elucidation due to the reproducible and information-rich fragmentation patterns it generates.[7][8]

  • Rationale: EI provides a detailed fragmentation fingerprint that can be used to confirm the compound's structure and for library matching.

  • Expected Ion: [C₁₀H₄ClF₄N]⁺• (m/z 249.00)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is indispensable for confirming the elemental composition of this compound and its fragments.[9] Time-of-flight (TOF) and Orbitrap mass analyzers are commonly employed for this purpose.[10]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Employ an ESI source in positive ion mode.

  • Mass Analyzer Settings:

    • Mass Range: m/z 50-500

    • Resolution: >10,000 FWHM

    • Calibration: Calibrate the instrument using a suitable reference standard immediately prior to analysis.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and compare it to the theoretical exact mass. The mass error should be within ±5 ppm.

IonTheoretical Exact Mass (m/z)
[M+H]⁺ 250.0046
[M]⁺• (EI) 248.9968

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[11] The fragmentation pathways of this compound are predicted to be influenced by the stability of the quinoline ring and the nature of its substituents.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule [M+H]⁺ is expected to proceed through several key pathways, as illustrated in the diagram below. These predictions are based on established fragmentation mechanisms of related heterocyclic and halogenated compounds.[11][12][13]

fragmentation_pathway M [M+H]⁺ m/z 250.00 F1 Loss of HCl [M+H-HCl]⁺ m/z 214.02 M->F1 -HCl F2 Loss of CF₃ [M+H-CF₃]⁺ m/z 181.03 M->F2 -•CF₃ F3 Loss of F [M+H-F]⁺ m/z 231.01 M->F3 -•F F4 Loss of Cl [M+H-Cl]⁺ m/z 215.03 M->F4 -•Cl F5 Loss of HCN [M+H-HCl-HCN]⁺ m/z 187.02 F1->F5 -HCN

Caption: Predicted MS/MS fragmentation of this compound.

Key Fragmentation Events
  • Loss of Halogens: The cleavage of the carbon-halogen bonds is a common fragmentation pathway.[13] The loss of a chlorine radical (•Cl) or a fluorine radical (•F) from the protonated molecule would result in fragment ions at m/z 215.03 and m/z 231.01, respectively. The neutral loss of HCl is also a plausible pathway, leading to an ion at m/z 214.02.

  • Loss of the Trifluoromethyl Group: The C-CF₃ bond can undergo cleavage, resulting in the loss of a trifluoromethyl radical (•CF₃) and the formation of a stable ion at m/z 181.03.[12]

  • Ring Fragmentation: Following the initial losses, the quinoline ring itself may fragment. A characteristic fragmentation of the quinoline core is the loss of hydrogen cyanide (HCN), which would result in further product ions.[6] For example, the ion at m/z 214.02 could lose HCN to form an ion at m/z 187.02.

Experimental Protocol: MS/MS Analysis
  • Instrumentation: Utilize a triple quadrupole (QqQ) or ion trap mass spectrometer.

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 250.00) in the first mass analyzer.

  • Collision-Induced Dissociation (CID): Introduce a collision gas (e.g., argon or nitrogen) into the collision cell to induce fragmentation. Optimize the collision energy to achieve a rich spectrum of product ions.

  • Product Ion Scanning: Scan the third mass analyzer to detect the product ions.

  • Data Interpretation: Correlate the observed product ions with the predicted fragmentation pathways to confirm the structure of the analyte.

Quantitative Analysis using Multiple Reaction Monitoring (MRM)

For quantitative applications, such as pharmacokinetic studies or environmental monitoring, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method operating in multiple reaction monitoring (MRM) mode is the gold standard.[5]

MRM Transition Selection

Based on the predicted fragmentation, several MRM transitions can be selected for sensitive and selective quantification.

Precursor Ion (m/z)Product Ion (m/z)Proposed Transition
250.00214.02[M+H]⁺ → [M+H-HCl]⁺
250.00181.03[M+H]⁺ → [M+H-CF₃]⁺
250.00215.03[M+H]⁺ → [M+H-Cl]⁺
Experimental Workflow: LC-MS/MS Method Development

lc_ms_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry LC_Col Column Selection (e.g., C18) LC_MP Mobile Phase Optimization LC_Col->LC_MP LC_Grad Gradient Elution Development LC_MP->LC_Grad MS_Tune MS Tuning & Calibration LC_Grad->MS_Tune Coupling MS_MRM MRM Transition Optimization MS_Tune->MS_MRM MS_Data Data Acquisition MS_MRM->MS_Data Analysis Analysis MS_Data->Analysis Data Processing

Caption: Workflow for LC-MS/MS method development.

Conclusion

The mass spectrometric analysis of this compound requires a systematic and well-informed approach. This guide has provided a comprehensive framework for the characterization and quantification of this complex molecule. By leveraging a combination of soft and hard ionization techniques, high-resolution mass spectrometry, and tandem mass spectrometry, researchers can gain deep insights into its structure and behavior. The predicted fragmentation pathways and proposed experimental protocols serve as a robust starting point for method development, enabling confident identification and accurate quantification in a variety of research and development settings.

References

  • Matrix Fine Chemicals. 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE | CAS 306935-27-3. [Link]

  • Lead Sciences. 4-Chloro-8-(trifluoromethoxy)quinoline. [Link]

  • Chemistry LibreTexts. 2.3: Ionization Techniques. [Link]

  • ResearchGate. Electron-impact ionization of quinoline with 200 eV electrons. [Link]

  • Michigan State University. Ionization Methods in Organic Mass Spectrometry. [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • National Institutes of Health. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]

  • Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. [Link]

  • Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. [Link]

  • National Institutes of Health. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • NIST WebBook. Quinoline, 8-chloro-. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • National Institutes of Health. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. [Link]

  • PubChem. 4-Chloroquinoline. [Link]

  • International Journal of Drug Research and Technology. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. [Link]

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An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. The presence of multiple functional groups, including a trifluoromethyl group, a chlorine atom, and a fluorine atom on the quinoline core, gives rise to a complex and informative infrared spectrum. FT-IR spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such molecules by identifying their characteristic vibrational modes. This guide provides a predicted FT-IR analysis, a general experimental protocol, and visual representations of the molecular structure and analytical workflow.

Predicted FT-IR Spectral Data

The following table summarizes the predicted vibrational frequencies (in cm⁻¹) and their corresponding assignments for this compound. These predictions are derived from the analysis of related compounds found in the literature.

Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentNotes
3100 - 3000Aromatic C-H stretchingMultiple weak to medium bands are expected in this region corresponding to the C-H bonds on the quinoline ring.
1620 - 1580C=C and C=N stretchingStrong to medium intensity bands characteristic of the quinoline ring system.
1570 - 1450Aromatic ring skeletal vibrationsA series of bands corresponding to the stretching and bending of the quinoline ring framework.
1350 - 1100C-F and C-CF₃ stretchingStrong intensity bands are expected in this region. The C-CF₃ symmetric and asymmetric stretching modes will likely be prominent.
1100 - 1000C-F stretching (aromatic)A strong band corresponding to the C-F bond at the 8-position of the quinoline ring.
850 - 750C-Cl stretchingA medium to strong intensity band is anticipated in this region for the C-Cl bond at the 4-position.
900 - 650Aromatic C-H out-of-plane bendingThe pattern of these bands can provide information about the substitution on the aromatic rings.

Molecular Structure and Key Functional Groups

The structure of this compound, with its key functional groups highlighted, is presented below.

molecular_structure cluster_quinoline Quinoline Core cluster_substituents Substituents C1 C2 C1->C2 Cl Cl C1->Cl 4-Chloro C3 C2->C3 N1 C2->N1 C4 C3->C4 C10 C3->C10 C9 C4->C9 C5 C4->C5 C8 C9->C8 C7 C8->C7 C6 C7->C6 F F C7->F 8-Fluoro C6->C5 C5->N1 N1->C9 C10->C9 CF3 CF₃ C10->CF3 2-(Trifluoromethyl)

Molecular structure of this compound.

Experimental Protocol for FT-IR Analysis

The following is a general procedure for obtaining the FT-IR spectrum of a solid sample using the potassium bromide (KBr) pellet method.

Materials and Equipment:

  • This compound (sample)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

  • Spatula

  • Infrared lamp (optional)

Procedure:

  • Sample Preparation:

    • Gently grind approximately 1-2 mg of the sample with 100-200 mg of dry KBr in an agate mortar.

    • Ensure a homogenous mixture is obtained. The mixture should have a fine, consistent powder-like appearance.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the significant absorption peaks.

experimental_workflow start Start: Sample Acquisition sample_prep Sample Preparation (Grind with KBr) start->sample_prep pellet_formation Pellet Formation (Hydraulic Press) sample_prep->pellet_formation background_scan Background Scan (Empty Spectrometer) pellet_formation->background_scan sample_scan Sample Scan (Acquire Spectrum) background_scan->sample_scan data_processing Data Processing (Background Subtraction) sample_scan->data_processing analysis Spectral Analysis (Peak Identification) data_processing->analysis end End: Report Generation analysis->end

General workflow for FT-IR analysis using the KBr pellet method.

Interpretation of the Predicted Spectrum

The high-wavenumber region (>3000 cm⁻¹) is expected to show weak bands corresponding to the aromatic C-H stretching vibrations. The region between 1620 cm⁻¹ and 1450 cm⁻¹ will be dominated by the characteristic stretching vibrations of the C=C and C=N bonds within the quinoline ring system.

The most informative region for this molecule is the fingerprint region (<1400 cm⁻¹). Strong absorptions are predicted between 1350 cm⁻¹ and 1100 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl (CF₃) group. Another strong band, corresponding to the C-F stretch of the fluorine atom attached directly to the aromatic ring, is expected around 1100-1000 cm⁻¹. The C-Cl stretching vibration should appear as a medium to strong band in the 850-750 cm⁻¹ range. The pattern of C-H out-of-plane bending vibrations between 900 cm⁻¹ and 650 cm⁻¹ can provide further structural confirmation.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. While this guide provides a predicted spectrum based on analogous compounds, experimental verification is crucial. The distinct vibrational signatures of the C-Cl, C-F, and CF₃ groups, in conjunction with the characteristic bands of the quinoline core, allow for a comprehensive structural assessment of this complex molecule. The provided experimental protocol offers a standardized approach for obtaining a high-quality FT-IR spectrum for this and similar solid organic compounds.

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 8-Fluoro-2-(Trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the crystallographic landscape of 8-fluoro-2-(trifluoromethyl)quinoline derivatives, a class of compounds poised at the intersection of medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to provide not just a recitation of facts, but a cohesive narrative that elucidates the "why" behind the "how"—exploring the synthetic rationale, the nuances of crystal engineering, and the profound implications of molecular architecture on the physicochemical properties and biological activity of these fascinating molecules.

The strategic incorporation of fluorine and trifluoromethyl groups onto the quinoline scaffold is a cornerstone of modern drug design.[1][2] These modifications can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making this particular substitution pattern a subject of intense interest.[1] This guide will delve into the synthesis, structural analysis, and the subtle yet powerful non-covalent interactions that govern the solid-state arrangement of these compounds, offering a foundational understanding for their rational design and application.

The Quinoline Core: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a recurring motif in a vast array of pharmaceuticals, owing to its ability to engage in a variety of biological interactions. Its presence in drugs ranging from the antimalarial mefloquine, which notably features a 2,8-bis(trifluoromethyl)quinoline core, to the broad-spectrum antibiotic ciprofloxacin, underscores its versatility as a pharmacophore.[3] The introduction of fluorine at the 8-position and a trifluoromethyl group at the 2-position creates a unique electronic and steric environment, influencing both the molecule's intrinsic properties and its supramolecular assembly.

Synthetic Pathways to the 8-Fluoro-2-(Trifluoromethyl)quinoline Scaffold

The construction of the 8-fluoro-2-(trifluoromethyl)quinoline core can be achieved through several established synthetic strategies for quinoline synthesis, adapted for fluorinated precursors. A common and effective approach involves the cyclization of an appropriately substituted aniline with a β-trifluoromethyl-α,β-unsaturated carbonyl compound.

A plausible and efficient synthetic route to a key intermediate, 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, is outlined below. This protocol is based on well-established methodologies for quinoline synthesis.

Experimental Protocol: Synthesis of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Objective: To synthesize the 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline intermediate.

Materials:

  • 2-Fluoroaniline

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Polyphosphoric acid (PPA) or a suitable Lewis acid catalyst

  • High-boiling point solvent (e.g., diphenyl ether)

Procedure:

  • Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoroaniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) in a high-boiling point solvent.

  • Step 2: Cyclization. Heat the mixture to a high temperature (typically 180-250 °C, solvent-dependent) to facilitate the intramolecular cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Work-up and Purification. Upon completion, cool the reaction mixture and pour it into a solution of sodium bicarbonate to neutralize the acid. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the desired 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

Causality of Experimental Choices:

  • 2-Fluoroaniline: This starting material provides the foundational benzene ring and the crucial fluorine atom at the 8-position of the final quinoline ring.

  • Ethyl 4,4,4-trifluoroacetoacetate: This reactant serves as the three-carbon unit required to form the pyridine ring of the quinoline system, and importantly, it introduces the trifluoromethyl group at the 2-position.

  • High Temperature/Acid Catalysis: The Conrad-Limpach-Knorr and related quinoline syntheses require significant thermal energy and often an acid catalyst to drive the dehydration and cyclization steps efficiently.

Below is a conceptual workflow for the synthesis of the 8-fluoro-2-(trifluoromethyl)quinoline core.

cluster_synthesis Synthetic Workflow start 2-Fluoroaniline + Ethyl 4,4,4-trifluoroacetoacetate condensation Condensation start->condensation Solvent cyclization Intramolecular Cyclization (High Temperature) condensation->cyclization Heat/Acid Catalyst workup Neutralization, Precipitation & Filtration cyclization->workup purification Recrystallization workup->purification product 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline purification->product

Caption: Synthetic workflow for 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.

The Crystal Structure: Unveiling the Supramolecular Architecture

While a definitive crystal structure for an 8-fluoro-2-(trifluoromethyl)quinoline derivative is not publicly available at the time of this writing, we can infer the key structural features and intermolecular interactions based on the crystallographic analysis of closely related fluorinated and trifluoromethylated quinoline analogs. The interplay between the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom is expected to dominate the crystal packing.

Single Crystal X-ray Diffraction: The Gold Standard for Structural Elucidation

The determination of the precise three-dimensional arrangement of atoms in a crystalline solid is accomplished through single-crystal X-ray diffraction (SC-XRD).

  • Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is refined against the experimental data to obtain the final crystal structure.

cluster_xrd Crystallographic Workflow crystal_growth Crystal Growth Slow evaporation of a saturated solution data_collection Data Collection Mount crystal on diffractometer Expose to X-rays and record diffraction pattern crystal_growth->data_collection structure_solution Structure Solution Solve phase problem Generate electron density map data_collection->structure_solution structure_refinement Structure Refinement Build and refine molecular model Validate final structure structure_solution->structure_refinement

Caption: Workflow for single-crystal X-ray diffraction analysis.

Anticipated Intermolecular Interactions

The crystal packing of 8-fluoro-2-(trifluoromethyl)quinoline derivatives will be governed by a delicate balance of various non-covalent interactions.

  • Hydrogen Bonding: In derivatives containing hydrogen bond donors and acceptors (e.g., the hydroxyl group in 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline), strong O-H···N or O-H···O hydrogen bonds are expected to be primary drivers of the supramolecular assembly.

  • Halogen Bonding: The fluorine atom at the 8-position, while a weak halogen bond donor, can participate in interactions with electron-rich regions of neighboring molecules.

  • π-π Stacking: The aromatic quinoline core is prone to π-π stacking interactions, which will likely be influenced by the electron-withdrawing nature of the substituents.

  • C-H···F Interactions: Weak C-H···F hydrogen bonds are a common feature in the crystal structures of fluorinated organic molecules and are expected to play a significant role in the packing of these derivatives.

  • F···F Interactions: Interactions between the fluorine atoms of the trifluoromethyl group and the 8-fluoro substituent may also contribute to the overall stability of the crystal lattice.

The presence of both a single fluorine atom and a trifluoromethyl group can lead to complex and interesting packing motifs, as the replacement of a fluorine atom with a trifluoromethyl group can drastically alter the crystal architecture.[4]

Computational Insights: Hirshfeld Surface Analysis

In the absence of an experimental crystal structure, computational methods can provide valuable insights into the potential intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions in the solid state.

A Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. By mapping properties such as the normalized contact distance (dnorm) onto this surface, one can identify and analyze different types of intermolecular contacts.

For an 8-fluoro-2-(trifluoromethyl)quinoline derivative, a Hirshfeld surface analysis would likely reveal:

  • Red spots on the dnorm surface: Indicating close intermolecular contacts, likely corresponding to hydrogen bonds (if applicable) and C-H···F interactions.

  • A high percentage of H···F/F···H contacts in the 2D fingerprint plot: Quantifying the significance of these weak hydrogen bonds to the overall crystal packing.

  • Significant contributions from F···F contacts: Highlighting the role of halogen-halogen interactions.

  • C···C contacts: Corresponding to π-π stacking interactions.

Conclusion and Future Outlook

The 8-fluoro-2-(trifluoromethyl)quinoline scaffold represents a promising area for the development of novel pharmaceuticals and functional materials. While a definitive crystal structure of a derivative remains to be reported in the public domain, this guide has outlined the synthetic strategies to access these molecules and provided a detailed, evidence-based prediction of their solid-state behavior.

The elucidation of the crystal structure of an 8-fluoro-2-(trifluoromethyl)quinoline derivative through single-crystal X-ray diffraction is a critical next step. Such a study would provide invaluable experimental validation of the predicted intermolecular interactions and packing motifs, paving the way for the rational design of new compounds with tailored solid-state properties and enhanced biological activity. This foundational knowledge of the molecular architecture is the blueprint from which the next generation of innovative quinoline-based technologies will be built.

References

  • Bohlmann, R. et al. (2009). Fluorinated quinine alkaloids: synthesis, X-ray structure analysis and antimalarial parasite chemotherapy. Chemistry. [Link]

  • Chernyshev, V. V. et al. (2018). X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals. ResearchGate. [Link]

  • Al-Masoudi, N. A. et al. (2023). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. National Institutes of Health. [Link]

  • Li, Y. et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [Link]

  • Matada, B. S. et al. (2021). Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. National Institutes of Health. [Link]

  • Fujisaka, A. et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. [Link]

  • S. De et al. (2021). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. Journal of Fluorine Chemistry. [Link]

  • ResearchGate. (2021). Hybridized 4‐Trifluoromethyl‐(1,2,3‐triazol‐1‐yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio‐interactions and Molecular Docking. ResearchGate. [Link]

  • Devarajegowda, H. C. et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Kalita, G. et al. (2011). 8-(2,2,2-Trifluoroethoxy)quinolinium perchlorate–8-(2,2,2-trifluoroethoxy)quinoline (1/1). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • ResearchGate. (2021). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. ResearchGate. [Link]

  • ResearchGate. (2018). 2‐Trifluoromethyl quinoline core in active pharmaceutical molecules. ResearchGate. [Link]

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Quantum Chemical Calculations for Trifluoromethylquinolines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study and development of trifluoromethylquinolines. The unique physicochemical properties conferred by the trifluoromethyl (-CF3) group, such as enhanced metabolic stability and lipophilicity, make these compounds highly valuable in medicinal chemistry. This guide delves into the computational methodologies, experimental protocols, and biological significance of trifluoromethylquinolines, with a focus on their potential as therapeutic agents.

Computational Approaches to Understanding Trifluoromethylquinolines

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of trifluoromethylquinolines. These calculations provide insights that can guide the synthesis and development of new drug candidates.

Density Functional Theory (DFT) Calculations

DFT methods are widely used to predict a range of molecular properties with a good balance of computational cost and accuracy. A common approach involves geometry optimization to find the most stable conformation of the molecule, followed by frequency calculations to confirm that the structure corresponds to a true energy minimum.

Typical Computational Protocol:

  • Methodology: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a popular choice for these types of calculations.

  • Basis Set: Pople-style basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p) are commonly employed. The inclusion of polarization (d,p) and diffuse functions (+) is important for accurately describing molecules with electronegative atoms like fluorine.

  • Software: The Gaussian suite of programs is a standard tool for performing these calculations.

  • Solvation Models: To simulate a biological environment, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) can be used to account for solvent effects.

The following table summarizes key quantum chemical parameters calculated for a representative trifluoromethylquinoline, providing insights into its chemical reactivity and electronic properties.

ParameterDescriptionCalculated Value
EHOMO (eV) Energy of the Highest Occupied Molecular Orbital-6.646
ELUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital-1.816
Energy Gap (ΔE) (eV) Difference between ELUMO and EHOMO4.83
Ionization Potential (I) (eV) Energy required to remove an electron6.646
Electron Affinity (A) (eV) Energy released when an electron is added1.816
Chemical Hardness (η) Resistance to change in electron distribution2.415
Chemical Potential (μ) Escaping tendency of electrons-4.231
Electrophilicity Index (ω) Propensity to accept electrons3.702

Table 1: Calculated Quantum Chemical Properties of a Quinoline Derivative using DFT (B3LYP/6-31+G(d,p)).[1]

Synthesis and Characterization of Trifluoromethylquinolines

The synthesis of trifluoromethylquinolines can be achieved through various organic chemistry reactions. The following are representative protocols for the synthesis of 2-substituted and 4-amino substituted trifluoromethylquinolines.

General Procedure for the Synthesis of 2-Substituted Trifluoromethylquinolines

This method involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes followed by reductive cyclization.[2]

Step 1: Synthesis of ortho-nitro-substituted α,β-diaryl-CF3-enones

  • To a solution of the corresponding α-CF3-enamine (1.0 mmol) in dry acetonitrile (5 mL), add the appropriate 2-nitrobenzaldehyde (1.2 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired enone.

Step 2: Reductive Cyclization to 2-CF3-3-arylquinolines

  • To a solution of the ortho-nitro-substituted α,β-diaryl-CF3-enone (1.0 mmol) in acetic acid (10 mL), add iron powder (5.0 mmol).

  • Heat the mixture at 80°C for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the target 2-trifluoromethylquinoline.

General Procedure for the Synthesis of 4-Aminoquinoline Derivatives

This procedure describes the nucleophilic substitution of a chloroquinoline with an amine.[3]

  • A mixture of a 7-substituted-4-chloroquinoline (1.0 mmol) and an excess of the appropriate monoaminoalkane or diaminoalkane is heated under reflux in neat conditions for a specified time (typically 1-4 hours).

  • The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature.

  • The residue is treated with a dilute base solution (e.g., 10% NaOH) and extracted with a suitable organic solvent (e.g., dichloromethane).

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 4-aminoquinoline derivative.

Characterization: The synthesized compounds are typically characterized by spectroscopic methods such as 1H NMR and 13C NMR to confirm their structure.

Biological Activity and Drug Development Potential

Trifluoromethylquinolines have shown significant promise as anticancer agents, with many derivatives exhibiting potent activity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Anticancer Activity

The cytotoxic effects of trifluoromethylquinolines are commonly evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay, representing the concentration of the compound that inhibits 50% of cell growth.

The following table summarizes the reported IC50 values for a selection of trifluoromethylquinoline derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ)HL-60 (Leukemia)0.064[4]
Novel Quinoline DerivativeHL-60 (Leukemia)0.064[5]
Indole-based mTOR inhibitor HA-2l-0.066
Indole-based mTOR inhibitor HA-2c-0.075

Table 2: Anticancer Activity of Selected Trifluoromethylquinoline Derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions or control solutions (including a vehicle control with the highest concentration of the solvent, e.g., DMSO). Incubate the plate for 48-72 hours.[9][10]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C.[6][7][9]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7][9]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[12]

Signaling Pathways and Molecular Targets

A key mechanism through which many trifluoromethylquinolines exert their anticancer effects is by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][13]

The PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling cascade and highlights the points of inhibition by quinoline-based compounds. These inhibitors can act on different components of the pathway, such as mTORC1 and mTORC2, leading to the disruption of downstream signaling and ultimately inducing apoptosis in cancer cells.[4]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Proliferation, Survival, Angiogenesis mTORC1->Downstream Apoptosis Apoptosis Downstream->Apoptosis inhibition leads to Inhibitor Trifluoromethylquinoline Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC2 inhibits Inhibitor->mTORC1 inhibits

PI3K/Akt/mTOR signaling pathway and inhibition points.

Drug Discovery and Development Workflow

The development of trifluoromethylquinolines as kinase inhibitors follows a structured drug discovery pipeline. This process begins with target identification and validation, followed by lead discovery, optimization, and preclinical and clinical development.

The following diagram outlines a typical workflow for the discovery and development of small molecule kinase inhibitors.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Lead_Discovery Lead Discovery (High-Throughput Screening) Target_ID->Lead_Discovery Lead_Opt Lead Optimization (Medicinal Chemistry & SAR) Lead_Discovery->Lead_Opt Preclinical Preclinical Development (In Vitro & In Vivo Toxicology) Lead_Opt->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trial (Safety) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-Scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Review Phase3->NDA Approval FDA Approval & Post-Market Surveillance NDA->Approval

Workflow for kinase inhibitor drug discovery.

This guide has provided a comprehensive overview of the key aspects of quantum chemical calculations for trifluoromethylquinolines, from computational modeling and synthesis to biological evaluation and drug development pathways. The integration of these multidisciplinary approaches is crucial for the successful development of novel and effective therapeutic agents based on the trifluoromethylquinoline scaffold.

References

Technical Guide: Sourcing Fluorinated Quinoline Derivatives for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated quinoline scaffolds are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and pharmacokinetic profiles.[1][2][3][4] The strategic incorporation of fluorine and trifluoromethyl groups can profoundly influence a molecule's potency and selectivity.[1][2] This guide addresses the commercial availability of a specific derivative, 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, and provides a broader overview of sourcing structurally similar compounds that are crucial for research and development in areas like oncology and infectious diseases.[1][4][5][6]

Availability of this compound

Commercial Suppliers of Structurally Similar Quinoline Derivatives

While the target compound is not commercially listed, a variety of structurally related chloro- and fluoro-substituted trifluoromethylquinolines are available. These alternatives can serve as valuable starting materials or scaffolds for chemical synthesis and drug discovery programs. The following table summarizes key derivatives and some of their commercial suppliers.

Compound NameCAS NumberPotential Commercial Suppliers
4-Chloro-2-(trifluoromethyl)quinoline1701-24-2Sigma-Aldrich/Merck[7], Chem-Impex[6]
4-Chloro-8-(trifluoromethyl)quinoline23779-97-7Toronto Research Chemicals (TRC)[8][9], Matrix Scientific[10]
4-Chloro-2,8-bis(trifluoromethyl)quinoline83012-13-9Parchem[11], Chem-Impex[12], ChemUniverse[13]
4-Chloro-2,6-bis(trifluoromethyl)quinoline91991-79-6Chem-Impex[5]
4-Chloro-6-(trifluoromethyl)quinoline49713-56-6Chem-Impex[14]
4-Chloro-2-methyl-8-(trifluoromethyl)quinoline140908-89-0Amerigo Scientific[15]
4-Chloro-8-fluoroquinoline63010-72-0TCI America
8-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline18706-22-4Santa Cruz Biotechnology[16], Career Henan Chemical Co.[17]
4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline306935-27-3Matrix Fine Chemicals[18]
4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline91991-76-3Santa Cruz Biotechnology[19]
4-Chloro-5,7-bis(trifluoromethyl)quinoline234450-34-1Vibrant Pharma Inc.[20]
4-Chloro-2-methyl-6-(trifluoromethyl)quinoline867167-05-3Amerigo Scientific[21]

General Experimental Protocols & Synthesis

The synthesis of fluorinated quinoline derivatives often involves multi-step processes. Common strategies include cyclization reactions, such as the Gould-Jacobs reaction, starting from appropriately substituted anilines, followed by chlorination and other functional group manipulations.[22][23]

A general procedure for the synthesis of a 4-chloroquinoline derivative might involve:

  • Condensation: Reacting a substituted aniline (e.g., a trifluoromethyl aniline) with a malonic acid derivative to form a quinoline-4-one intermediate.[23]

  • Chlorination: Treating the quinoline-4-one intermediate with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 4-position.[23]

For modifications, nucleophilic aromatic substitution (SNAr) is a common method. The chlorine at the C4 position is generally susceptible to displacement by various nucleophiles, such as amines, alcohols, or thiols, allowing for the synthesis of diverse libraries of compounds for screening.[22][24]

Procurement Workflow for Research Chemicals

The process of acquiring specialized chemical compounds for research involves several key stages, from initial identification to final laboratory application. The following diagram illustrates a typical workflow for sourcing such materials.

G cluster_plan Planning & Identification cluster_source Sourcing & Procurement cluster_verify Verification & Use A Identify Target Compound (e.g., this compound) B Literature & Database Search (Synthesis, Properties, Suppliers) A->B Initial Research C Search Commercial Catalogs B->C Check Availability D Identify Structurally Similar Alternatives C->D Not Found F Select Supplier & Place Order C->F Compound Found E Request Custom Synthesis Quote D->E Alternative Unsuitable D->F Alternative Suitable E->F Quote Approved G Receive & Log Compound F->G Procurement H Quality Control Analysis (e.g., NMR, LC-MS) G->H Verification H->F QC Fail I Proceed to Experimentation H->I QC Pass

Caption: General workflow for sourcing specialized chemical compounds for research projects.

References

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.

Compound Identification and Physicochemical Properties

This compound is a halogenated quinoline derivative. Its structure, featuring chloro, fluoro, and trifluoromethyl groups, makes it a valuable, reactive intermediate in medicinal chemistry and materials science. Understanding its fundamental properties is the first step toward safe handling.

PropertyValueSource
CAS Number 23779-97-7[1]
Molecular Formula C₁₀H₄ClF₄N[2]
Molecular Weight 249.6 g/mol [3]
Appearance White to light yellow powder or crystals[4]
Melting Point 80-82 °C[5]
Boiling Point 265.5 ± 35.0 °C (Predicted)[5]
Solubility Soluble in Chloroform, Methanol. Low solubility in water.[1][5]
Storage Temperature Room Temperature, under inert atmosphere.[5]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. Awareness of these hazards is non-negotiable for anyone handling the material.[6]

GHS Pictogram:

alt text

Signal Word: Warning [6]

Hazard Statements: [6]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The "Why" Behind the Hazards: The trifluoromethyl group and halogen atoms (chlorine and fluorine) significantly influence the molecule's reactivity and biological interaction. These electron-withdrawing groups can make the quinoline ring system susceptible to interaction with biological nucleophiles, leading to irritation upon contact with skin, eyes, and the respiratory tract.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential to minimize exposure. This creates a self-validating system where each component protects the user.

Primary Engineering Control: The Chemical Fume Hood

Directive: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.

Causality: The compound is a solid that can form dust and may have a non-negligible vapor pressure, especially if heated. The GHS classification H335 (May cause respiratory irritation) makes inhalation a primary route of exposure.[6] A fume hood provides constant airflow to capture and exhaust dust and vapors, preventing them from entering the laboratory environment and the user's breathing zone.

Personal Protective Equipment (PPE): The Last Line of Defense
  • Hand Protection: Wear chemical-impermeable gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[6]

    • Expert Insight: Double-gloving is recommended when handling significant quantities or during prolonged procedures to protect against accidental tears and saturation.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[7]

    • Causality: The H319 classification (Causes serious eye irritation) indicates that even minor contact can lead to significant injury.[6] Standard safety glasses do not provide a sufficient seal against dust or splashes.

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure cuffs are snug. Do not leave any skin exposed between the glove and the lab coat sleeve.[7]

  • Respiratory Protection: If working outside of a fume hood is unavoidable (e.g., during a large-scale spill), a full-face respirator with appropriate cartridges must be used.[7] Under normal laboratory conditions within a fume hood, this is not required.[8]

Standard Operating Procedure (SOP) for Safe Handling

The following step-by-step protocol is designed to guide the user through the safe handling of the compound from acquisition to temporary storage post-experiment.

Pre-Handling Preparation
  • Verify Equipment: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble PPE: Don all required PPE as detailed in Section 3.2.

  • Prepare Workspace: Clear the fume hood of all unnecessary items. Line the work surface with absorbent, disposable bench paper to contain any minor spills.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

Handling and Experimentation
  • Weighing: Weigh the solid compound within the fume hood. Use a tared weigh boat or glassine paper. Handle with care to avoid generating dust.

  • Transfer: Use a spatula to transfer the solid. If making a solution, add the solid to the solvent slowly.

  • Reaction Setup: If the compound is used in a reaction, ensure the apparatus is securely clamped. If heating is required, use a controlled heating mantle and monitor the reaction closely.[9]

  • Post-Handling: After use, tightly close the primary container.[6]

Workspace Decontamination and Cleanup
  • Clean Equipment: Decontaminate spatulas and glassware that came into contact with the compound.

  • Wipe Down: Wipe the work surface in the fume hood with an appropriate solvent and dispose of the bench paper as hazardous waste.

  • Doffing PPE: Remove gloves and dispose of them in the designated hazardous waste container. Remove lab coat and eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6]

Workflow Visualization

The following diagram illustrates the logical flow of the safe handling protocol.

start_end start_end process process decision decision hazard hazard start Start: Prepare for Handling prep_hood Verify Fume Hood Operation start->prep_hood don_ppe Don Full PPE (Gloves, Goggles, Lab Coat) prep_hood->don_ppe prep_workspace Prepare Workspace in Hood don_ppe->prep_workspace handle Weigh & Transfer Compound (Avoid Dust Generation) prep_workspace->handle post_handle Securely Close Container handle->post_handle decontaminate Decontaminate Workspace & Equipment post_handle->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End: Procedure Complete wash_hands->end

Caption: Safe Handling Workflow for this compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

In Case of Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[6]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, get medical help.[6]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a small spill within a fume hood, use an absorbent material to contain it. Avoid generating dust.

  • Clean-up: Carefully sweep or scoop up the material into a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment if necessary.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of the collected material and cleaning supplies as hazardous waste.[6]

Storage, Incompatibility, and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] The storage area should be a designated chemical storage cabinet, away from incompatible materials. Store locked up.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations.[6] Do not dispose of down the drain.

References

4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of available safety data reveals that a specific Material Safety Data Sheet (MSDS) for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is not publicly available in the provided search results. For the benefit of researchers and scientists, this guide provides a comprehensive safety and handling profile for the structurally similar compound, 4-Chloro-8-(trifluoromethyl)quinoline (CAS Number: 23779-97-7) . Professionals should handle this and related novel quinoline derivatives with the utmost care, assuming they may have similar or more potent hazards.

Chemical Identification and Properties

This section details the fundamental physical and chemical properties of 4-Chloro-8-(trifluoromethyl)quinoline.

Table 1: Chemical Identifiers

IdentifierValue
Chemical Name 4-Chloro-8-(trifluoromethyl)quinoline
CAS Number 23779-97-7
Molecular Formula C10H5ClF3N
PubChem CID 90262[1]

Table 2: Physical and Chemical Properties

PropertyValueSource
Form Solid[2]
Melting Point 80-82 °C[2]
Boiling Point (Predicted) 265.5 ± 35.0 °C[2]
Density (Predicted) 1.427 ± 0.06 g/cm³[2]
Solubility Soluble in Chloroform, Methanol[2]

Hazard Identification and GHS Classification

Comprehensive hazard analysis is critical for safe handling. The Globally Harmonized System (GHS) classification for 4-Chloro-8-(trifluoromethyl)quinoline indicates it is a hazardous substance requiring specific precautions.[3]

Table 3: GHS Hazard Classification

ClassificationCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Signal Word: Warning [3]

Hazard Pictogram:

alt text

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure chemical stability.

Handling:

  • Handle in a well-ventilated place, preferably within a chemical fume hood.[3]

  • Wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[3]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep in an inert atmosphere at room temperature.[2]

  • Store apart from incompatible materials and foodstuff containers.[3]

  • Store locked up.[3]

Emergency and First Aid Procedures

A clear, logical workflow is critical in the event of accidental exposure. The following diagram outlines the recommended first aid response.

G cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_actions First Aid Actions cluster_followup Medical Follow-up exposure Accidental Exposure Occurs assess_type What type of exposure? exposure->assess_type skin_contact IF ON SKIN: 1. Take off contaminated clothing. 2. Wash with plenty of soap and water. 3. If irritation occurs, get medical help. assess_type->skin_contact  Skin   eye_contact IF IN EYES: 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing. assess_type->eye_contact  Eyes   inhalation IF INHALED: 1. Remove person to fresh air. 2. Keep comfortable for breathing. 3. If feeling unwell, get medical help. assess_type->inhalation Inhalation ingestion IF SWALLOWED: 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Call a Poison Center or doctor immediately. assess_type->ingestion Ingestion medical_help Seek Immediate Medical Attention if symptoms are severe or persist. skin_contact->medical_help eye_contact->medical_help inhalation->medical_help ingestion->medical_help

Caption: First aid decision workflow for different exposure routes.

Accidental Release Measures

In case of a spill, a structured response is necessary to ensure safety and contain the material.

Personal Precautions:

  • Evacuate personnel to safe areas and stay upwind of the spill.[3]

  • Ensure adequate ventilation.[3]

  • Avoid dust formation and breathing vapors, mist, or gas.[3]

  • Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves and safety goggles.[3]

Environmental Precautions:

  • Prevent the substance from entering drains or waterways.

Containment and Cleanup:

  • Sweep up the material and place it in a suitable, closed container for disposal.

  • Avoid raising dust.

  • The disposal of the collected material must be done at an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[3]

G start Spill Detected step1 Evacuate Area & Ensure Ventilation Stay upwind of spill. start->step1 step2 Wear Full Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator if needed) step1->step2 step3 Contain the Spill Prevent entry into drains/waterways. step2->step3 step4 Clean up Spill Sweep solid material into a suitable, labeled container. Avoid creating dust. step3->step4 step5 Decontaminate Area Follow lab-specific procedures. step4->step5 end Dispose of Waste Follow institutional and local regulations. step5->end

Caption: Workflow for handling an accidental chemical spill.

Experimental Protocols for Hazard Determination

The GHS classifications are determined by standardized experimental protocols, typically following OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. While the specific test reports for this compound are not public, the methodologies are well-established.

Protocol for Skin Irritation/Corrosion (OECD 439: In Vitro Skin Irritation) This protocol is a non-animal test method used to assess skin irritation potential.

  • Objective: To predict the skin irritation potential of a chemical by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.

  • Methodology:

    • A three-dimensional RhE model, which mimics the biochemical and physiological properties of the upper parts of human skin, is used.

    • The test chemical is applied topically to the surface of the RhE tissue.

    • After a specific exposure period (e.g., 60 minutes), the chemical is removed by rinsing.

    • The tissue is incubated for a post-exposure period (e.g., 42 hours) to allow for the expression of cytotoxic effects.

    • Cell viability is measured by the enzymatic conversion of the vital dye MTT into a blue formazan salt, which is quantified by measuring its optical density.

  • Classification: A chemical is identified as a skin irritant (Category 2) if the mean tissue viability following exposure is reduced below a defined threshold (e.g., ≤ 50%) relative to the negative control.

Protocol for Serious Eye Damage/Irritation (OECD 492: Reconstructed human Cornea-like Epithelium test method) This is an in vitro method that can be used to classify substances as causing either no eye irritation or serious eye damage.

  • Objective: To assess the potential for a chemical to cause serious eye damage by evaluating its effect on a reconstructed human cornea-like epithelium (RhCE) model.

  • Methodology:

    • The test chemical is applied to the surface of the RhCE tissue.

    • After a defined exposure time, the tissue is rinsed to remove the chemical.

    • The viability of the epithelial cells is measured, typically using the MTT assay, similar to the skin irritation test.

  • Classification: A chemical is classified as causing serious eye irritation (Category 2) based on the reduction in tissue viability compared to a negative control. The specific viability threshold for classification depends on the specific RhCE model and protocol variation used.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-amino-8-fluoro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of 4-amino-8-fluoro-2-(trifluoromethyl)quinoline, a key intermediate in pharmaceutical research. The protocol is designed to be self-validating, with in-depth explanations for experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Significance of Fluorinated Quinolines

Quinolines are a prominent class of heterocyclic compounds, forming the structural core of many biologically active molecules.[1] The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules can significantly alter their chemical and pharmaceutical properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[2] The target molecule, 4-amino-8-fluoro-2-(trifluoromethyl)quinoline, is a valuable building block for the development of novel therapeutic agents, particularly in the fields of medicinal chemistry and drug discovery.[3][4] This guide details a robust three-step synthesis to obtain this important compound.

Synthetic Strategy Overview

The synthesis of 4-amino-8-fluoro-2-(trifluoromethyl)quinoline is approached through a well-established sequence involving a cyclization to form the quinoline core, followed by functional group manipulations to install the desired amino group. The chosen strategy is outlined below:

Synthesis_Overview A 2-Fluoro-6-(trifluoromethyl)aniline C Step 1: Conrad-Limpach Cyclization A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline C->D Formation of quinolone E Step 2: Chlorination D->E F 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline E->F Activation for nucleophilic substitution G Step 3: Amination F->G H 4-Amino-8-fluoro-2-(trifluoromethyl)quinoline G->H Final product

Caption: Overall synthetic workflow.

Part 1: Synthesis of 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (Conrad-Limpach Cyclization)

The initial step involves the construction of the quinoline skeleton through a Conrad-Limpach synthesis.[5][6] This reaction condenses an aniline with a β-ketoester to form a 4-hydroxyquinoline derivative.[7] The choice of 2-fluoro-6-(trifluoromethyl)aniline (also known as 2-amino-3-fluorobenzotrifluoride) as the aniline component ensures the correct placement of the fluoro and trifluoromethyl groups on the resulting quinoline ring.[8][9] Ethyl 4,4,4-trifluoroacetoacetate serves as the β-ketoester, providing the remaining atoms for the pyridine ring and the trifluoromethyl group at the 2-position.[10][11]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-fluoro-6-(trifluoromethyl)aniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a suitable high-boiling solvent such as toluene or diphenyl ether.

  • Cyclization: Heat the reaction mixture to reflux (typically 140-150 °C for toluene) and monitor the removal of water via the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • High-Temperature Annulation: Once the initial condensation is complete (as indicated by TLC and the cessation of water collection), the temperature is raised to induce cyclization (around 250 °C if using a higher boiling solvent like diphenyl ether).[12]

  • Workup and Isolation: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexanes) to precipitate the product. The solid is collected by filtration, washed with the non-polar solvent, and dried to yield 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. The crude product can be purified by recrystallization.

ReagentMolar RatioPurpose
2-Fluoro-6-(trifluoromethyl)aniline1.0Aniline precursor for the quinoline backbone.
Ethyl 4,4,4-trifluoroacetoacetate1.1β-ketoester for pyridine ring formation.
p-Toluenesulfonic acid0.05Acid catalyst for the condensation.
Toluene/Diphenyl etherSolventHigh-boiling solvent for cyclization.

Table 1: Reagents for Conrad-Limpach Cyclization.

Part 2: Synthesis of this compound (Chlorination)

The 4-hydroxyquinoline from the previous step is converted to the more reactive 4-chloroquinoline. This is a crucial activation step, preparing the molecule for nucleophilic aromatic substitution to introduce the final amino group. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[13]

Experimental Protocol
  • Reaction Setup: In a fume hood, carefully add 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃), which can also serve as the solvent.

  • Chlorination: Heat the mixture to reflux (approximately 105-110 °C) for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice with vigorous stirring. The acidic solution is neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification can be achieved by column chromatography or recrystallization.

ReagentMolar RatioPurpose
8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline1.0Starting material for chlorination.
Phosphorus oxychloride (POCl₃)ExcessChlorinating agent and solvent.

Table 2: Reagents for Chlorination.

Safety Considerations for Phosphorus Oxychloride

Phosphorus oxychloride is a highly corrosive and water-reactive substance.[14][15][16][17][18] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[15] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14]

Part 3: Synthesis of 4-amino-8-fluoro-2-(trifluoromethyl)quinoline (Amination)

The final step is the nucleophilic aromatic substitution of the 4-chloro group with an amino group.[3][19] This is typically achieved by heating the 4-chloroquinoline with a source of ammonia.

Experimental Protocol
  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.

  • Amination: Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the chosen alcohol.

  • Reaction: Heat the sealed vessel to a temperature typically between 120-180 °C. The reaction progress should be monitored by TLC.

  • Workup and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to yield the final product, 4-amino-8-fluoro-2-(trifluoromethyl)quinoline.

ReagentMolar RatioPurpose
This compound1.0Activated precursor for amination.
Ammonia (gas or solution)ExcessNucleophile for introducing the amino group.
Ethanol/IsopropanolSolventSolvent for the amination reaction.

Table 3: Reagents for Amination.

Safety Considerations for Handling Ammonia

Ammonia is a corrosive and toxic gas with a pungent odor.[20][21][22][23][24] All manipulations should be performed in a well-ventilated fume hood.[20] Appropriate PPE, including gloves and safety glasses, is essential.[24] In case of inhalation, move to fresh air immediately and seek medical attention.[21]

Characterization of 4-amino-8-fluoro-2-(trifluoromethyl)quinoline

The structure and purity of the final compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The chemical shifts and coupling constants of the protons on the quinoline ring provide detailed information about the substitution pattern.[1][25][26][27][28]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Characterization_Workflow A Synthesized Compound B NMR Spectroscopy A->B C Mass Spectrometry A->C D HPLC A->D E Structural Confirmation B->E C->E F Purity Assessment D->F

Caption: Analytical workflow for product validation.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 4-amino-8-fluoro-2-(trifluoromethyl)quinoline. By understanding the rationale behind each step and adhering to the safety precautions, researchers can confidently and efficiently produce this valuable compound for their research and development endeavors.

References

  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus oxychloride, 99%. [Link]

  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2025). ResearchGate. [Link]

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. [Link]

  • NMR study of O and N, O-substituted 8-quinolinol derivatives. (2014). PubMed. [Link]

  • Molbase. (n.d.). Synthesis of 4-hydroxy-2-phenylmethyl-8-trifluoromethyl-quinoline-3-carboxylic acid. [Link]

  • Google Patents. (n.d.).
  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

  • Lanxess. (2015). Phosphorus oxychloride. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PubMed Central. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PubMed Central. [Link]

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (n.d.). PubMed Central. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3).
  • Benign and proficient procedure for preparation of quinoline derivatives. (n.d.). JPTCP. [Link]

  • Global HazMat. (n.d.). How to Safely Handle, Store, and Use Ammonia in the Workplace. [Link]

  • Ohioline. (2017). Safe Handling of Anhydrous Ammonia. [Link]

  • Chemistry For Everyone. (2025). What Are The Safety Precautions For Handling Ammonia?. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

  • Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. (n.d.). PubMed. [Link]

  • Free Chemistry Online. (2024). Ammonia Hazards: How to Ensure Safety Handling the Chemical. [Link]

  • HSE STUDY GUIDE. (2025). Ammonia Hazards and Precautions. [Link]

  • Wikipedia. (n.d.). Ethyl trifluoroacetate. [Link]

  • ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. [Link]

  • WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. [Link]

  • Chem-Impex. (n.d.). 4-Hidroxi-2-(trifluorometil)quinolina. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions. [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). PubMed. [Link]

  • MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]

  • ResearchGate. (n.d.). (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from.... [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (n.d.). PubMed. [Link]

Sources

Suzuki coupling reactions with 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Suzuki Coupling of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of this compound. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the quinoline scaffold in biologically active compounds.[1] The trifluoromethyl and fluoro substituents can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3] For a substrate like this compound, the chloro group at the 4-position is the reactive site for the cross-coupling reaction.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with a generic arylboronic acid is depicted below.

Caption: General Suzuki-Miyaura coupling reaction.

Recommended Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound with various boronic acids can be achieved under several conditions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. Below is a summary of typical reaction conditions compiled from protocols for structurally related chloroquinolines and other chloro-heterocycles.[4][5]

ComponentExampleTypical Concentration/LoadingNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)1-5 mol%Pd(PPh₃)₄ is often used for a wide range of substrates.[6] Pd(OAc)₂ and PdCl₂(dppf) are also effective.[1]
Ligand SPhos, XPhos, P(t-Bu)₃2-10 mol%Buchwald ligands like SPhos and XPhos are often effective for challenging couplings of chloro-heterocycles.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu2-3 equivalentsThe choice of base can significantly impact the reaction rate and yield. Carbonates are common, while stronger bases like NaOt-Bu may be required for less reactive substrates.
Solvent Dioxane, Toluene, DMF, Acetonitrile/Water-A mixture of an organic solvent and water is often used to facilitate the dissolution of the base. Anhydrous conditions can also be employed.
Temperature 80-120 °C-The reaction temperature is typically elevated to ensure a reasonable reaction rate. Microwave irradiation can significantly shorten reaction times.[4]
Boronic Acid Aryl, Heteroaryl, Vinyl1.1-1.5 equivalentsA slight excess of the boronic acid is generally used to drive the reaction to completion.

Detailed Experimental Protocols

The following are example protocols for the Suzuki coupling of this compound with an arylboronic acid. These protocols are based on established procedures for similar substrates and should be optimized for specific applications.[5]

Protocol 1: Standard Thermal Conditions

This protocol describes a typical setup for a Suzuki coupling reaction under conventional heating.

Protocol_Workflow start Start step1 Combine Reactants: This compound (1.0 eq) Arylboronic acid (1.2 eq) Pd catalyst (e.g., Pd(PPh3)4, 3 mol%) Base (e.g., K2CO3, 2.0 eq) start->step1 step2 Add degassed solvent (e.g., Dioxane/Water 4:1) step1->step2 step3 Heat the reaction mixture (e.g., 100 °C) under inert atmosphere step2->step3 step4 Monitor reaction progress (TLC or LC-MS) step3->step4 step5 Work-up: Cool to room temperature Add water and extract with organic solvent step4->step5 step6 Purification: Dry organic layer, concentrate, and purify by column chromatography step5->step6 end End step6->end

Caption: Experimental workflow for Suzuki coupling.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-8-fluoro-2-(trifluoromethyl)quinoline.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[4]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂ with a ligand like Xantphos)[4]

  • Base (e.g., Potassium carbonate [K₂CO₃])[4]

  • Solvent (e.g., Dioxane)

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and K₂CO₃ (2.5 eq).

  • Add the degassed solvent (e.g., dioxane).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product as described in Protocol 1.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)-Ar Ln Transmetal->PdII_Ar Base Base Boronate ArB(OH)3- Base->Boronate ArB(OH)2 Boronate->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration of Catalyst Product R-Ar RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Discovery

Substituted quinolines are key pharmacophores in a wide range of therapeutic agents. The ability to efficiently synthesize a library of 4-aryl-8-fluoro-2-(trifluoromethyl)quinolines via Suzuki coupling is highly valuable for structure-activity relationship (SAR) studies in drug discovery programs.[1] The introduction of diverse aryl and heteroaryl groups at the 4-position can modulate the biological activity and pharmacokinetic properties of the resulting molecules.

References

Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors Using 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors utilizing 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline as a key starting material. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been successfully developed as potent kinase inhibitors for therapeutic applications, particularly in oncology.[1][2] The introduction of fluorine atoms and a trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of the resulting compounds.[3]

Overview and Rationale

This compound is a versatile building block for the synthesis of a diverse library of potential kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing side chains. This approach has been widely used to generate potent inhibitors of various kinases, including but not limited to, RAF, EGFR, and Pim-1.[4][5][6]

The trifluoromethyl group at the 2-position and the fluorine atom at the 8-position can significantly influence the electronic properties and conformation of the quinoline ring system, potentially leading to improved pharmacological properties.[3] This document outlines a general synthetic strategy, detailed experimental protocols, and representative biological data for novel kinase inhibitors derived from this scaffold.

Synthetic Strategy

The primary synthetic route involves a nucleophilic aromatic substitution reaction between this compound and a variety of primary or secondary amines, typically anilines or other amino-heterocycles. This reaction is often catalyzed by an acid and proceeds under thermal conditions to afford the desired 4-aminoquinoline derivatives.

Synthetic_Workflow cluster_reaction Nucleophilic Aromatic Substitution reagent1 4-Chloro-8-fluoro-2- (trifluoromethyl)quinoline reaction_step Acid Catalyst (e.g., HCl) Solvent (e.g., Ethanol) Heat (Reflux) reagent1->reaction_step reagent2 Substituted Amine (R-NH2) reagent2->reaction_step product 4-Aminoquinoline Kinase Inhibitor purification Column Chromatography or Recrystallization product->purification Purification reaction_step->product characterization Characterization (NMR, MS, Purity) purification->characterization biological_evaluation Biological Evaluation (Kinase Assays, Cell Viability) characterization->biological_evaluation

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

General Protocol for the Synthesis of 4-Anilino-8-fluoro-2-(trifluoromethyl)quinoline Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline or amine (1.0-1.2 eq)

  • Solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • Acid catalyst (e.g., concentrated HCl or acetic acid, catalytic amount)

Procedure:

  • To a solution of this compound in a suitable solvent, add the desired substituted aniline or amine.[3]

  • Add a catalytic amount of an acid to the reaction mixture.[3]

  • Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-anilinoquinoline derivative.

In Vitro Kinase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of the synthesized compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • Kinase reaction buffer

  • ATP solution

  • Synthesized quinoline derivative (test compound) stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a white-walled microplate, add the diluted compound, the specific kinase, and its substrate.

  • Initiate the kinase reaction by adding ATP to each well. Include a no-inhibitor control (vehicle) and a no-kinase control (background).

  • Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).[7]

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[7]

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-468, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized quinoline derivative (test compound) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the medium from the wells and add the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).[7]

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7]

  • Add MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to form formazan crystals.[7]

  • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (or IC50) value.

Data Presentation

The following tables summarize representative data for quinoline-based kinase inhibitors from the literature, demonstrating the potential potency of derivatives that can be synthesized using the described methods.

Table 1: In Vitro Anticancer Activity of Fluorinated Quinoline Analogues [1]

CompoundTarget Cell LineGI50 (µM)
6a MDA-MB-4684.0
MCF-710.5
6b MDA-MB-4685.0
MCF-711.0
6f MDA-MB-4682.5

Table 2: Kinase Inhibitory Activity of Quinoline-Based Diarylamides [4]

CompoundTarget KinaseIC50 (µM)
17b B-RAFV600E0.0843
C-RAF0.0293
18a B-RAFV600E0.0843
C-RAF0.0293

Table 3: Antiproliferative Activity of Quinoline Derivatives Against Prostate Cancer Cells [6]

CompoundTarget Cell LineGI50 (µM)
9d PC-32.60
9f PC-32.81
9g PC-31.29

Signaling Pathway

Many quinoline-based inhibitors target key signaling pathways implicated in cancer cell proliferation and survival. One such critical pathway is the RAF-MEK-ERK pathway, which is frequently dysregulated in various cancers. The diagram below illustrates this pathway and the point of intervention for RAF inhibitors.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-RAF, C-RAF) RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors ERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Quinoline-based RAF Inhibitor Inhibitor->RAF inhibits

Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of RAF inhibitors.

Conclusion

The use of this compound as a starting material provides a robust platform for the synthesis of a new generation of kinase inhibitors. The protocols and data presented herein offer a comprehensive guide for researchers in the field of drug discovery and development to explore novel chemical space and identify potent and selective kinase inhibitors for further investigation as potential therapeutic agents.

References

Application Notes and Protocols for the Preparation of Anti-inflammatory Agents from 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic functionalization of the quinoline scaffold allows for the fine-tuning of its biological activity. This document provides detailed protocols for the synthesis of novel anti-inflammatory agents starting from 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline. The substitution at the C-4 position of the quinoline ring is a key strategy for developing potent anti-inflammatory compounds. Two primary synthetic routes, Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, are presented, enabling the introduction of various amino and aryl moieties, respectively. These modifications are known to influence the anti-inflammatory profile of the resulting molecules, often through the inhibition of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways, and the reduction of pro-inflammatory cytokines like TNF-α and IL-6.

Synthetic Schemes

The preparation of anti-inflammatory agents from this compound can be primarily achieved through two robust palladium-catalyzed cross-coupling reactions. These methods offer a versatile approach to introduce a wide range of substituents at the C-4 position, which is crucial for the anti-inflammatory activity of 4-aminoquinoline derivatives.

Buchwald-Hartwig Amination

This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the synthesis of 4-aminoquinoline derivatives.

Diagram of the Buchwald-Hartwig amination reaction:

G This compound This compound 4-Amino-8-fluoro-2-(trifluoromethyl)quinoline Derivative 4-Amino-8-fluoro-2-(trifluoromethyl)quinoline Derivative This compound->4-Amino-8-fluoro-2-(trifluoromethyl)quinoline Derivative Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->4-Amino-8-fluoro-2-(trifluoromethyl)quinoline Derivative Pd Catalyst Pd Catalyst Pd Catalyst->4-Amino-8-fluoro-2-(trifluoromethyl)quinoline Derivative Ligand Ligand Ligand->4-Amino-8-fluoro-2-(trifluoromethyl)quinoline Derivative Base Base Base->4-Amino-8-fluoro-2-(trifluoromethyl)quinoline Derivative Solvent, Heat Solvent, Heat Solvent, Heat->4-Amino-8-fluoro-2-(trifluoromethyl)quinoline Derivative

Caption: Buchwald-Hartwig amination workflow.

Suzuki-Miyaura Cross-Coupling

This reaction enables the formation of a carbon-carbon bond, leading to the synthesis of 4-arylquinoline derivatives.

Diagram of the Suzuki-Miyaura cross-coupling reaction:

G This compound This compound 4-Aryl-8-fluoro-2-(trifluoromethyl)quinoline Derivative 4-Aryl-8-fluoro-2-(trifluoromethyl)quinoline Derivative This compound->4-Aryl-8-fluoro-2-(trifluoromethyl)quinoline Derivative Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2) Boronic Acid (R-B(OH)2)->4-Aryl-8-fluoro-2-(trifluoromethyl)quinoline Derivative Pd Catalyst Pd Catalyst Pd Catalyst->4-Aryl-8-fluoro-2-(trifluoromethyl)quinoline Derivative Ligand Ligand Ligand->4-Aryl-8-fluoro-2-(trifluoromethyl)quinoline Derivative Base Base Base->4-Aryl-8-fluoro-2-(trifluoromethyl)quinoline Derivative Solvent, Heat Solvent, Heat Solvent, Heat->4-Aryl-8-fluoro-2-(trifluoromethyl)quinoline Derivative

Caption: Suzuki-Miyaura cross-coupling workflow.

Experimental Protocols

Protocol 1: Synthesis of 4-Anilino-8-fluoro-2-(trifluoromethyl)quinoline Derivatives via Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of 4-anilino derivatives, which are known to possess significant anti-inflammatory properties.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline, 4-fluoroaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-anilino-8-fluoro-2-(trifluoromethyl)quinoline derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Protocol 2: Synthesis of 4-Aryl-8-fluoro-2-(trifluoromethyl)quinoline Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the synthesis of 4-aryl derivatives, which can also exhibit potent anti-inflammatory effects.

Materials:

  • This compound

  • Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid, 4-fluorophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the substituted arylboronic acid (1.5 mmol) in a mixture of 1,4-dioxane (15 mL) and water (5 mL).

  • Add potassium carbonate (3.0 mmol) to the mixture.

  • Degas the solution by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 8-16 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 4-aryl-8-fluoro-2-(trifluoromethyl)quinoline derivative.

  • Confirm the structure of the purified compound using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: In Vitro Anti-inflammatory Activity

The following table summarizes the reported in vitro anti-inflammatory activity of representative 4-aminoquinoline derivatives against key inflammatory targets. These compounds, while not direct derivatives of the specified starting material, provide a strong rationale for the synthesis of analogous structures.

Compound IDStructureTargetIC₅₀ (µM)Reference
Compound A 4-Anilino-quinoline derivativeRIPK20.0051[1]
Compound B 1H-Imidazo[4,5-c]quinoline derivativeTNF-αPotent Suppression[2]
Compound C 4-Anilinofuro[2,3-b]quinoline derivativeMast Cell Degranulation6.5[3]
Compound D 4-Anilinofuro[2,3-b]quinoline derivativeNeutrophil Degranulation7.2[3]
Compound E 4-aminoquinazoline alkylthiourea derivativeIL-60.84[4]
Compound F 4-aminoquinazoline alkylthiourea derivativeTNF-α4.0[4]

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

4-Aminoquinoline derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways that are crucial for the inflammatory response. A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Diagram of the NF-κB signaling pathway and its inhibition by quinoline derivatives:

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB_p50_p65 IkB-p50/p65 (Inactive) IKK->IkB_p50_p65 Phosphorylation IkB IkB p50 p50 p65 p65 IkB_p50_p65->IkB Degradation p50_p65_active p50/p65 (Active) IkB_p50_p65->p50_p65_active Release DNA DNA p50_p65_active->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Quinoline Derivative Quinoline Derivative Quinoline Derivative->IKK Inhibition Quinoline Derivative->p50_p65_active Inhibition of Nuclear Translocation

Caption: Inhibition of the NF-κB signaling pathway.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases the NF-κB heterodimer (typically p50/p65), which then translocates to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS. Certain quinoline derivatives have been shown to inhibit this pathway at various points, including the inhibition of IKK activity or the prevention of NF-κB nuclear translocation, thereby suppressing the expression of these inflammatory mediators.[5]

Conclusion

The synthetic protocols and mechanistic insights provided in these application notes offer a robust framework for the development of novel anti-inflammatory agents derived from this compound. The versatility of the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. The provided data on the anti-inflammatory activity of structurally related quinoline derivatives, along with the understanding of their inhibitory effects on key signaling pathways like NF-κB, will guide researchers in the rational design and synthesis of potent and selective anti-inflammatory drug candidates. Further in vitro and in vivo evaluation of the synthesized compounds is essential to fully characterize their therapeutic potential.

References

The Strategic Application of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential with a Versatile Scaffold

The quinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a compound's physicochemical and pharmacological profiles. Within this privileged class of heterocycles, 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline emerges as a particularly valuable building block for drug discovery.

The unique arrangement of substituents on this molecule confers a distinct reactivity profile and imparts desirable properties to its derivatives. The chlorine atom at the 4-position serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution and cross-coupling reactions.[3][4] The electron-withdrawing trifluoromethyl group at the 2-position, coupled with the fluorine atom at the 8-position, significantly influences the electronic properties of the quinoline ring, enhancing metabolic stability and modulating the basicity of the quinoline nitrogen. These fluorine-containing moieties are known to improve pharmacokinetic properties such as lipophilicity and membrane permeability, which are critical for drug efficacy.[3][5]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and insights into its role in the synthesis of advanced therapeutic candidates.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

PropertyValueSource
CAS Number 401567-85-9[6]
Molecular Formula C₁₀H₄ClF₄NInferred from structure
Molecular Weight 249.59 g/mol [6]
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Inferred from reactivity

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Core Reactivity and Synthetic Applications

The primary utility of this compound in medicinal chemistry stems from the reactivity of the C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries for biological screening.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring, amplified by the trifluoromethyl group, facilitates the displacement of the C4-chloride by a variety of nucleophiles. This reaction is a cornerstone for introducing amine, ether, and thioether functionalities, which are prevalent in many bioactive molecules.

Protocol 1: Synthesis of a 4-Anilino-8-fluoro-2-(trifluoromethyl)quinoline Derivative

This protocol details a general procedure for the SNAr reaction with a substituted aniline, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add the substituted aniline and DIPEA.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-anilinoquinoline derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively. These reactions significantly expand the synthetic utility of this compound.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a 4-Aryl-8-fluoro-2-(trifluoromethyl)quinoline

This protocol describes the formation of a C-C bond at the 4-position of the quinoline core.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • 2 M Aqueous Sodium Carbonate Solution (3.0 eq)

  • 1,4-Dioxane

  • Toluene

  • Water

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add a degassed mixture of 1,4-dioxane/toluene and the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 90-110 °C under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the 4-arylquinoline product.

Application in Kinase Inhibitor Drug Discovery

The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors. The ability to readily diversify the 4-position of this compound makes it an ideal starting material for the synthesis of libraries of potential kinase inhibitors. For instance, many RAF inhibitors feature a substituted quinoline core that binds to the hinge region of the kinase.[7]

kinase_inhibitor_synthesis start This compound snar S(N)Ar with Amine start->snar Nucleophile suzuki Suzuki Coupling with Boronic Acid start->suzuki Pd Catalyst, Base product1 4-Aminoquinoline Derivative (Kinase Inhibitor Scaffold) snar->product1 product2 4-Arylquinoline Derivative suzuki->product2

Caption: Synthetic pathways from this compound.

The diagram above illustrates the divergent synthetic pathways from this compound to generate key intermediates for kinase inhibitor discovery. The SNAr reaction with various amines can generate a library of 4-aminoquinoline derivatives for screening, while the Suzuki coupling allows for the introduction of diverse aryl groups to probe different regions of the kinase active site.

Illustrative Signaling Pathway: Targeting the RAF/MEK/ERK Pathway

Mutations in the BRAF gene are common in many cancers, leading to constitutive activation of the RAF/MEK/ERK signaling pathway and uncontrolled cell proliferation. Small molecule inhibitors that target mutant BRAF are a key therapeutic strategy. The quinoline scaffold derived from this compound can be elaborated to produce potent and selective BRAF inhibitors.

raf_mek_erk_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Quinoline-based BRAF Inhibitor Inhibitor->BRAF Inhibition

Caption: Inhibition of the RAF/MEK/ERK pathway by a quinoline-based inhibitor.

This diagram shows a simplified representation of the RAF/MEK/ERK signaling pathway. A quinoline-based inhibitor, synthesized from this compound, can be designed to specifically target and inhibit the mutated BRAF kinase, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique substitution pattern provides a robust platform for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. The reliable and well-established reactivity of the 4-chloro position allows for the efficient generation of diverse chemical libraries, accelerating the drug discovery process. The insights and protocols provided in this guide are intended to empower researchers and scientists to fully leverage the potential of this powerful synthetic intermediate in their quest for new and effective medicines.

References

  • Innovations in Organic Synthesis with 4-Chloro-8-fluoroquinoline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Process for the preparation of 4-chloroquinolines. (1981). Google Patents.
  • 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE. (n.d.). Matrix Fine Chemicals.
  • Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline. (n.d.). Benchchem.
  • 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline. (n.d.). Santa Cruz Biotechnology.
  • 4-Chloro-8-(trifluoromethyl)quinoline. (n.d.). PubChem.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Medicinal Chemistry.
  • Discovery of New Quinoline-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. (n.d.). Molecules.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. (2015). ChemMedChem.
  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. (2022). ChemMedChem.
  • Application Notes and Protocols: 3,4-Dichloro-7-(trifluoromethyl)quinoline in Organic Synthesis. (n.d.). Benchchem.
  • To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. (2022). International Journal of Pharmaceutical and Phytopharmacological Research.
  • 4-chloro-2-(trifluoromethyl)quinoline. (n.d.). Sigma-Aldrich.

Sources

Application Notes and Protocols: 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely utilized in the development of agrochemicals due to their diverse biological activities.[1][2] The strategic incorporation of fluorine atoms and trifluoromethyl groups into the quinoline scaffold can significantly enhance the efficacy, metabolic stability, and bioavailability of these molecules.[3] 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline is a key building block that offers a versatile platform for the synthesis of novel fungicides, herbicides, and insecticides. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups, while the fluorine and trifluoromethyl moieties contribute to the molecule's overall physicochemical properties and biological activity.[3][4]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential agrochemical candidates.

Agrochemical Applications and Synthetic Strategies

This compound serves as a versatile precursor for a range of agrochemicals through several key reaction pathways. The primary synthetic strategies involve nucleophilic aromatic substitution (SNAr) at the C4 position and palladium-catalyzed cross-coupling reactions.

Fungicide Development

Quinoline-based compounds have demonstrated significant fungicidal properties.[3] A notable example is the fungicide quinofumelin, which, although not directly synthesized from this specific building block, highlights the potential of the quinoline scaffold. The mechanism of action for some quinoline fungicides involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway of fungi.

Derivatives of this compound can be synthesized to target similar pathways. For instance, the introduction of substituted phenoxy or anilino groups at the 4-position can lead to potent fungicidal agents.

Herbicide and Insecticide Development

The versatility of the this compound core also extends to the development of herbicides and insecticides.[3][4] By modifying the substituent at the 4-position, it is possible to tune the biological activity of the resulting compounds. For example, the introduction of specific amino or alkoxy groups can impart herbicidal or insecticidal properties.

Data Presentation

Table 1: Fungicidal Activity of Representative Quinoline Derivatives
Compound IDTarget FungusEC50 (µg/mL)Reference
Derivative ASclerotinia sclerotiorum>80% inhibition at 50 µg/mL[3]
Derivative BRhizoctonia solani80.8% inhibition at 50 µg/mL[3]
QuinofumelinFusarium graminearum0.019 ± 0.007Not directly from this starting material

Note: Data for derivatives A and B are for structurally related fluorinated quinoline analogs and serve as a predictive guide for the potential efficacy of compounds derived from this compound.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of agrochemical candidates from this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Synthesis of 4-Aryloxy-8-fluoro-2-(trifluoromethyl)quinoline Derivatives (Fungicide Candidates)

This protocol describes the nucleophilic aromatic substitution of the 4-chloro group with a substituted phenol.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the substituted phenol (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-aryloxy-8-fluoro-2-(trifluoromethyl)quinoline derivative.

Expected Yield: 70-90%

Protocol 2: Synthesis of 4-Anilino-8-fluoro-2-(trifluoromethyl)quinoline Derivatives (Herbicide/Fungicide Candidates)

This protocol details the synthesis of 4-anilino derivatives via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Ethanol or isopropanol

  • Concentrated hydrochloric acid (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol or isopropanol, add the substituted aniline (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to afford the pure 4-anilino-8-fluoro-2-(trifluoromethyl)quinoline derivative.

Expected Yield: 65-85%

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-8-fluoro-2-(trifluoromethyl)quinoline Derivatives (Insecticide/Fungicide Candidates)

This protocol outlines the palladium-catalyzed cross-coupling of the 4-chloroquinoline with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Toluene and water (solvent system)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and sodium carbonate (2.0 eq).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 90-110 °C for 8-16 hours. Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 4-aryl-8-fluoro-2-(trifluoromethyl)quinoline derivative.

Expected Yield: 50-75%

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Agrochemical Candidates start 4-Chloro-8-fluoro-2- (trifluoromethyl)quinoline snar Nucleophilic Aromatic Substitution (SNAr) start->snar Phenols, Anilines, Thiols, etc. suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Arylboronic acids fungicide Fungicides (e.g., 4-Aryloxy/Anilino derivatives) snar->fungicide herbicide Herbicides (e.g., 4-Anilino/Alkoxy derivatives) snar->herbicide suzuki->fungicide insecticide Insecticides (e.g., 4-Aryl/Amino derivatives) suzuki->insecticide

Caption: Synthetic pathways from this compound.

signaling_pathway cluster_pathway Pyrimidine Biosynthesis Pathway (Fungus) carbamoyl_phosphate Carbamoyl Phosphate + Aspartate dihydroorotate Dihydroorotate carbamoyl_phosphate->dihydroorotate dhodh Dihydroorotate Dehydrogenase (DHODH) dihydroorotate->dhodh orotate Orotate ump UMP -> Pyrimidines orotate->ump dhodh->orotate inhibitor Quinoline-based Fungicide Derivative inhibitor->dhodh Inhibition

Caption: Mechanism of action of certain quinoline-based fungicides.

References

Application Notes and Protocols for the Derivatization of the 4-Position of 8-Fluoro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 4-position of the 8-fluoro-2-(trifluoromethyl)quinoline scaffold. This quinoline derivative is of significant interest in medicinal chemistry and drug discovery due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents, which can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules.

The derivatization of the 4-position is a key strategy for modulating the biological activity of this class of compounds. The protocols outlined below describe the synthesis of a key intermediate, 4-chloro-8-fluoro-2-(trifluoromethyl)quinoline, and its subsequent functionalization through nucleophilic aromatic substitution, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling reactions.

Synthesis of Key Intermediates

The gateway to derivatizing the 4-position of 8-fluoro-2-(trifluoromethyl)quinoline is the preparation of the 4-hydroxy and subsequent 4-chloro analogues.

Synthesis of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

This protocol describes the synthesis of the foundational 4-hydroxyquinoline scaffold via a cyclization reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-fluoroaniline (1.0 eq), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a suitable high-boiling solvent such as toluene or Dowtherm A.

  • Reaction: Heat the mixture to reflux (typically 140-250°C, depending on the solvent) and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solvent. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography to yield 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline as a solid.

Diagram of Synthetic Workflow:

reagents 2-Fluoroaniline + Ethyl 4,4,4-trifluoro-3-oxobutanoate reaction Cyclization (p-TSA, Toluene, Reflux) reagents->reaction 1 product 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline reaction->product 2 start 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline reaction Chlorination (POCl₃, Reflux) start->reaction 1 product This compound reaction->product 2 start 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline intermediate This compound start->intermediate Chlorination (POCl₃) snar SNAr (Amines, Alcohols, Thiols) intermediate->snar buchwald Buchwald-Hartwig (Amines, Amides) intermediate->buchwald suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) intermediate->suzuki product_snar 4-Amino/Alkoxy/Thioalkoxy Derivatives snar->product_snar product_buchwald 4-Amino/Amido Derivatives buchwald->product_buchwald product_suzuki 4-Aryl/Heteroaryl Derivatives suzuki->product_suzuki

synthesis of 4-alkoxy-8-fluoro-2-(trifluoromethyl)quinolines

Author: BenchChem Technical Support Team. Date: December 2025

An detailed overview of the is provided below, tailored for researchers, scientists, and professionals in drug development. This document outlines the synthetic route, experimental protocols, and relevant data.

Application Notes

The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. Specifically, quinolines substituted with fluorine-containing groups, such as trifluoromethyl and fluoro moieties, often exhibit enhanced pharmacological properties including metabolic stability and binding affinity. The 4-alkoxy-8-fluoro-2-(trifluoromethyl)quinoline series of compounds are of particular interest for their potential applications in the development of novel therapeutic agents and functional materials.[1][2]

The synthetic strategy detailed herein involves a multi-step process commencing with the cyclization of a fluorinated aniline with a trifluoromethyl-β-ketoester to form the core quinoline structure. This is followed by functionalization at the 4-position to introduce the desired alkoxy group. This approach allows for the versatile synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Overall Synthetic Workflow

The is typically achieved through a three-stage process. The workflow begins with the construction of the quinoline core, followed by activation of the 4-position, and finally, the introduction of the alkoxy group via nucleophilic substitution.

G A 2-Fluoroaniline + Ethyl 4,4,4-trifluoroacetoacetate B 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline A->B C 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline D 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline C->D Chlorination (e.g., POCl3) E This compound + Alcohol (R-OH) F 4-Alkoxy-8-fluoro-2-(trifluoromethyl)quinoline E->F Nucleophilic Aromatic Substitution (SNAr) G reactant1 2-Fluoroaniline conditions PPA, 150°C, 3h reactant2 Ethyl 4,4,4-trifluoroacetoacetate product 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline conditions->product G start This compound + R-O⁻ intermediate Meisenheimer Complex (intermediate) start->intermediate Nucleophilic Attack product 4-Alkoxy-8-fluoro-2-(trifluoromethyl)quinoline + Cl⁻ intermediate->product Loss of Leaving Group

References

Application Notes and Protocols: The Role of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline as a key intermediate in the synthesis of pharmacologically active compounds. This versatile building block is of significant interest in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The strategic placement of the chloro, fluoro, and trifluoromethyl groups on the quinoline scaffold allows for diverse chemical modifications and the fine-tuning of physicochemical and biological properties.

Application in Anticancer Drug Discovery: Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs targeting various kinases implicated in cancer progression.[1][2] The 4-chloro position of the title compound is a prime site for nucleophilic substitution, enabling the introduction of various amine-containing moieties to generate 4-anilinoquinoline derivatives, a common feature of ATP-competitive kinase inhibitors.[3][4]

Hypothetical Drug Candidate Synthesis Workflow

The synthesis of a hypothetical kinase inhibitor from this compound could proceed via a nucleophilic aromatic substitution reaction with a substituted aniline. This workflow is a common strategy for creating libraries of potential kinase inhibitors.

G A 4-Chloro-8-fluoro-2- (trifluoromethyl)quinoline C Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig or Pd-catalyzed cross-coupling) A->C B Substituted Aniline B->C E Purification (e.g., Chromatography) C->E Crude Product D Hypothetical Kinase Inhibitor (4-Anilinoquinoline derivative) F Biological Screening (Kinase Assays, Cell-based Assays) D->F E->D

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Target Signaling Pathway: BRAF/MEK/ERK Pathway

Derivatives of the 4-anilinoquinoline scaffold have been investigated as inhibitors of kinases in the MAPK/ERK pathway, such as BRAF and MEK, which are frequently mutated in various cancers, including melanoma.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Hypothetical Quinoline-based BRAF Inhibitor Inhibitor->BRAF

Caption: Inhibition of the BRAF signaling pathway.

Experimental Protocols

Protocol 1: In Vitro BRAF Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against the BRAF V600E mutant kinase.

Materials:

  • Recombinant human BRAF V600E enzyme

  • Biotinylated MEK1 substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • HTRF® KinEASE™-STK S1 kit (or similar fluorescence-based detection system)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, BRAF V600E enzyme, and biotinylated MEK1 substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Read the fluorescence signal on a compatible microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the synthesized compound on a cancer cell line harboring the BRAF V600E mutation (e.g., A375 melanoma cells).

Materials:

  • A375 human melanoma cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Seed A375 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Quantitative Data Summary
Compound IDBRAF V600E IC50 (nM)A375 Cell Viability IC50 (µM)
Hypothetical Inhibitor 1 150.5
Hypothetical Inhibitor 2 2508.2
Vemurafenib (Control) 100.3

Application in Antimalarial Drug Discovery

The quinoline core is central to many antimalarial drugs, including the well-known mefloquine, which features a 2,8-bis(trifluoromethyl)quinoline structure.[5] The title compound serves as a valuable starting material for the synthesis of novel quinoline-based antimalarials aimed at overcoming drug resistance.

Hypothetical Drug Candidate Synthesis Workflow

The synthesis of a hypothetical mefloquine analog could involve the reaction of this compound with a suitable piperidinemethanol derivative.

G A 4-Chloro-8-fluoro-2- (trifluoromethyl)quinoline C Substitution Reaction A->C B Piperidinemethanol Derivative B->C E Purification C->E Crude Product D Hypothetical Mefloquine Analog F Anti-plasmodial Screening D->F E->D

Caption: Synthetic workflow for a hypothetical mefloquine analog.

Mechanism of Action: Inhibition of Heme Detoxification

A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite Plasmodium falciparum.

G Hemoglobin Host Hemoglobin ParasiteDV Parasite Digestive Vacuole Hemoglobin->ParasiteDV Heme Free Heme (Toxic) ParasiteDV->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization Inhibitor Quinoline-based Antimalarial Inhibitor->Heme Inhibits Biocrystallization

References

The Versatility of Fluorinated Quinolines in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into the quinoline scaffold has unlocked a new realm of possibilities in materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, impart remarkable characteristics to quinoline-based materials. These include enhanced thermal and chemical stability, tailored electronic properties, and unique photophysical behaviors. This document provides a comprehensive overview of the applications of fluorinated quinolines in various domains of materials science, complete with detailed experimental protocols and performance data.

Organic Light-Emitting Diodes (OLEDs)

Fluorinated quinolines have emerged as a versatile class of materials for high-performance OLEDs, serving as efficient emitters, host materials, and electron transporters. The incorporation of fluorine can tune the emission color, enhance photoluminescence quantum yields (PLQY), and improve device stability and efficiency.

Application Notes:

Fluorine substitution on the quinoline core allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for optimizing charge injection and transport within the OLED device stack, leading to lower turn-on voltages and higher efficiencies. Furthermore, the introduction of fluorine can induce specific intermolecular interactions that promote desirable thin-film morphologies and suppress non-radiative decay pathways, thereby boosting the emissive properties of the material.

One notable application is in the development of materials for Thermally Activated Delayed Fluorescence (TADF). Fluorinated quinoline derivatives have been designed to exhibit a small energy gap between their lowest singlet (S1) and triplet (T1) excited states, enabling efficient harvesting of triplet excitons and leading to high external quantum efficiencies (EQEs) in non-doped OLEDs.

Performance Data of Fluorinated Quinoline-Based OLEDs:
Compound/Device StructureRole of Fluorinated QuinolineMax. Luminance (cd/m²)Luminance Efficiency (cd/A)Max. EQE (%)Emission ColorReference
(E)-2-[(2,3,4,5-tetrafluorophenyl)ethenyl]-8-hydroxyquinolate zincEmitter71232.26-Yellow[1]
PXZ-QL in non-doped OLEDTADF Emitter--17.3-[2][3]
PTZ-QL in non-doped OLEDTADF Emitter--14.8-[2][3]
DMAC-QL in non-doped OLEDTADF Emitter--7.7-[2][3]
Experimental Protocols:

Protocol 1: General Synthesis of Functionalized Quinoline Derivatives via Doebner-von Miller Reaction

This protocol describes a general method for the synthesis of substituted quinolines.

Materials:

  • Aniline derivative (1.0 eq)

  • α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) (1.2 eq)

  • 6 M Hydrochloric acid

  • Toluene

  • Concentrated sodium hydroxide solution

  • Dichloromethane or ethyl acetate

  • Anhydrous sodium sulfate

  • Oxidizing agent (e.g., nitrobenzene, arsenic acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline derivative and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve the α,β-unsaturated carbonyl compound in toluene.

  • Add the carbonyl compound solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours to minimize tar formation.

  • After the addition is complete, add the oxidizing agent and continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired quinoline derivative.

Protocol 2: Fabrication of a Non-Doped OLED by Thermal Evaporation

This protocol outlines the fabrication of a multilayer OLED using a fluorinated quinoline as the emissive layer.

Materials:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Hole-injection layer (HIL) material (e.g., HAT-CN)

  • Hole-transport layer (HTL) material (e.g., TAPC)

  • Fluorinated quinoline emissive layer (EML) material (e.g., PXZ-QL)

  • Electron-transport layer (ETL) material (e.g., TPBi)

  • Electron-injection layer (EIL) material (e.g., Lithium Fluoride - LiF)

  • Cathode material (e.g., Aluminum - Al)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.

  • Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

  • Deposit the organic and metal layers sequentially at a controlled rate:

    • HIL (e.g., HAT-CN, 10 nm) at a deposition rate of 0.1 Å/s.

    • HTL (e.g., TAPC, 40 nm) at a deposition rate of 1.0 Å/s.

    • EML (e.g., PXZ-QL, 20 nm) at a deposition rate of 1.0 Å/s.

    • ETL (e.g., TPBi, 40 nm) at a deposition rate of 1.0 Å/s.

    • EIL (e.g., LiF, 1 nm) at a deposition rate of 0.1 Å/s.

    • Cathode (e.g., Al, 100 nm) at a deposition rate of 5.0 Å/s.

  • Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the device.

Visualizations:

oled_workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization s1 Starting Materials (Aniline, Carbonyl) s2 Doebner-von Miller Reaction s1->s2 s3 Purification (Chromatography) s2->s3 s4 Characterization (NMR, MS) s3->s4 d1 Substrate Cleaning (ITO) s4->d1 Fluorinated Quinoline d2 Thermal Evaporation d1->d2 d3 Encapsulation d2->d3 c1 J-V-L Measurement d3->c1 Finished OLED c2 EL Spectra c1->c2 c3 EQE Calculation c1->c3

Caption: General workflow for fluorinated quinoline-based OLED development.

Organic Photovoltaics (OPVs)

In the realm of organic solar cells, fluorinated quinoxaline (a quinoline isomer) based copolymers have demonstrated significant potential as donor materials in bulk-heterojunction devices. The introduction of fluorine atoms effectively lowers the HOMO and LUMO energy levels of the polymer, which is advantageous for achieving higher open-circuit voltages (Voc).

Application Notes:

Fluorination of the quinoxaline unit in donor-acceptor copolymers can enhance the photovoltaic performance in several ways. The electron-withdrawing nature of fluorine deepens the HOMO level, leading to a larger energy difference between the donor HOMO and the acceptor LUMO, which directly translates to a higher Voc. Furthermore, fluorination can influence the polymer's absorption spectrum, often leading to broader absorption and improved light harvesting. It can also impact the material's morphology and charge carrier mobility, contributing to higher short-circuit current densities (Jsc) and fill factors (FF), ultimately resulting in improved power conversion efficiencies (PCE).

Performance Data of Fluorinated Quinoxaline-Based Solar Cells:
PolymerAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PBDT-TFQPC71BM0.7618.258.18.0[4]
PBDTT-DTmFQx (Fluorinated)PC71BM0.8712.061.456.40[3]
PBDTT-DTQx (Non-fluorinated)PC71BM---5.43[3]
Experimental Protocols:

Protocol 3: Fabrication of a Bulk-Heterojunction Organic Solar Cell

This protocol describes the fabrication of a conventional organic solar cell.

Materials:

  • Patterned ITO-coated glass substrates

  • Hole-transport layer (HTL) material (e.g., PEDOT:PSS)

  • Fluorinated quinoxaline-based polymer (Donor)

  • Fullerene derivative (Acceptor, e.g., PC71BM)

  • Solvent (e.g., chlorobenzene, 1,8-diiodooctane)

  • Electron-transport layer (ETL) material (e.g., Ca, LiF)

  • Cathode material (e.g., Al)

Procedure:

  • Substrate Preparation: Clean patterned ITO-coated glass substrates as described in Protocol 2.

  • HTL Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 150°C for 15 minutes in air.

  • Active Layer Deposition:

    • Prepare a blend solution of the fluorinated quinoxaline polymer and the acceptor (e.g., PBDT-TFQ:PC71BM, 1:1 w/w) in a suitable solvent like chlorobenzene with a small amount of an additive like 1,8-diiodooctane.

    • Spin-coat the active layer blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.

    • Anneal the film at an optimized temperature to control the morphology.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the ETL (e.g., Ca or LiF) followed by the Al cathode under high vacuum.

  • Encapsulation: Encapsulate the device as described in Protocol 2.

  • Characterization: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar irradiation (100 mW/cm²) to determine Voc, Jsc, FF, and PCE.

Visualizations:

opv_mechanism cluster_energy Energy Level Diagram anode Anode (ITO) htl HTL (PEDOT:PSS) htl->anode Transport donor_homo Donor HOMO donor_homo->htl Transport donor_lumo Donor LUMO acceptor_homo Acceptor HOMO exciton Exciton donor_lumo->exciton acceptor_lumo Acceptor LUMO cathode Cathode (Al) acceptor_lumo->cathode Transport photon Photon (hν) photon->donor_lumo Absorption charge_sep Charge Separation exciton->charge_sep Dissociation at Interface electron e⁻ charge_sep->electron hole h⁺ charge_sep->hole electron->acceptor_lumo Transport hole->donor_homo Transport

Caption: Energy level diagram and charge generation in a fluorinated quinoline-based OPV.

Fluorescent Sensors

The inherent fluorescence of the quinoline scaffold can be harnessed to develop chemosensors for the detection of various analytes, including metal ions. Fluorination can enhance the sensitivity and selectivity of these sensors.

Application Notes:

Fluorinated quinoline derivatives can be designed as "turn-on" or "turn-off" fluorescent sensors. Upon binding with a specific analyte, the sensor molecule undergoes a conformational change or an electronic perturbation that either enhances or quenches its fluorescence. The strong electron-withdrawing effect of fluorine can modulate the electronic properties of the quinoline ring, influencing its interaction with the target analyte and the resulting photophysical response. This allows for the development of highly selective sensors with low detection limits.

Performance Data of a Fluorinated Quinoline-Based Fluorescent Sensor:
SensorAnalyteDetection LimitResponse MechanismReference
TQAFe³⁺-Fluorescence quenching upon binding with Fe³⁺[5]
Experimental Protocols:

Protocol 4: Synthesis and Application of a Quinoline-Based Fluorescent Sensor

This protocol provides a general procedure for testing the sensing capabilities of a fluorinated quinoline derivative.

Materials:

  • Fluorinated quinoline sensor compound

  • Buffer solution (e.g., HEPES, Tris-HCl) at a specific pH

  • Stock solutions of various metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, etc.)

  • Spectrofluorometer

Procedure:

  • Sensor Solution Preparation: Prepare a stock solution of the fluorinated quinoline sensor in a suitable solvent (e.g., DMSO, acetonitrile). Prepare a working solution by diluting the stock solution in the desired buffer.

  • Fluorescence Titration:

    • Record the fluorescence spectrum of the sensor working solution.

    • Add incremental amounts of the target analyte stock solution to the sensor solution.

    • Record the fluorescence spectrum after each addition, allowing for equilibration.

    • Plot the change in fluorescence intensity as a function of the analyte concentration to determine the binding constant and detection limit.

  • Selectivity Test:

    • To separate solutions of the sensor, add a fixed concentration of the target analyte and an excess of other potentially interfering ions.

    • Record the fluorescence spectra and compare the response to that of the target analyte alone to assess the sensor's selectivity.

Visualizations:

sensor_mechanism cluster_process Fluorescent Sensing Mechanism sensor Fluorinated Quinoline (Fluorescent) complex Sensor-Analyte Complex (Non-Fluorescent) sensor->complex + Analyte light_out Fluorescence Emission sensor->light_out analyte Analyte (e.g., Fe³⁺) no_light Quenched Fluorescence complex->no_light light_in Excitation Light light_in->sensor light_in->complex

Caption: Mechanism of a "turn-off" fluorinated quinoline-based fluorescent sensor.

Other Applications

Corrosion Inhibitors:

Quinoline and its derivatives are effective corrosion inhibitors for various metals and alloys. Their efficacy stems from the presence of the nitrogen heteroatom and the planar aromatic structure, which facilitate adsorption onto the metal surface, forming a protective film. Fluorination can enhance the adsorption process and improve the inhibitor's performance by modifying the electron density of the quinoline ring and increasing its hydrophobicity.

Liquid Crystals:

The rigid, rod-like structure of the quinoline moiety makes it a suitable core for designing liquid crystalline materials. The introduction of fluorine atoms can significantly influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy, which are critical parameters for display applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Purity After Recrystallization Improper solvent choice (compound is too soluble or insoluble).Test a range of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.
Cooling the solution too quickly, trapping impurities.Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Presence of insoluble impurities.Perform a hot filtration step to remove any insoluble materials before allowing the solution to cool.
Oily Product Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent for recrystallization.
Presence of impurities that are depressing the melting point.Attempt to purify a small sample by column chromatography first to remove impurities before recrystallization.
Poor Separation in Column Chromatography Incorrect solvent system (eluent).Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between the desired compound and impurities.
Column overloading.Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Column packing issues (cracks or channels).Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound Degradation During Purification Exposure to high temperatures for extended periods.Minimize the time the compound is heated during recrystallization or solvent removal.
Sensitivity to light or air.Conduct the purification under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, by-products from side reactions (e.g., isomers or hydrolyzed products), and residual solvents.

Q2: Which purification method is generally more effective for this compound: recrystallization or column chromatography?

A2: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is often effective for removing small amounts of impurities from a crystalline solid and for large-scale purification. Column chromatography provides higher resolution and is better suited for separating complex mixtures or removing impurities with similar solubility to the product.

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: While specific data for this compound is limited, a common solvent for similar chloro-trifluoromethyl-quinolines is methanol.[1] It is recommended to perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetonitrile, hexanes, ethyl acetate) or solvent mixtures to find the optimal system.[2]

Q4: How can I monitor the purity of the fractions collected during column chromatography?

A4: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the purity of fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Fractions containing the pure compound can then be combined.

Q5: The purified compound has a yellowish tint. Is this normal?

A5: While some quinoline derivatives can be white to light yellow crystalline powders, a significant yellow color may indicate the presence of impurities.[2] Further purification or treatment with activated carbon during recrystallization may be necessary to decolorize the product.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

General Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude Product recrystallization Recrystallization crude->recrystallization High initial purity column Column Chromatography crude->column Complex mixture analysis Purity Check (TLC, NMR, etc.) recrystallization->analysis column->analysis pure Pure Product analysis->pure Purity Confirmed

Caption: General purification workflow for this compound.

Troubleshooting_Tree cluster_low_purity Low Purity Troubleshooting cluster_oily_product Oily Product Troubleshooting start Purification Issue issue1 Low Purity? start->issue1 issue2 Oily Product? start->issue2 cause1a Improper Solvent? issue1->cause1a cause1b Rapid Cooling? issue1->cause1b cause2a Solvent BP too high? issue2->cause2a cause2b High Impurity Level? issue2->cause2b solution1a Optimize Solvent cause1a->solution1a Yes solution1b Slow Cooling cause1b->solution1b Yes solution2a Use Lower BP Solvent cause2a->solution2a Yes solution2b Pre-purify by Chromatography cause2b->solution2b Yes

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Suzuki Coupling with 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-chloroquinoline scaffolds. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges associated with this specific class of substrates. As a Senior Application Scientist, my goal is to explain not just the "what" but the "why" behind each experimental choice, ensuring your protocols are robust and your results are reliable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the Suzuki coupling of 4-chloroquinolines.

Q1: Why is the Suzuki coupling of 4-chloroquinolines often challenging?

A1: The primary challenge stems from the electronic properties of the 4-chloroquinoline scaffold. The chlorine atom at the C4 position is deactivated towards oxidative addition, the first and often rate-limiting step of the catalytic cycle.[1][2] This is due to the C-Cl bond being stronger than C-Br or C-I bonds.[3] Additionally, the nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[4]

Q2: What is the most critical parameter to control for a successful reaction?

A2: The choice of the palladium catalyst system, specifically the ligand, is paramount. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[5] Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the C-Cl bond.[6] These ligands stabilize the electron-rich palladium(0) center and promote its insertion into the C-Cl bond.

Q3: My boronic acid seems to be degrading during the reaction. What's happening?

A3: This is likely due to a side reaction called protodeboronation, where the boronic acid is replaced by a hydrogen atom. This is a common issue, especially with heteroaryl boronic acids, and can be exacerbated by prolonged reaction times or non-optimal basic conditions.[7][8] Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can sometimes mitigate this issue by providing a "slow release" of the active boronic acid.[1][9]

Q4: I'm observing a significant amount of a symmetrical biaryl byproduct. What is this and how can I prevent it?

A4: This byproduct is the result of boronic acid homocoupling, where two molecules of the boronic acid react with each other.[10][11] The primary causes are the presence of oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II), or the use of a Pd(II) precatalyst without efficient reduction.[7][10][11] Rigorous degassing of solvents and reagents and ensuring an inert atmosphere are crucial to minimize homocoupling.[12]

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific experimental issues.

Issue 1: No reaction or very low conversion of starting material.

Potential Cause & Solution

  • Inactive Catalyst System: The oxidative addition to the C-Cl bond is likely the bottleneck. The energy of the palladium catalyst may not be sufficient to break the strong C-Cl bond.

    • Actionable Advice: Switch to a more active catalyst system. Buchwald ligands, such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are excellent choices for coupling aryl chlorides.[6][13] These bulky, electron-rich ligands increase the electron density on the palladium center, facilitating oxidative addition.[2] N-heterocyclic carbene (NHC) ligands can also be highly effective.[14]

  • Inappropriate Base: The base plays a crucial role in activating the boronic acid for transmetalation.[14] An unsuitable base may not be effective.

    • Actionable Advice: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.[15] The choice of base can be solvent-dependent, so consider this interplay.[16]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier of the oxidative addition step.

    • Actionable Advice: Gradually increase the reaction temperature. Monitor for potential decomposition of starting materials or products at higher temperatures. A typical range to explore is 80-120 °C.[17]

Issue 2: Reaction starts but stalls, leaving significant unreacted starting material.

Potential Cause & Solution

  • Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium center, leading to catalyst inhibition over time.[4] The catalyst may also decompose at elevated temperatures.

    • Actionable Advice: Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). While not ideal for atom economy, it can compensate for catalyst deactivation. Also, ensure your phosphine ligand is not prone to oxidation; use high-purity, air-stable ligands or handle them under an inert atmosphere.

  • Protodeboronation of Boronic Acid: As the reaction proceeds, the concentration of the boronic acid may decrease due to this side reaction, effectively stopping the productive catalytic cycle.[8]

    • Actionable Advice: Use a slight excess of the boronic acid (1.2-1.5 equivalents). If protodeboronation is still suspected, consider switching to a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt.[1] Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time before significant degradation occurs.[15]

Issue 3: Formation of significant side products, complicating purification.

Potential Cause & Solution

  • Homocoupling of Boronic Acid: As discussed in the FAQs, this is often due to the presence of oxygen or Pd(II) species.[7][10][11]

    • Actionable Advice: Ensure rigorous exclusion of oxygen. This can be achieved by sparging solvents with an inert gas (argon or nitrogen) and performing the reaction under a positive pressure of inert gas.[12][18] If using a Pd(II) precatalyst, the addition of a reducing agent or ensuring the ligand can facilitate the reduction to Pd(0) is beneficial.

  • Dehalogenation (Hydrodehalogenation): The 4-chloroquinoline is converted to quinoline. This occurs when a hydride source is present in the reaction, which can reductively eliminate with the aryl group from the palladium intermediate.[7]

    • Actionable Advice: The source of the hydride can be the solvent (e.g., alcohols) or the base. If dehalogenation is significant, consider switching to a non-protic solvent like dioxane or toluene.[16] Ensure the base is not contributing to this side reaction.

  • Hydrolysis of the Chloroquinoline: In some cases, particularly with other reactive sites on the quinoline, competitive hydrolysis can occur, converting the chloro-group to a hydroxyl-group.[19]

    • Actionable Advice: If hydrolysis is a problem, consider running the reaction under anhydrous conditions.[5] This may require careful drying of solvents and reagents.

Part 3: Data & Protocols

Table 1: Recommended Starting Conditions for Optimizing Suzuki Coupling of 4-Chloroquinolines
ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common, reliable Pd(II) and Pd(0) precursors.
Ligand XPhos, SPhos, or other Buchwald-type ligandsBulky, electron-rich ligands are essential for activating C-Cl bonds.[6]
Catalyst Loading 1-5 mol%Start with 2 mol% and increase if the reaction is sluggish.[15]
Ligand:Pd Ratio 1.5:1 to 2.5:1An excess of ligand can stabilize the catalyst and prevent decomposition.
Base K₃PO₄ or Cs₂CO₃Stronger, non-nucleophilic bases often improve yields for difficult couplings.[15]
Base Equivalents 2-3 equivalentsEnsures complete activation of the boronic acid.
Solvent Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, or THF/H₂O[16][20]Biphasic systems are common and effective. Anhydrous conditions may be needed to prevent hydrolysis.[5]
Temperature 80-110 °CHigher temperatures are generally required for C-Cl bond activation.
Boronic Acid 1.1-1.5 equivalentsA slight excess can drive the reaction to completion and compensate for potential protodeboronation.[17]
Experimental Protocol: General Procedure for Suzuki Coupling of a 4-Chloroquinoline
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 4-chloroquinoline (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) for three cycles.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., XPhos, 0.04 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or no further product formation is observed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 4: Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (4-Chloroquinoline) pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ + Base pd2_aryl_complex Ar-Pd(II)(Ar')L₂ transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This flowchart provides a logical path for diagnosing and solving issues related to low product yield.

Troubleshooting_Tree start Low Yield or No Reaction check_catalyst Is the catalyst system active enough for Ar-Cl? start->check_catalyst change_catalyst SOLUTION: Use Buchwald Ligands (XPhos, SPhos) or NHC Ligands check_catalyst->change_catalyst No check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes increase_temp SOLUTION: Increase Temperature (80-120 °C) check_conditions->increase_temp No screen_base SOLUTION: Screen Bases (K₃PO₄, Cs₂CO₃) check_conditions->screen_base No check_side_reactions Are side reactions consuming reagents? check_conditions->check_side_reactions Yes address_homocoupling SOLUTION: Rigorous Degassing, Inert Atmosphere check_side_reactions->address_homocoupling Homocoupling Observed address_deboronation SOLUTION: Use Excess Boronic Acid or a Boronic Ester check_side_reactions->address_deboronation Reaction Stalls (Protodeboronation)

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

References

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (n.d.). National Institutes of Health.
  • How to avoid homocoupling in Suzuki reactions with palladium catalysts. (n.d.). BenchChem.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (n.d.). BenchChem.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved December 30, 2025, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved December 30, 2025, from [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. (2014). Journal of the American Chemical Society, 136(14), 5467-5479. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society, 140(12), 4342-4353. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2018). The Journal of Organic Chemistry, 83(21), 13444-13452. [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014). In Boronic Acids (pp. 211-237). Royal Society of Chemistry. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2023). ACS Catalysis, 13(24), 16045-16055. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society, 140(12), 4342-4353. [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved December 30, 2025, from [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2007). Organic Letters, 9(18), 3449-3451. [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (2012). Molecules, 17(10), 11687-11706. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2006). Organic Process Research & Development, 10(4), 747-753. [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved December 30, 2025, from [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. (2019). Applied Organometallic Chemistry, 33(10), e5109. [Link]

  • Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. (2009). Angewandte Chemie International Edition, 48(36), 6613-6616. [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved December 30, 2025, from [Link]

  • Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4- iodoquinoline with arylboronic acids. (2000). Canadian Journal of Chemistry, 78(2), 203-206. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004). Journal of Organometallic Chemistry, 689(24), 4382-4403. [Link]

  • Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). International Journal of ChemTech Research, 9(9), 339-359. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved December 30, 2025, from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. Retrieved December 30, 2025, from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. Retrieved December 30, 2025, from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Beilstein Journal of Organic Chemistry, 12, 2276-2283. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved December 30, 2025, from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved December 30, 2025, from [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. (2021). In Palladium-Based Nanomaterials. IntechOpen. [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid -a search for optimal catalytic conditions. (2019). New Journal of Chemistry, 43(2), 856-863. [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022, November 5). ChemistryViews. Retrieved December 30, 2025, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved December 30, 2025, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Problems with Suzuki coupling. (2025, June 14). Reddit. Retrieved December 30, 2025, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Molecules, 27(15), 4983. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. (2020). Catalysts, 10(1), 103. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2012). The Journal of Organic Chemistry, 77(15), 6629-6635. [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid -a search for optimal catalytic conditions. (2019). New Journal of Chemistry, 43(2), 856-863. [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the multi-step synthesis of this critical pharmaceutical intermediate. Our approach is rooted in mechanistic understanding to provide not just solutions, but a deeper insight into the causality of experimental outcomes.

The most established and logical pathway to this molecule is a modified Gould-Jacobs reaction, which we will deconstruct into three primary stages: Condensation, Thermal Cyclization, and Chlorination.

Part 1: Overall Synthetic Workflow

The synthesis is a sequential three-step process starting from commercially available precursors. Each step presents unique challenges that can impact the overall yield and purity of the final product.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A 2-Fluoroaniline C Enamine Intermediate A->C Acid catalyst ~100-130°C B Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) B->C Acid catalyst ~100-130°C D 4-Hydroxy-8-fluoro-2- (trifluoromethyl)quinoline C->D High-boiling solvent (e.g., Dowtherm A) ~250°C E 4-Chloro-8-fluoro-2- (trifluoromethyl)quinoline D->E POCl₃ ~100-110°C

Caption: High-level workflow for the synthesis of the target compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues in a question-and-answer format.

Category: Cyclization Failures & Low Yield

Question 1: My thermal cyclization step (Step 2) resulted in a black, intractable tar with very little of the desired 4-hydroxyquinoline. What is the primary cause?

Answer: This is the most common failure mode in a Gould-Jacobs reaction and is almost always due to improper temperature control.[1]

  • Causality: The intramolecular 6-pi electrocyclization of the enamine intermediate requires a high activation energy, necessitating temperatures around 250 °C. However, this temperature is also close to the decomposition point of the organic materials. If the temperature overshoots, or if "hot spots" develop in the reaction vessel, rapid, non-specific degradation and polymerization occur, leading to tar formation. The reaction must be heated uniformly and maintained within a very narrow optimal window.

  • Troubleshooting Steps:

    • Solvent Choice: Use a high-boiling, thermally stable solvent like Dowtherm A or diphenyl ether. These solvents provide a stable and uniform heat bath.

    • Heating Apparatus: A sand bath or a metal heating mantle with vigorous stirring is superior to an oil bath, which can smoke and decompose at these temperatures. Ensure the thermometer is placed correctly to measure the internal reaction temperature, not the bath temperature.

    • Controlled Heating Ramp: Increase the temperature gradually to the target of ~250 °C. Once at temperature, monitor closely. The reaction is often complete within 30-60 minutes.[2] Prolonged heating, even at the correct temperature, can increase byproduct formation.[1]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative decomposition, which contributes to charring.

Question 2: The conversion from my enamine intermediate to the cyclized 4-hydroxyquinoline is very low, and I recover a large amount of the intermediate. Why?

Answer: This indicates that the reaction has not reached the required activation energy for cyclization.

  • Causality: Insufficient temperature is the direct cause. The cyclization has a significant energy barrier, and if the reaction temperature does not reach ~250 °C, the rate of conversion will be impractically slow.

  • Troubleshooting Steps:

    • Verify Temperature: Calibrate your thermometer or use a secondary probe to ensure your heating apparatus is reaching and maintaining the target temperature.

    • Reaction Time: While prolonged heating is detrimental, the reaction still requires a minimum time at temperature (typically 30-60 minutes). Monitor the reaction by TLC (if feasible) by taking small, quenched aliquots to determine the point of maximum conversion.

Category: Chlorination Issues & Impurities

Question 3: After the chlorination step (Step 3) and workup, my final product is heavily contaminated with the 4-hydroxy starting material. What went wrong?

Answer: This points to either incomplete chlorination or hydrolysis of the product during workup.

  • Causality & Mechanism:

    • Incomplete Reaction: The conversion of the 4-quinolone to the 4-chloroquinoline with phosphorus oxychloride (POCl₃) is an equilibrium-driven process. Insufficient reagent, lower-than-optimal temperature (~100-110 °C), or too short a reaction time will result in incomplete conversion.

    • Hydrolysis: The 4-chloroquinoline product is highly susceptible to nucleophilic aromatic substitution (SNAr).[3] During workup, if the reaction mixture is quenched with water or base while it is still hot or before all the POCl₃ is neutralized, the chloride can be readily displaced by hydroxide, reverting the product to the 4-hydroxy starting material.

  • Troubleshooting Steps:

    • Reagent Stoichiometry: Use a sufficient excess of POCl₃. It often serves as both the reagent and the solvent. If a co-solvent is used, ensure it is inert (e.g., toluene).

    • Temperature and Time: Heat the reaction to reflux (~110 °C) for at least 2-3 hours. Monitor by TLC until the starting material spot is completely consumed.

    • Controlled Workup: This is critical. After the reaction is complete, cool the mixture to room temperature first. Then, pour it slowly onto a vigorously stirred slurry of crushed ice. This ensures that the exothermic quenching of excess POCl₃ is controlled and the temperature remains low, minimizing hydrolysis of the product.

    • pH Control: After quenching, the solution will be strongly acidic. Neutralize it cautiously with a cold base (e.g., aq. NaOH or Na₂CO₃) while keeping the temperature below 20 °C to precipitate the product before extraction.

Question 4: My final product is a dark oil or discolored solid that is difficult to purify. How can I improve its quality?

Answer: Dark coloration from chlorination reactions is common, arising from minor, highly conjugated byproducts. The key is a robust purification strategy.

  • Causality: POCl₃ is a harsh reagent that can promote minor side reactions and decomposition, leading to colored impurities.

  • Troubleshooting Steps:

    • Post-Workup Treatment: After extraction and solvent evaporation, the crude product can be treated with activated carbon in a suitable solvent (e.g., ethyl acetate) to remove a significant portion of the colored impurities.

    • Column Chromatography: Flash column chromatography on silica gel is the most effective method for purification. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from baseline impurities and less polar byproducts.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide the final, high-purity material.

Part 3: Key Experimental Protocols & Mechanistic Insights

Protocol 1: Optimized Thermal Cyclization

This protocol is designed to maximize yield and minimize thermal decomposition.

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for internal temperature monitoring. Place the flask in a sand bath.

  • Charge: To the flask, add the crude enamine intermediate (1.0 eq). Add diphenyl ether or Dowtherm A as the solvent (approx. 5-10 mL per gram of intermediate).

  • Inerting: Purge the system with nitrogen for 15 minutes.

  • Heating: Begin stirring and heat the sand bath to raise the internal reaction temperature to 250-255 °C. Maintain this temperature for 45 minutes.

  • Cooling: After the reaction period, remove the heating source and allow the mixture to cool to below 100 °C.

  • Precipitation: Add hexanes or heptane to the cooled mixture to precipitate the product. Stir for 1 hour.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with hexanes to remove the high-boiling solvent, and dry under vacuum. The crude 4-hydroxyquinoline is typically carried forward without further purification.

Cyclization_Mechanism cluster_side Side Reaction start Enamine Intermediate step1 6-pi Electrocyclization (Heat, ~250°C) start->step1 Rate-determining step degradation Thermal Decomposition (>260°C or Hot Spots) start->degradation Excessive Heat step2 [1,3]-H Shift (Tautomerization) step1->step2 end 4-Hydroxyquinoline Product (4-Quinolone form) step2->end tar Polymeric Tar degradation->tar

References

Navigating the Scale-Up Synthesis of Substituted Quinolines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of substituted quinolines. This resource is tailored for researchers, scientists, and drug development professionals to address the complex challenges encountered when transitioning quinoline synthesis from the laboratory to larger-scale production. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), structured data, and experimental workflows to support your scale-up endeavors.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the scale-up of common quinoline synthesis reactions.

Issue 1: Drastic Decrease in Yield Upon Scale-Up

  • Question: We observed a significant drop in yield for our Friedländer synthesis when moving from a 1L flask to a 20L reactor. What are the likely causes and how can we mitigate this?

  • Answer: A decrease in yield during scale-up is a frequent challenge.[1] Several factors that are more pronounced at a larger scale can be the cause:

    • Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and the formation of impurities.[1] Inadequate heat removal can also cause thermal degradation of reactants and products.[1][2]

      • Solution: Enhance mixing by optimizing the agitator speed and design. For highly exothermic reactions, consider a reactor with a better surface-area-to-volume ratio or the use of internal cooling coils.[1]

    • Changes in Reaction Kinetics: The surface-area-to-volume ratio decreases as the scale increases, which can affect phase boundaries and mass transfer, thereby altering reaction kinetics.[1]

      • Solution: Re-optimize key reaction parameters such as temperature, concentration, and catalyst loading at the new scale. What was optimal in a small flask may not be ideal in a large reactor.[1]

    • Reagent Addition Strategy: Adding reagents all at once, which might be feasible on a small scale, can lead to uncontrolled exotherms and side reactions in a larger batch.

      • Solution: Implement controlled, portion-wise, or continuous addition of critical reagents to manage the reaction exotherm and maintain a desired reactant concentration.[1]

Issue 2: Uncontrolled Exothermic Reaction in Skraup Synthesis

  • Question: Our Skraup synthesis becomes extremely vigorous and difficult to control at a larger scale. What measures can be taken to improve safety and control?

  • Answer: The Skraup synthesis is notoriously exothermic and poses significant safety risks upon scale-up.[3][4][5] The following measures can help moderate the reaction:

    • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial.[3][4][6] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly and over a longer period.[4][7] Boric acid can also be used to achieve a smoother reaction.[3][4]

    • Controlled Reagent Addition: The slow and careful addition of concentrated sulfuric acid with efficient cooling is critical for managing the exotherm.[3]

    • Efficient Agitation: Good mixing is essential to dissipate heat and prevent the formation of localized hotspots.[3]

    • Gradual Heating: Initially, heat the mixture gently. Once the reaction starts (often indicated by boiling), the heat source should be removed, as the reaction's own heat should sustain it for a while.[6]

Issue 3: Excessive Tar Formation and Purification Challenges

  • Question: We are experiencing significant tar formation in our Doebner-von Miller reaction, making product isolation and purification difficult. How can we minimize this?

  • Answer: Tar formation is a common side reaction in many classical quinoline syntheses due to harsh acidic and oxidizing conditions.[3]

    • Minimizing Tar Formation:

      • In the Doebner-von Miller reaction, tarring is often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate.[5][8] Using a biphasic reaction medium can help by sequestering the carbonyl compound in an organic phase, which reduces polymerization and increases the yield.[8]

      • For the Skraup synthesis, using a moderator like ferrous sulfate can help control the reaction rate and reduce charring.[3] Optimizing the temperature to avoid excessive heat is also key.[3]

    • Improving Purification:

      • Steam Distillation: For crude products from classical syntheses like the Skraup, steam distillation is an effective method to separate the volatile quinoline product from non-volatile tars.[2][3]

      • Recrystallization: This is a more scalable and economical purification method for large quantities of solid material compared to column chromatography.[1] It may be necessary to first perform a preliminary purification or a re-slurry in a suitable solvent to remove impurities that hinder crystallization.[1][9]

      • Column Chromatography: While standard for small-scale purification, it is often less practical for large-scale syntheses.[6][9]

Frequently Asked Questions (FAQs)

Q1: Which quinoline synthesis method is most suitable for large-scale production?

A1: The choice of synthesis method for scale-up depends on factors like the desired substitution pattern, availability and cost of starting materials, and functional group tolerance.[10]

  • The Friedländer synthesis is often favored for its versatility and tendency to produce high yields and high-purity products.[10] However, the starting materials can be complex and require multi-step synthesis.[10] Milder, modern variations of the Friedländer synthesis are being developed to improve its applicability on a larger scale.[11][12]

  • Classical methods like the Skraup and Doebner-von Miller syntheses use readily available starting materials but often involve harsh, exothermic conditions and can result in low yields and significant byproduct formation, posing challenges for scale-up.[5][10]

Q2: How can we address regioselectivity issues in the Combes and Friedländer syntheses at scale?

A2: Regioselectivity is a common challenge when using unsymmetrical ketones or anilines.

  • In the Combes synthesis , the choice of acid catalyst and solvent can influence the product ratio. Experimenting with different acids, such as polyphosphoric acid instead of sulfuric acid, may alter the regioselectivity.[13] Additionally, increasing the steric bulk on one of the carbonyl groups of the β-diketone can direct the initial nucleophilic attack of the aniline.[13]

  • For the Friedländer synthesis with unsymmetrical ketones, using an ionic liquid or an appropriate amine catalyst can help solve the regioselectivity problem.[11]

Q3: What are the primary process safety concerns when scaling up quinoline synthesis?

A3: The main safety concerns include:

  • Runaway Reactions: Highly exothermic reactions, particularly the Skraup synthesis, can lead to a rapid increase in temperature and pressure if not properly controlled.[6]

  • Harsh and Corrosive Reagents: Many classical syntheses use strong acids like concentrated sulfuric acid, which are corrosive and require careful handling and appropriate reactor materials.[14]

  • Formation of Viscous or Tarry Mixtures: This can impede proper mixing and heat transfer, increasing the risk of runaway reactions and complicating product isolation.[14]

Q4: We are observing new, unidentified impurities in our large-scale batches that were not present on the lab scale. What is the cause?

A4: The appearance of new impurities on a larger scale can be due to:

  • Longer Reaction Times: Scale-up batches may require longer reaction times to ensure complete conversion, which can lead to the formation of degradation products.[1]

  • Mass and Heat Transfer Issues: Localized hot spots can promote different side reaction pathways that were insignificant at a smaller scale.[1]

  • Impurity Profile of Starting Materials: The purity of raw materials used in large quantities may differ from the highly purified reagents used in the lab, introducing new contaminants.

Data Presentation

Table 1: Comparison of Common Quinoline Synthesis Methods for Scale-Up

Synthesis MethodStarting MaterialsKey AdvantagesKey Scale-Up ChallengesTypical Yield
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentUses readily available and inexpensive starting materials.[10]Highly exothermic and potentially violent reaction; formation of tarry byproducts; harsh conditions.[3][5][10]Low to Moderate
Doebner-von Miller Aniline, α,β-unsaturated aldehyde or ketoneVersatile for 2- and 4-substituted quinolines.Potential for polymerization of the carbonyl substrate; often requires strong acids.[5][8]Moderate
Friedländer Synthesis 2-Aminoaryl aldehyde or ketone, active methylene compoundHigh versatility for polysubstituted quinolines; often high yields and purity.[10]Starting materials can be complex and expensive; potential for side reactions like aldol condensation.[10][11][13]High
Combes Synthesis Aniline, β-diketoneGood yields for 2,4-disubstituted quinolines; relatively straightforward procedure.[10]Requires acidic conditions; potential for regioselectivity issues with unsymmetrical diketones.[9]Good

Table 2: Example Parameters for Scale-Up Consideration

ParameterLab-Scale (e.g., 1L)Pilot-Scale (e.g., 50L)Rationale for Change on Scale-Up
Reactant B 1.2 equivalents1.1 equivalentsBetter control over addition may allow for a reduction in excess reagent, improving process economy.[1]
Catalyst Loading 2 mol%1.5 mol%Improved mixing at a larger scale can sometimes increase catalyst efficiency.[1]
Solvent Volume 100 mL4.0 LIncreased to maintain a manageable concentration for effective stirring and heat transfer.[1]
Reagent Addition Added in one portionAdded over 1 hourControlled addition is necessary to manage the exotherm and prevent localized high concentrations.[1]
Reaction Time 4 hours6 hoursMay be longer to ensure complete conversion due to mass transfer limitations.[1]
Purification Method Flash column chromatographyRecrystallizationRecrystallization is a more scalable and economical method for large quantities.[1]
Typical Yield 85%70-75%A slight decrease in yield is common, but significant drops indicate process control issues.[1]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates a moderator to control the exotherm, making it more suitable for larger-scale operations.

  • Reaction Setup: In a suitably sized reactor equipped with a robust mechanical stirrer, a reflux condenser, a thermometer, and an addition funnel, add the aniline derivative.

  • Addition of Reactants: Add anhydrous glycerol to the aniline, followed by the moderating agent, such as ferrous sulfate (FeSO₄).[2] Ensure the mixture is homogeneous through stirring.

  • Acid Addition: While stirring vigorously and cooling the reactor, slowly and carefully add concentrated sulfuric acid through the addition funnel at a rate that maintains control over the internal temperature.[2]

  • Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic phase begins, remove the external heating. After the initial exotherm subsides, heat the mixture to reflux to ensure the reaction goes to completion. Monitor the reaction progress using a suitable analytical method (e.g., TLC, HPLC).

  • Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[2]

  • Purification: The crude quinoline is often purified by steam distillation to effectively separate the volatile product from non-volatile tars.[2][3] The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure to yield the pure product.[2]

Protocol 2: Base-Catalyzed Friedländer Synthesis

This is a general protocol for a base-catalyzed Friedländer synthesis.

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and thermometer, combine the 2-aminobenzophenone and a ketone with an α-methylene group (e.g., acetone) in a suitable solvent like ethanol.[3]

  • Catalyst Addition: Add a catalytic amount of a base, such as potassium hydroxide.[3]

  • Reaction: Heat the mixture under reflux for several hours, monitoring the reaction's completion by TLC.[3]

  • Work-up: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure quinoline product.[2]

Visualizations

Scale_Up_Workflow General Workflow for Quinoline Synthesis Scale-Up cluster_0 Phase 1: Lab-Scale Development cluster_1 Phase 2: Scale-Up Assessment cluster_2 Phase 3: Pilot Plant Production Route_Scouting Route Scouting & Method Selection Optimization Reaction Condition Optimization (100mL scale) Route_Scouting->Optimization Analytics Analytical Method Development (HPLC, GC) Optimization->Analytics Safety_Assessment Process Safety Review (Calorimetry, HAZOP) Analytics->Safety_Assessment Transfer Data Kilo_Lab Kilo-Lab Synthesis (1-5L Scale) Safety_Assessment->Kilo_Lab Impurity_Profile Impurity Profiling & Characterization Kilo_Lab->Impurity_Profile Tech_Transfer Technology Transfer to Pilot Plant Impurity_Profile->Tech_Transfer Define Specs Pilot_Batch Pilot Batch Execution (>50L Reactor) Tech_Transfer->Pilot_Batch Process_Validation Process Validation & Parameter Finalization Pilot_Batch->Process_Validation

Caption: General Workflow for Quinoline Synthesis Scale-Up.

Troubleshooting_Tree Troubleshooting Low Yield in Scale-Up Synthesis Start Low Yield Observed Check_Mixing Is mixing efficient? (Visual, Temp Probes) Start->Check_Mixing Check_Temp Is temperature uniform? (No hotspots) Check_Mixing->Check_Temp Yes Improve_Agitation Improve Agitation (Increase RPM, Baffles) Check_Mixing->Improve_Agitation No Check_Addition Is reagent addition controlled? Check_Temp->Check_Addition Yes Improve_Cooling Improve Cooling (Jacket Temp, Coils) Check_Temp->Improve_Cooling No Check_Impurities New impurities observed? Check_Addition->Check_Impurities Yes Slow_Addition Implement Slow/Portion-wise Addition Check_Addition->Slow_Addition No Reoptimize Re-optimize Conditions (Temp, Concentration) Check_Impurities->Reoptimize No Analyze_Raw_Materials Analyze Raw Materials & Characterize Impurities Check_Impurities->Analyze_Raw_Materials Yes Improve_Agitation->Start Improve_Cooling->Start Slow_Addition->Start Reoptimize->Start Analyze_Raw_Materials->Reoptimize

Caption: Troubleshooting Low Yield in Scale-Up Synthesis.

References

Technical Support Center: Efficient Removal of Palladium Catalysts from Quinoline Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development facing the critical challenge of removing residual palladium catalysts from quinoline-containing reaction products. The unique electronic properties of the quinoline scaffold, particularly the nitrogen atom's propensity to chelate palladium, can complicate purification, leading to product contamination and downstream process inefficiencies.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the stringent purity levels required in pharmaceutical and fine chemical synthesis.

The Challenge with Quinolines

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex quinoline derivatives.[2] However, the nitrogen atom in the quinoline ring can act as a strong ligand, forming stable complexes with palladium. This chelation effect can render standard purification techniques, such as simple filtration or solvent extraction, insufficient for complete palladium removal.[1] Consequently, specialized strategies are often necessary to break these interactions and effectively purge the palladium from the final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the palladium removal process and offers targeted solutions.

Issue 1: High Palladium Content Persists After Filtration
  • Symptom: Inductively Coupled Plasma (ICP) analysis of your quinoline product shows palladium levels significantly above your target threshold, even after filtering the reaction mixture.

  • Root Cause Analysis:

    • Soluble Palladium Species: Standard filtration is primarily effective for removing heterogeneous catalysts like palladium on carbon (Pd/C). Homogeneous palladium catalysts, or heterogeneous catalysts that have leached into the solution, will pass through conventional filter media.[3] The presence of quinoline can exacerbate this by stabilizing soluble Pd(II) species.

    • Colloidal Palladium: Fine, suspended palladium nanoparticles may not be retained by standard filter paper.[4]

  • Troubleshooting Steps:

    • Optimize Filtration Technique:

      • Utilize a Filter Aid: Employ a pad of Celite® (diatomaceous earth) over your filter paper. A properly packed bed of 1-2 cm can effectively trap fine particulate and colloidal palladium.[3][4] Pre-wetting the Celite pad with the reaction solvent can enhance its efficacy.[3]

      • Finer Porosity Filtration: Switch to a finer porosity filter, such as a membrane filter (e.g., 0.45 µm PTFE), to capture smaller particles.[3]

    • Switch to an Adsorption-Based Method: If soluble palladium is the culprit, filtration alone is insufficient. You must employ a method that actively captures dissolved palladium species. The most common approaches are treatment with activated carbon or specialized metal scavengers.[3][5]

Issue 2: Low Efficiency with Palladium Scavengers
  • Symptom: Residual palladium levels remain unacceptably high even after treating your quinoline product with a metal scavenger.

  • Root Cause Analysis:

    • Incorrect Scavenger Selection: The efficacy of a scavenger is dependent on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[3] Thiol-based scavengers, for instance, are generally more effective for Pd(II).[3]

    • Insufficient Scavenger Loading or Contact Time: The kinetics of palladium binding to the scavenger may require a higher concentration of the scavenger or a longer reaction time to reach completion.

    • Competitive Binding: The quinoline product itself may compete with the scavenger for binding to the palladium, reducing the scavenger's effectiveness.

  • Troubleshooting Steps:

    • Screen a Panel of Scavengers: Test a small selection of scavengers with different functional groups (e.g., thiol, amine, phosphine, or dimercaptotriazine) to identify the most effective one for your specific quinoline derivative and reaction conditions.[1]

    • Optimize Scavenging Conditions:

      • Increase Scavenger Equivalents: Incrementally increase the amount of scavenger used.

      • Extend Reaction Time and/or Increase Temperature: Allow for longer stirring times (e.g., overnight) or gently heat the mixture (e.g., to 40-50 °C) to improve binding kinetics.

    • Consider a Combination Approach: A sequential treatment of activated carbon followed by a more selective scavenger can be highly effective. The carbon removes the bulk of the palladium, while the scavenger captures the remaining trace amounts.[6]

Issue 3: Significant Product Loss During Purification
  • Symptom: You observe a low yield of your purified quinoline product after treatment with activated carbon or a scavenger.

  • Root Cause Analysis:

    • Non-Specific Adsorption: Activated carbon, in particular, has a high surface area and can non-selectively adsorb the desired product along with the palladium impurity.[1] Some scavengers may also exhibit affinity for the product.

  • Troubleshooting Steps:

    • Minimize Adsorbent Quantity: Use the minimum amount of activated carbon or scavenger required to achieve the desired palladium level.

    • Thoroughly Wash the Adsorbent: After filtration, wash the collected carbon or scavenger cake with several portions of fresh solvent to recover any adsorbed product.[3][7]

    • Solvent Selection: Choose a solvent in which your quinoline product is highly soluble. This will minimize its affinity for the solid adsorbent.

    • Alternative Purification Method: If product loss remains high, consider switching to a different purification technique, such as crystallization or chromatography, which may offer better selectivity.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium from quinoline products? A1: The most common and effective methods include:

  • Adsorption: Using high-surface-area materials like activated carbon or specialized metal scavengers to bind palladium.[8]

  • Filtration: Primarily for heterogeneous catalysts, often enhanced with a filter aid like Celite.[4][8]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[8]

  • Extraction: Liquid-liquid extraction can remove water-soluble palladium salts.[4][8]

Q2: How do I choose the right removal method for my specific situation? A2: The choice depends on several factors:

  • Form of Palladium: For heterogeneous Pd/C, start with filtration through Celite. For homogeneous catalysts, adsorption (scavengers or carbon) is necessary.[3]

  • Nature of Your Quinoline Product: Consider its stability, polarity, and solubility, which will influence the choice of solvents and the feasibility of methods like chromatography.

  • Required Purity Level: For the stringent requirements of active pharmaceutical ingredients (APIs), a multi-step approach, such as a combination of activated carbon and a scavenger, may be required to reach sub-ppm levels.[5][6]

Q3: What is Celite, and how does it aid in palladium removal? A3: Celite is a brand of diatomaceous earth, a naturally occurring, soft, siliceous sedimentary rock. It is used as a filter aid. It forms a porous bed that traps fine solid particles, including heterogeneous palladium catalysts and colloidal palladium, preventing them from passing through the filter paper.[3][4]

Q4: Can activated carbon be used for any type of palladium residue? A4: Yes, activated carbon is a versatile adsorbent that can remove both heterogeneous and homogeneous palladium species. However, its non-specific nature can lead to product loss, and its effectiveness can vary depending on the specific grade of carbon and the reaction conditions.[1][9]

Data-Driven Method Selection

The following table summarizes the typical efficiencies of various palladium removal methods, providing a baseline for selecting your initial approach.

MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Filtration (Celite) >1000 (heterogeneous)<100Simple, fast, inexpensive for heterogeneous catalysts.[3][4]Ineffective for soluble palladium species.[3][10]
Activated Carbon 200 - 2000<50Broadly effective, relatively low cost.[6][9]Potential for product loss due to non-specific adsorption.
Metal Scavengers 100 - 1000<10High selectivity, very effective at removing trace amounts.[11]Higher cost, may require screening and optimization.[3]
Chromatography >500<50Can remove multiple impurities simultaneously.[12]Can be time-consuming and require large solvent volumes.[10][12]

Note: Efficiency is highly dependent on the specific quinoline product, solvent, and form of palladium.

Detailed Experimental Protocols

Protocol 1: Enhanced Filtration with a Celite Pad

This protocol is the first line of defense, especially when using a heterogeneous catalyst like Pd/C.

  • Prepare the Celite Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a layer of Celite (approximately 1-2 cm thick) onto the filter paper.

    • Gently press down on the Celite to create a flat, compact bed.

    • Pre-wet the pad with the solvent used in your reaction mixture.

  • Filter the Reaction Mixture:

    • If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[3]

    • Slowly pour the diluted mixture onto the center of the Celite bed.

    • Apply a gentle vacuum to draw the solution through the filter.

  • Wash and Collect:

    • Wash the Celite pad with fresh solvent to ensure all of the quinoline product is recovered.[3]

    • The combined filtrate contains your product, now free of heterogeneous palladium.

Protocol 2: Palladium Removal with Activated Carbon

This method is effective for both heterogeneous and soluble palladium species.

  • Dissolution: Dissolve the crude quinoline product in a suitable solvent (e.g., Toluene, THF, Ethyl Acetate).

  • Carbon Addition: Add powdered activated carbon (typically 5-10 wt% relative to the crude product).[7]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 1-18 hours. The optimal time and temperature should be determined experimentally.[6]

  • Filtration: Filter the mixture through a pad of Celite (as described in Protocol 1) to remove the activated carbon. The Celite is crucial for removing fine carbon particles.[7]

  • Washing and Concentration: Wash the filter cake with fresh solvent, combine the filtrates, and remove the solvent under reduced pressure to obtain the purified product.[7]

Protocol 3: Palladium Removal Using a Solid-Supported Scavenger

This is a highly selective method, ideal for removing low levels of residual palladium to meet stringent purity requirements.

  • Scavenger Selection: Choose an appropriate scavenger based on the likely oxidation state of the palladium and the solvent system. Thiol- or dimercaptotriazine (DMT)-based scavengers are common starting points.[1]

  • Dissolution: Dissolve the crude quinoline product in a suitable organic solvent.

  • Scavenger Addition: Add the solid-supported scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst used).[7]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 2-24 hours. Monitor the palladium concentration periodically to determine the optimal time.

  • Filtration: Remove the solid scavenger by filtration through a simple filter paper or a fritted funnel.[3][7]

  • Washing and Concentration: Wash the collected scavenger with a small amount of the same solvent to ensure complete product recovery. Combine the filtrate and washings, and concentrate under reduced pressure.[7]

Visualizing the Workflow

Decision-Making for Palladium Removal

The following diagram outlines a logical workflow for selecting the appropriate palladium removal strategy.

Scavenging_Process cluster_main Palladium Scavenging Protocol step1 1. Dissolve Crude Quinoline Product in Solvent step2 2. Add Solid-Supported Scavenger step1->step2 step3 3. Stir Mixture (Time & Temp Optimized) step2->step3 step4 4. Filter to Remove Scavenger step3->step4 step5 5. Wash Scavenger with Fresh Solvent step4->step5 step6 6. Combine Filtrate & Concentrate step5->step6 step7 7. Purified Quinoline Product step6->step7

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Sources

Navigating the Trifluoromethyl Group: A Technical Guide to Reaction Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Stability of the Trifluoromethyl Group. As a Senior Application Scientist, I've designed this guide to move beyond textbook definitions and address the real-world challenges you face in the lab. The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, its reputation for being "stable" can be misleading. The C-F bond is strong, but the CF3 group is not inert.[2][4] Understanding its nuanced reactivity is critical to preventing failed reactions and unexpected degradation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will explore the causality behind the stability—and instability—of the CF3 group under various reaction conditions, providing you with the expert insights needed to design robust synthetic routes and interpret your results with confidence.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of CF3 Stability

Q1: I thought the trifluoromethyl group was exceptionally stable. Why am I seeing decomposition in my reaction?

While the trifluoromethyl group is known for its high chemical and thermal stability due to the strength of the carbon-fluorine bond, it is not completely inert.[2][4][5] Its stability is highly dependent on the molecular context and the specific reaction conditions employed. The strong electron-withdrawing nature of the three fluorine atoms makes the carbon atom of the CF3 group highly electrophilic and susceptible to nucleophilic attack under certain conditions.[6] Furthermore, the presence of adjacent functional groups can significantly influence its reactivity.

Key factors that can lead to the decomposition of a CF3 group include:

  • Strongly basic or nucleophilic conditions: Can lead to hydrolysis or other nucleophilic substitution reactions.

  • Harsh acidic conditions: Particularly at elevated temperatures, can facilitate hydrolysis.[7]

  • Reductive or oxidative environments: The CF3 group can be sensitive to certain reducing and oxidizing agents.

  • Photolytic conditions: UV light can induce degradation of trifluoromethylated compounds.[8][9][10]

  • Transition metal catalysis: Some transition metal catalysts can interact with the CF3 group, leading to decomposition pathways.[11]

Q2: Under what specific conditions is the hydrolysis of a trifluoromethyl group a significant concern?

Hydrolysis of a trifluoromethyl group to a carboxylic acid is a known, albeit often challenging, transformation. It is most commonly observed under two main conditions:

  • Strongly Basic Conditions: Aqueous alkali can promote the hydrolysis of the CF3 group, especially when it is attached to an aromatic or heterocyclic ring that can stabilize the negative charge buildup during the reaction.[8][12][13] The presence of electron-donating groups on an aromatic ring can sometimes facilitate this process.

  • Strongly Acidic Conditions: Concentrated mineral acids, such as fuming sulfuric acid, often in the presence of a co-reagent like boric acid, can effect the hydrolysis of trifluoromethyl groups to carboxylic acids, particularly at elevated temperatures.[7][14]

It's important to note that the ease of hydrolysis is highly substrate-dependent. For instance, trifluoromethyl groups on electron-deficient aromatic rings are generally more resistant to hydrolysis.

Q3: How can I monitor the stability of the trifluoromethyl group during my reaction?

The most direct and powerful technique for monitoring the integrity of a trifluoromethyl group is 19F NMR spectroscopy . The CF3 group gives a sharp singlet in the 19F NMR spectrum, and its chemical shift is sensitive to the electronic environment. The appearance of new signals, particularly in the region of fluoride ions or trifluoroacetic acid, is a clear indication of decomposition.

Other valuable analytical techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting the formation of degradation products.[15] By monitoring for the expected mass of the hydrolyzed product (i.e., the carboxylic acid) or other potential byproducts, you can quantify the extent of decomposition.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to monitor the disappearance of the starting material and the appearance of new peaks corresponding to degradation products.[8]

Part 2: Troubleshooting Guide - Navigating Reaction-Specific Challenges

This section provides a more in-depth look at specific reaction types where the stability of the trifluoromethyl group can be a concern.

Scenario 1: Unexpected Defluorination during a Palladium-Catalyzed Cross-Coupling Reaction

Issue: You are performing a Suzuki, Heck, or other palladium-catalyzed cross-coupling reaction on a substrate containing a trifluoromethyl group, and you observe the formation of byproducts where the CF3 group has been partially or fully defluorinated.

Causality: While the CF3 group is generally considered stable under many cross-coupling conditions, certain factors can promote its degradation:

  • Reductive Elimination from High-Valent Palladium Species: The formation of high-valent palladium intermediates (e.g., Pd(IV)) has been implicated in the decomposition of CF3 groups.

  • β-Fluoride Elimination: If the CF3 group is positioned on an alkyl chain, β-fluoride elimination from a palladium-alkyl intermediate can be a viable decomposition pathway.

  • Harsh Reaction Conditions: High temperatures, prolonged reaction times, and the use of strongly basic or nucleophilic additives can contribute to the degradation of the CF3 group.

Troubleshooting Workflow:

G start Defluorination observed in Pd-catalyzed cross-coupling cond1 Are you using high temperatures (>100 °C)? start->cond1 action1 Lower the reaction temperature. Screen alternative catalysts active at lower temperatures. cond1->action1 Yes cond2 Is a strong base being used (e.g., t-BuOK, K3PO4)? cond1->cond2 No action1->cond2 action2 Switch to a milder base (e.g., Cs2CO3, K2CO3). Consider a fluoride-scavenging additive. cond2->action2 Yes cond3 Is the reaction time excessive? cond2->cond3 No action2->cond3 action3 Monitor the reaction by LC-MS or 19F NMR and quench upon completion. cond3->action3 Yes cond4 Is the ligand appropriate? cond3->cond4 No action3->cond4 action4 Screen different phosphine or N-heterocyclic carbene (NHC) ligands. cond4->action4 Yes end Optimized reaction conditions with stable CF3 group. cond4->end No action4->end

Caption: Troubleshooting defluorination in Pd-catalyzed reactions.

Scenario 2: Decomposition of the CF3 Group under Reductive Conditions

Issue: You are attempting to reduce another functional group in your molecule (e.g., a nitro group, a carbonyl, or an alkene) and are observing the concomitant reduction or cleavage of the trifluoromethyl group.

Causality: The trifluoromethyl group can be susceptible to certain reducing agents, particularly those that proceed through single-electron transfer (SET) mechanisms or involve low-valent transition metals. The highly electron-deficient nature of the CF3 group makes it a potential electron acceptor.

Commonly Problematic Reducing Agents:

Reducing Agent/ConditionPotential for CF3 DecompositionRationale
Dissolving Metal Reductions (e.g., Na/NH3) HighPowerful single-electron transfer conditions can readily reduce the CF3 group.
Certain Hydride Reagents (e.g., LiAlH4 at high temp.) ModerateCan occur, especially with prolonged reaction times and elevated temperatures.
Catalytic Hydrogenation (H2/Pd, Pt, etc.) Generally Low, but Substrate DependentTypically stable, but can be an issue with certain substrates or under harsh conditions.
Photoredox Catalysis Moderate to HighCan be designed to specifically activate the C-F bond for reductive defluorination.[16][17][18]

Troubleshooting & Mitigation Strategies:

  • Choice of Reagent: Opt for milder and more selective reducing agents. For example, for the reduction of a nitro group, consider using transfer hydrogenation (e.g., ammonium formate with Pd/C) or catalytic hydrogenation under carefully controlled conditions. For carbonyl reductions, NaBH4 is generally safer for the CF3 group than LiAlH4.

  • Control of Reaction Conditions: Perform reductions at the lowest possible temperature and monitor the reaction closely to avoid prolonged exposure of the substrate to the reducing agent.

  • Protecting Groups: If possible, consider a synthetic route where the sensitive functional group is reduced before the introduction of the trifluoromethyl group.

Scenario 3: Instability of the CF3 Group under Oxidative Conditions

Issue: You are performing an oxidation reaction (e.g., hydroxylation, epoxidation) on your trifluoromethyl-containing molecule and observe degradation products.

Causality: While the CF3 group itself is generally resistant to oxidation, strong oxidants can sometimes lead to decomposition, particularly if the CF3 group is attached to an aromatic ring that is susceptible to oxidative degradation.[8] The reaction mechanism can be complex and may involve initial oxidation of the aromatic ring followed by destabilization and cleavage of the C-CF3 bond.

Experimental Protocol: Monitoring CF3 Stability under Oxidative Stress

  • Sample Preparation: Prepare a stock solution of your trifluoromethylated compound in a suitable solvent (e.g., acetonitrile).

  • Reaction Setup: In separate vials, treat aliquots of the stock solution with the oxidizing agent of interest (e.g., m-CPBA, Oxone®, hydrogen peroxide with a catalyst). Include a control vial with only the solvent.

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), quench a small aliquot of the reaction mixture.

  • 19F NMR Analysis: Prepare the quenched aliquot for 19F NMR analysis. The appearance of a new signal corresponding to fluoride ion (typically a broad singlet around -120 to -130 ppm, depending on the solvent and counterion) or other fluorinated degradation products indicates decomposition.

  • LC-MS Analysis: Inject the quenched aliquot into an LC-MS system to identify and quantify the formation of any degradation products.

Part 3: Advanced Topics & Mechanistic Insights

The Role of Neighboring Groups in CF3 Stability

The stability of a trifluoromethyl group is not an intrinsic property but is significantly modulated by the electronic and steric effects of adjacent functional groups.

G cluster_0 Factors Influencing CF3 Stability CF3_Group CF3 Stability EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) EWG->CF3_Group:f2 Increases Stability (destabilizes intermediates for nucleophilic attack) EDG Electron-Donating Group (EDG) (e.g., -OH, -NH2) EDG->CF3_Group:f2 Decreases Stability (stabilizes intermediates for nucleophilic attack) Steric_Hindrance Steric Hindrance (e.g., ortho-substituents) Steric_Hindrance->CF3_Group:f2 Increases Stability (shields from nucleophilic attack)

Caption: Influence of neighboring groups on CF3 stability.

For example, a trifluoromethyl group on a phenol (an electron-donating group) is known to be more susceptible to hydrolysis under basic conditions compared to a trifluoromethyl group on an electron-deficient aromatic ring.[12]

References

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances.
  • Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
  • Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society.
  • Proposed reaction mechanism of the hydrolysis of the trifluoromethyl group in trifluoromethylated phosphines with sulfuric acid.
  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
  • Photodegradation of Trifluoromethyl-Substituted Aromatic Compounds: Effect of Nitrogen Presence in Aromatic Rings. Environmental Science & Technology.
  • The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. Environmental Science & Technology.
  • Detection and degradation technology of environmental persistent trifluoromethyl pollutants. Environmental Science and Technology.
  • Trifluoromethyl group. Wikipedia.
  • High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Molecules.
  • Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery.
  • Protolytic defluorination of trifluoromethyl-substituted arenes. Tetrahedron Letters.
  • Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society.
  • Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research.

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Technical Support Center: Hydrolysis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the hydrolysis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline to its corresponding 4-hydroxy derivative.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the hydrolysis of this compound?

The hydrolysis reaction involves a nucleophilic aromatic substitution (SNAr) where the chloro group at the C4 position is displaced by a hydroxyl group.[1][2][3] The resulting product is 8-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline , which predominantly exists in its more stable tautomeric form, 8-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one .

cluster_start Starting Material cluster_reagents Reagents cluster_product Product SM This compound Product 8-Fluoro-2-(trifluoromethyl)quinolin-4(1H)-one SM->Product Hydrolysis Reagent H₂O (Acid or Base Catalyst) Start Incomplete Reaction (TLC/LC-MS shows >10% SM) Check_Time Was reaction time sufficient (12-24h)? Start->Check_Time Extend_Time Action: Extend reaction time by 6-12h Check_Time->Extend_Time No Check_Temp Was reaction at reflux temperature? Check_Time->Check_Temp Yes Extend_Time->Check_Temp Increase_Temp Action: Ensure vigorous reflux and proper insulation Check_Temp->Increase_Temp No Check_Conc Is catalyst concentration adequate? Check_Temp->Check_Conc Yes Increase_Temp->Check_Conc Increase_Conc Action: Add more catalyst (e.g., 0.5 eq NaOH or HCl) Check_Conc->Increase_Conc No Success Problem Solved Check_Conc->Success Yes Increase_Conc->Success

References

dealing with gummy precipitates in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of quinoline derivatives, with a specific focus on handling and preventing the formation of gummy precipitates.

Frequently Asked Questions (FAQs)

Q1: Why is my quinoline synthesis reaction producing a gummy or tarry precipitate instead of a crystalline solid?

A1: The formation of gummy or tarry precipitates in quinoline synthesis is a common issue, often attributed to the harsh reaction conditions required for many classical methods like the Skraup, Doebner-von Miller, and Combes syntheses. These conditions, which typically involve strong acids and high temperatures, can lead to several side reactions:

  • Polymerization: α,β-unsaturated aldehydes or ketones used as reactants, particularly in the Doebner-von Miller synthesis, are prone to acid-catalyzed polymerization.[1]

  • Side Reactions and Byproduct Formation: The vigorous and exothermic nature of reactions like the Skraup synthesis can cause degradation of starting materials and products, leading to the formation of complex, high-molecular-weight byproducts, often referred to as tar.

  • Residual Solvents or Reagents: Trapped solvent molecules or unreacted starting materials can prevent the product from solidifying, resulting in an oily or gummy consistency.

  • Incomplete Reaction: A mixture of the desired product and various intermediates can also lead to a non-crystalline, gummy material.

Q2: What are the immediate steps I can take if I have already obtained a gummy precipitate?

A2: If you have already formed a gummy precipitate, there are several techniques you can employ to try and isolate a solid product:

  • Trituration: This is a common and effective method for inducing crystallization from a gummy material. It involves repeatedly washing the gummy product with a solvent in which the desired compound is insoluble, but the impurities are soluble.

  • Recrystallization from a different solvent system: The initial solvent system may not be ideal for crystallization. Experiment with different solvents or solvent mixtures (e.g., a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures, or an anti-solvent system).

  • Purification via column chromatography: While challenging with a gummy product, it may be possible to dissolve the material in a minimal amount of solvent and purify it using column chromatography. Using a less acidic stationary phase like alumina instead of silica gel can sometimes prevent product degradation on the column.

  • Conversion to a salt: If your quinoline derivative is basic, you can convert it to a salt (e.g., hydrochloride or picrate) which is often more crystalline and easier to purify. The pure salt can then be neutralized to regenerate the desired quinoline.

  • Steam Distillation: For volatile quinoline derivatives, steam distillation can be an effective method to separate the product from non-volatile tarry byproducts.[2]

Q3: How can I proactively prevent the formation of gummy precipitates in my quinoline synthesis?

A3: Preventing the formation of gummy precipitates involves optimizing the reaction conditions to minimize side reactions and polymerization. Key strategies include:

  • Moderating Reaction Vigour: In notoriously exothermic reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate can help to control the reaction rate and reduce charring.

  • Using a Biphasic System: For the Doebner-von Miller reaction, employing a biphasic reaction medium can sequester the polymerization-prone α,β-unsaturated carbonyl compound in an organic phase, significantly reducing the formation of polymeric byproducts.[1]

  • Optimizing Temperature and Reagent Addition: Avoid excessively high temperatures and consider the slow, portion-wise addition of reactive reagents to maintain better control over the reaction.

  • Choice of Catalyst and Solvent: The concentration and type of acid catalyst can have a significant impact. Experimenting with milder acids or different solvent systems can influence the outcome of the reaction.

Troubleshooting Guides

Issue 1: Gummy Precipitate in Skraup Synthesis

Symptoms: The reaction mixture is a dark, viscous, tarry mass, and upon workup, the product is a gummy, intractable material.

Possible Causes:

  • The reaction was too vigorous and overheated.

  • Excessive charring due to highly concentrated acid.

  • Polymerization of intermediates.

Troubleshooting Steps:

StepActionRationale
1Add a Moderator Incorporate ferrous sulfate (FeSO₄) into the reaction mixture before heating. This helps to control the exothermic nature of the reaction and minimize tar formation.
2Control Temperature Heat the reaction gently to initiate it, and be prepared to cool the vessel if the reaction becomes too vigorous.
3Purification Isolate the crude quinoline from the tarry mixture using steam distillation. The volatile quinoline will co-distill with the water, leaving the non-volatile tar behind.[2]
Issue 2: Polymeric Gummy Material in Doebner-von Miller Synthesis

Symptoms: The reaction yields a large amount of a solid or gummy polymer, resulting in a low yield of the desired quinoline.

Possible Causes:

  • Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.

  • High concentration of the acid catalyst.

Troubleshooting Steps:

StepActionRationale
1Use a Biphasic System Conduct the reaction in a two-phase solvent system (e.g., toluene and water). This sequesters the α,β-unsaturated carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[1]
2Slow Addition of Reagents Add the α,β-unsaturated carbonyl compound slowly and in portions to the reaction mixture to keep its concentration low at any given time.
3Optimize Acid Concentration Experiment with lower concentrations of the acid catalyst to find a balance between efficient cyclization and minimal polymerization.

Experimental Protocols

Protocol 1: Trituration of a Gummy Quinoline Product

This protocol describes a general procedure for inducing crystallization of a gummy product using trituration.

Materials:

  • Gummy quinoline product

  • A solvent in which the product is insoluble or sparingly soluble (e.g., diethyl ether, hexane, or a mixture like 2% methanol in diethyl ether)

  • Spatula or glass rod

  • Beaker or flask

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Transfer the gummy product to a beaker or flask.

  • Add a small amount of the chosen trituration solvent.

  • Use a spatula or glass rod to scrape, crush, and stir the gummy material in the solvent. The goal is to break up the gum and wash away soluble impurities.

  • Continue this process for 10-15 minutes. The gummy material may start to solidify into a powder.

  • If the material remains gummy, remove the solvent by decantation or filtration.

  • Add a fresh portion of the solvent and repeat the scraping and stirring process. This may need to be done several times.[3]

  • Once a solid has formed, collect the product by filtration and wash it with a small amount of fresh, cold solvent.

  • Dry the solid product under vacuum to remove any residual solvent.

Protocol 2: Steam Distillation for Purification of Quinoline from Tar

This protocol is adapted from the procedure for quinoline synthesis and is effective for separating volatile quinolines from non-volatile tarry byproducts.[2]

Materials:

  • Crude, tarry quinoline product

  • Steam distillation apparatus

  • Sodium hydroxide solution (e.g., 40%)

  • Separatory funnel

  • Organic extraction solvent (e.g., dichloromethane or diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Transfer the crude, tarry reaction mixture to a large flask suitable for steam distillation.

  • If the mixture is acidic, carefully neutralize it and then make it strongly alkaline by adding a concentrated sodium hydroxide solution. This should be done with cooling.

  • Set up the steam distillation apparatus.

  • Pass a steady stream of steam into the flask containing the crude product.

  • The quinoline, being steam-volatile, will co-distill with the water and be collected in the receiving flask.

  • Continue the distillation until the distillate is no longer cloudy and no more oily drops of quinoline are observed.

  • Transfer the collected distillate to a separatory funnel.

  • Extract the aqueous layer several times with an organic solvent like dichloromethane or diethyl ether.

  • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified quinoline.

Visualizations

G Troubleshooting Gummy Precipitates start Gummy/Oily Precipitate Formed trituration Attempt Trituration with Non-polar Solvent start->trituration solid_check1 Solid Formed? trituration->solid_check1 recrystallize Attempt Recrystallization (Different Solvents) solid_check1->recrystallize No end_solid Pure Solid Product solid_check1->end_solid Yes solid_check2 Solid Formed? recrystallize->solid_check2 purify Purify via Column Chromatography or Salt Formation solid_check2->purify No solid_check2->end_solid Yes purify->end_solid end_fail Product Remains Oily/Gummy (Re-evaluate Synthesis Strategy) purify->end_fail

Caption: A general workflow for troubleshooting gummy precipitates.

G Optimizing Skraup Synthesis to Avoid Tar start Planning Skraup Synthesis moderator Add Ferrous Sulfate (FeSO₄) as a Moderator start->moderator acid Slow, Controlled Addition of Concentrated Sulfuric Acid with Cooling moderator->acid heating Gentle Initial Heating & Control of Exotherm acid->heating workup Workup: Neutralization & Steam Distillation heating->workup product Clean Quinoline Product workup->product

Caption: Workflow for preventing tar formation in Skraup synthesis.

References

Technical Support Center: Synthesis of 4-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Frequently Asked questions (FAQs)

Q1: My quinoline synthesis reaction is resulting in a low yield or failing altogether. What are the primary general factors to investigate?

A1: Low yields in quinoline synthesis can arise from several common issues across various named reactions. Key areas to troubleshoot include:

  • Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1][2]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heat to proceed efficiently. However, excessively high temperatures can lead to the decomposition of reactants and products, often resulting in tar formation.[1][3] Conversely, a temperature that is too low will lead to a slow or incomplete reaction.[1] Some modern, highly active catalysts can facilitate these reactions at ambient temperatures.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly influence the reaction rate. For example, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more challenging.[1][4]

  • Presence of Water: In many acid-catalyzed syntheses, the water generated during the reaction can inhibit the reaction equilibrium.[1] The use of anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]

Q2: I am observing significant tar formation in my Skraup/Doebner-von Miller synthesis. How can this be mitigated?

A2: Tar formation is a frequent issue in these reactions due to the strongly acidic and oxidizing conditions which can cause polymerization of reactants.[5][6][7] To control this:

  • Use a Moderating Agent: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial to control the often vigorous Skraup reaction.[5] Ferrous sulfate is thought to act as an oxygen carrier, allowing for a smoother oxidation process.[5]

  • Employ a Biphasic Solvent System: For the Doebner-von Miller reaction, using a biphasic system (e.g., aqueous acid with toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its tendency to polymerize in the acidic aqueous phase.[6][7]

  • Control Reactant Addition and Temperature: Slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can maintain a low concentration and minimize polymerization.[5][6] Gradual heating and careful temperature control are also essential.[2][6]

Q3: How can I control the regioselectivity in the Friedländer or Combes synthesis when using an unsymmetrical ketone or β-diketone?

A3: Regioselectivity is a common challenge, leading to a mixture of isomers.[5][8]

  • Catalyst Selection: The choice of catalyst can influence the regiochemical outcome. Specific amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer over another in the Friedländer synthesis.[2][8]

  • Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence which isomer is preferentially formed.[2]

  • Steric Effects: In the Combes synthesis, the steric hindrance of substituents on both the aniline and the β-diketone plays a significant role in the rate-determining electrophilic aromatic annulation step.[2][9] Increasing the bulk of one of the ketone's substituents can direct the cyclization.[9]

Q4: In the Conrad-Limpach-Knorr synthesis, I am obtaining the 2-hydroxyquinoline instead of the desired 4-hydroxyquinoline. What is causing this?

A4: The critical parameter for controlling the outcome of this synthesis is temperature.[5] The reaction proceeds through two key steps: the initial condensation and the subsequent cyclization.

  • Low Temperature for Condensation: At lower temperatures (e.g., room temperature), the reaction of an aniline with a β-ketoester favors the kinetic product, which is the β-aminoacrylate. This intermediate leads to the formation of the 4-hydroxyquinoline upon cyclization.[5][10]

  • High Temperature for Cyclization: The cyclization step requires high temperatures, often around 250 °C.[3][10] However, if the initial condensation is performed at higher temperatures (e.g., 140 °C), the thermodynamic product, a β-keto anilide, is formed, which then cyclizes to the 2-hydroxyquinoline isomer.[10]

Troubleshooting Guides

Problem 1: Low Yield in Combes Synthesis
Symptom Possible Cause(s) Suggested Solution(s)
Low yield of the desired 4-substituted quinoline.1. Incomplete condensation of the aniline and β-diketone.[2] 2. Inefficient cyclization of the enamine intermediate. 3. Steric hindrance from bulky substituents.[2][9] 4. Presence of strong electron-withdrawing groups (e.g., -NO₂) on the aniline, which inhibits cyclization.[11][12]1. Use a more effective acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA) or polyphosphoric ester (PPE), which can be more efficient than sulfuric acid.[2] 2. Optimize the reaction temperature and time to ensure complete cyclization. 3. If possible, choose starting materials with less steric hindrance.[2] 4. For anilines with strongly deactivating groups, consider alternative synthetic routes.
Problem 2: Poor Yield in Conrad-Limpach Synthesis
Symptom Possible Cause(s) Suggested Solution(s)
Low yield of 4-hydroxyquinoline.1. Inefficient cyclization of the Schiff base intermediate. 2. Decomposition at high temperatures.[3] 3. Use of an inappropriate solvent.1. Ensure the cyclization step is conducted at a sufficiently high temperature (around 250 °C).[10] 2. Use a high-boiling, inert solvent such as mineral oil or diphenyl ether to improve yields and prevent decomposition.[10][13] Early work without a solvent showed moderate yields (below 30%), while using an inert solvent can raise yields to 95% in many cases.[10]
Problem 3: Low Yield in Doebner-von Miller Synthesis

| Symptom | Possible Cause(s) | Suggested Solution(s) | | Low yield and significant formation of tar-like byproducts. | 1. Acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[5][6][7] 2. Excessively high reaction temperature.[6] | 1. Employ a biphasic solvent system (e.g., aqueous HCl and toluene) to reduce the concentration of the carbonyl compound in the acidic phase.[6][7] 2. Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture.[6] 3. Optimize the acid catalyst and its concentration; milder Lewis acids may be preferable in some cases.[6] 4. Maintain the lowest effective temperature to minimize polymerization.[6] |

Quantitative Data Summary

Table 1: Effect of Catalyst and Solvent on Quinoline Synthesis Yield

Synthesis MethodReactantsCatalyst/SolventTemperature (°C)Yield (%)Reference
Friedländer Annulation2-Aminoaryl ketones + dicarbonyl compoundsNanocatalyst (0.2 g) / Solvent-free10068-98[14]
Friedländer Annulation2-Aminoaryl ketones + 1,3-dicarbonyl compoundsNanocatalyst (20 mg) / Solvent-free9085-96[14]
Friedländer Annulationα-Methylene ketones + 2-aminoaryl ketonesNanocatalyst (0.07 mg) / Ethanol6068-96[14]
Conrad-LimpachAniline + β-ketoesterMineral Oil~250up to 95[10]
Doebner-likeAniline + AldehydeAlCl₃ / H₂O₂Not specifiedIncreased Yield[15]
Palladium-catalyzed2-Iodoaniline + Terminal Acetylenes + COPdCl₂(PPh₃)₂ / THF70Moderate to Good[16][17]

Experimental Protocols

General Protocol for Friedländer Synthesis

This protocol describes a general procedure for the acid- or base-catalyzed synthesis of a substituted quinoline.

Materials:

  • o-Aminoaryl aldehyde or ketone

  • Carbonyl compound with an α-methylene group

  • Catalyst (e.g., p-toluenesulfonic acid, potassium tert-butoxide)

  • Solvent (e.g., ethanol, or solvent-free)

Procedure:

  • Combine the o-aminoaryl aldehyde or ketone and the carbonyl compound in a suitable reaction vessel.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a solid product precipitates, filter and wash with a suitable solvent.

  • If the product is in solution, perform an appropriate work-up, which may include extraction and solvent evaporation.

  • Purify the crude product by recrystallization, column chromatography, or distillation.[2]

Protocol for Moderated Skraup Synthesis of Quinoline

This protocol is adapted to control the vigorous nature of the reaction.

Materials:

  • Aniline derivative

  • Anhydrous glycerol

  • Concentrated sulfuric acid

  • Ferrous sulfate (FeSO₄) (moderator)

  • Nitrobenzene (oxidant and solvent)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline derivative, anhydrous glycerol, and ferrous sulfate.

  • While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser. Maintain control of the internal temperature.

  • Add the nitrobenzene.

  • Heat the mixture gradually and carefully to reflux. The reaction can be highly exothermic.

  • Maintain reflux for several hours until the reaction is complete (monitor by TLC).

  • After cooling, carefully pour the viscous reaction mixture into a large volume of water to dilute it.

  • Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • The crude quinoline is often purified by steam distillation to separate it from non-volatile tars. The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure for final purification.[1]

Visualizations

Troubleshooting_Yield_Issues start Low Yield or No Product reagent_quality Verify Reagent Quality (Purity, Anhydrous) start->reagent_quality reaction_setup Review Reaction Setup (Stoichiometry, Solvent) start->reaction_setup conditions Optimize Reaction Conditions reagent_quality->conditions reaction_setup->conditions catalyst Optimize Catalyst (Type, Loading) conditions->catalyst No Improvement temperature Adjust Temperature conditions->temperature No Improvement time Modify Reaction Time conditions->time No Improvement success Improved Yield conditions->success Improvement side_reactions Investigate Side Reactions (e.g., Polymerization, Isomers) catalyst->side_reactions temperature->side_reactions time->side_reactions purification Improve Purification Technique side_reactions->purification Side Products Identified purification->success

Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.

Combes_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Enamine Enamine (Schiff Base Tautomer) Aniline->Enamine Diketone β-Diketone Diketone->Enamine + Acid Catalyst - H₂O Cyclized Cyclized Intermediate Enamine->Cyclized Annulation (Rate-Determining Step) Quinoline 2,4-Substituted Quinoline Cyclized->Quinoline Dehydration - H₂O

Caption: Simplified reaction pathway for the Combes quinoline synthesis.

References

Technical Support Center: Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding byproduct formation in the Friedländer synthesis of quinolines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on the formation of unwanted byproducts.

Problem Potential Cause Recommended Solution
Low yield of desired quinoline with a significant amount of a higher molecular weight byproduct. This is likely due to the self-condensation of the ketone starting material, a common side reaction, especially under basic conditions.[1]1. Catalyst Selection: Switch from a strong base to a milder catalyst. Lewis acids (e.g., ZnCl₂) or acid catalysts like p-toluenesulfonic acid (p-TsOH) can be effective.[1] For a greener approach, consider catalyst-free synthesis in water. 2. Reaction Conditions: If using a base is necessary, consider using a weaker base or lowering the reaction temperature to disfavor the self-condensation pathway. 3. Modify the Substrate: To avoid self-condensation, the imine analogue of the o-aminoaryl aldehyde or ketone can be used instead.[2]
The reaction mixture becomes dark, viscous, and difficult to work with, resulting in low isolated yield. This indicates tar formation , which arises from uncontrolled side reactions and polymerization, often due to harsh reaction conditions like high temperatures and strong acid or base catalysts.[3]1. Temperature Optimization: Lower the reaction temperature. While this may increase the reaction time, it can significantly reduce tarring.[3] 2. Milder Catalysts: Employ milder and more efficient catalytic systems. Ionic liquids can serve as both the solvent and catalyst, providing a more controlled reaction environment. Nanoparticle catalysts, such as SiO₂, have also demonstrated high efficiency and selectivity.[4] 3. Solvent Choice: The use of a high-boiling, inert solvent may in some cases improve yields compared to running the reaction neat.
Formation of multiple quinoline isomers when using an unsymmetrical ketone. An unsymmetrical ketone has two different α-methylene groups that can react, leading to a mixture of regioisomers .[5]1. Catalyst Control: The choice of catalyst can significantly influence regioselectivity. For instance, certain amine catalysts can favor the formation of one isomer over the other.[6] 2. Directing Groups: Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can block one reaction pathway, leading to a single product.[2] 3. Reaction Conditions: Slowly adding the unsymmetrical ketone to the reaction mixture at a higher temperature has been shown to improve regioselectivity in some cases.[6]
The reaction does not go to completion, leaving significant amounts of starting material. Several factors can lead to an incomplete reaction.1. Inappropriate Catalyst: The chosen catalyst may not be active enough for the specific substrates. A screening of different acid or base catalysts is recommended.[1] 2. Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress by TLC. 3. Poor Substrate Reactivity: Starting materials with steric hindrance or deactivating electronic groups may require more forcing conditions or a more potent catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Friedländer synthesis and how can I detect it?

A1: The most common byproduct is the self-condensation product of the ketone reactant, which is an α,β-unsaturated ketone formed via an aldol condensation pathway.[1] This is particularly prevalent under basic conditions. You can often detect this byproduct by thin-layer chromatography (TLC) as a new, less polar spot compared to the starting ketone. Its presence can be confirmed by spectroscopic methods such as ¹H NMR, where you would expect to see characteristic signals for the newly formed double bond, and by mass spectrometry, which would show a molecular ion corresponding to the dimer of your starting ketone minus a molecule of water.

Q2: Can the choice of solvent influence byproduct formation?

A2: Yes, the solvent can play a crucial role. The polarity and nature of the solvent can affect reaction rates and the solubility of reactants.[1] In some cases, running the reaction under solvent-free conditions can lead to higher yields and shorter reaction times.[4] Interestingly, using water as a solvent, even without a catalyst, has been shown to be a green and efficient method for the synthesis of some quinolines, minimizing byproducts associated with harsh catalysts.

Q3: Are there any "green" alternatives to traditional Friedländer synthesis that minimize byproducts?

A3: Absolutely. A significant amount of research has focused on developing more environmentally friendly protocols. One of the most promising is the use of water as a solvent at a moderate temperature (e.g., 70°C) without any catalyst.[7] This approach avoids the use of hazardous organic solvents and harsh acidic or basic catalysts, often leading to excellent yields of the desired quinoline with minimal byproduct formation. Additionally, the use of recyclable solid-supported catalysts is another green alternative.

Q4: How can I purify my desired quinoline product from the byproducts?

A4: The purification strategy will depend on the nature of the byproducts.

  • From Aldol Byproducts: Column chromatography on silica gel is typically the most effective method to separate the desired quinoline from the less polar aldol self-condensation byproduct.

  • From Tar: If tar formation is significant, it can be challenging to isolate the product. Before workup, adding a non-polar solvent like hexanes may help precipitate the desired product if it is a solid.[3] Otherwise, careful column chromatography with a gradient elution may be necessary to separate the product from the polymeric material.

Data Presentation

The following tables summarize the yields of quinoline products under various catalytic conditions, which can help in selecting a method to minimize byproduct formation.

Table 1: Comparison of Various Catalysts on Quinoline Yield

CatalystSolventTemperature (°C)TimeYield of Quinoline (%)Byproduct FormationReference(s)
[Hbim]BF₄ (Ionic Liquid)Solvent-free1003-6 h93Minimized[4]
SiO₂ nanoparticlesSolvent-free (Microwave)100Short93Minimized[4]
C₄(mim)₂-2Br⁻-2H₂SO₄ (Ionic Liquid)Solvent-free5015 min90Not specified[4]
ImBu-SO₃H (Ionic Liquid)Solvent-free5030 min92Not specified[4]
[Msim][OOCCCl₃] (Ionic Liquid)Solvent-freeNot specified45 min99Not specified[4]
Fe₃O₄@SiO₂@PDETSAReflux110120 min83Not specified[4]
NoneWater703 hup to 97Minimized[7]

Table 2: Regioselectivity in the Friedländer Synthesis with an Unsymmetrical Ketone

CatalystConditionsRatio of 2-substituted to 2,3-disubstituted quinolineReference(s)
Pyrrolidine derivatives (e.g., TABO)Slow addition of ketone, higher temperaturesUp to 96:4[6]

Experimental Protocols

Protocol 1: Catalyst-Free Friedländer Synthesis in Water

This protocol is a green and efficient method for the synthesis of quinolines that minimizes the use of hazardous reagents.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol) in deionized water (5 mL).

  • Reaction: Heat the mixture to 70°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. If the product is soluble, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Competing Reaction Pathways

The following diagram illustrates the competition between the desired Friedländer synthesis pathway and the aldol self-condensation byproduct pathway.

G A 2-Aminoaryl Ketone/Aldehyde H Intermediate A->H + α-Methylene Ketone B α-Methylene Ketone B->H I Enolate of Ketone B->I Base Catalyst C Catalyst (Acid or Base) C->H D Friedländer Pathway F Desired Quinoline Product D->F Dehydration E Aldol Self-Condensation Pathway G Aldol Byproduct (α,β-Unsaturated Ketone) E->G Dehydration H->D Intramolecular Cyclization I->E + another molecule of α-Methylene Ketone

Caption: Friedländer Synthesis vs. Aldol Self-Condensation.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical workflow for troubleshooting low yields in the Friedländer synthesis.

G start Low Yield in Friedländer Synthesis check_byproducts Analyze reaction mixture (TLC, NMR, MS) for byproducts start->check_byproducts is_aldol Aldol self-condensation byproduct present? check_byproducts->is_aldol is_tar Tar formation observed? is_aldol->is_tar No solution_aldol Switch to milder/acidic catalyst Lower reaction temperature Use imine analog is_aldol->solution_aldol Yes is_sm Unreacted starting material present? is_tar->is_sm No solution_tar Lower reaction temperature Use milder catalyst (e.g., ionic liquid, nanoparticles) is_tar->solution_tar Yes solution_sm Increase temperature Screen different catalysts Check substrate reactivity is_sm->solution_sm Yes end Improved Yield is_sm->end No solution_aldol->end solution_tar->end solution_sm->end

References

Technical Support Center: Managing Regioselectivity in Reactions of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges and provide practical guidance on controlling regioselectivity in the synthesis and functionalization of substituted quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major consideration?

A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1]

Q2: What key factors influence the regiochemical outcome in quinoline reactions?

A2: The regioselectivity of quinoline synthesis and functionalization is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the quinoline ring or the reacting partner can direct incoming groups to specific positions. For example, in electrophilic aromatic substitution, reactions tend to occur on the electron-rich benzene ring at positions 5 and 8.[3][4]

  • Steric Hindrance: Bulky substituents can prevent reactions at adjacent positions, favoring the formation of the less sterically hindered product.[1]

  • Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]

Q3: How can modern synthetic methods, such as C-H functionalization, be used to control regioselectivity in quinoline derivatization?

A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for the regioselective derivatization of quinolines, offering a more direct and efficient alternative to classical methods.[1][5][6] By carefully selecting the metal catalyst, ligands, and reaction conditions, it is possible to achieve site-selective functionalization at various positions of the quinoline ring.[1][5] For example, palladium-catalyzed C-H activation has been successfully employed for the C2-arylation of quinoline N-oxides with high regioselectivity.[1][5][7] These methods provide access to a wide range of functionalized quinolines that are often difficult to obtain through traditional synthetic routes.[1][5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones

Symptom: Formation of a mixture of quinoline regioisomers, leading to difficult purification and low yield of the desired product.[1]

Possible Causes:

  • Use of an unsymmetrical ketone with two different enolizable α-methylene groups, allowing for two possible condensation points.[8]

  • Inappropriate catalyst or reaction conditions that do not favor one regioisomeric pathway over the other.

Solutions:

  • Catalyst Control: Employ specific catalysts that are known to direct the regioselectivity. For instance, amine catalysts like pyrrolidine can favor the formation of 2-substituted quinolines.[8]

  • Substrate Modification: Introduce a directing group on one of the reactants to block one reaction pathway and favor the formation of a single regioisomer.[1]

  • Optimization of Reaction Conditions: Systematically vary the solvent, temperature, and reaction time to identify conditions that favor the formation of the desired isomer.[1] For example, gradual addition of the methyl ketone substrate at higher temperatures has been shown to increase regioselectivity in some cases.[8]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can sometimes enhance regioselectivity by providing rapid and uniform heating.[8]

Issue 2: Lack of Selectivity in Electrophilic Aromatic Substitution on a Substituted Quinoline

Symptom: A mixture of products is obtained from the electrophilic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts reaction).

Possible Causes:

  • The directing effects of the existing substituent(s) and the inherent reactivity of the quinoline nucleus are competing, leading to a mixture of isomers. Quinoline itself typically undergoes electrophilic substitution at the C5 and C8 positions of the benzene ring.[3][4]

  • The reaction conditions (e.g., strong acid, high temperature) are too harsh, leading to a loss of selectivity.

Solutions:

  • Understanding Directing Group Effects: Analyze the electronic properties of the substituent on the quinoline ring. Electron-donating groups generally direct ortho- and para-, while electron-withdrawing groups direct meta-. The interplay of these effects with the natural C5/C8 preference of the quinoline ring system must be considered.

  • Modification of Reaction Conditions: Milder reaction conditions can often improve regioselectivity. This may involve using a less reactive electrophile, a different catalyst, or lower reaction temperatures.

  • Use of a Blocking Group: In some cases, a removable blocking group can be introduced at a more reactive site to direct the electrophilic substitution to the desired position. The blocking group is then removed in a subsequent step.

  • Activation via N-oxide formation: Conversion of the quinoline to its N-oxide can alter the regioselectivity of electrophilic substitution, often directing attack to the C4 position.

Issue 3: Unpredictable Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Polychlorinated Quinolines

Symptom: A mixture of regioisomers is formed when reacting a di- or trichloroquinoline with a nucleophile.

Possible Causes:

  • Multiple chlorine atoms are activated towards nucleophilic attack. In general, halogens at the C2 and C4 positions of the quinoline ring are the most susceptible to nucleophilic substitution.[9]

  • The regioselectivity is influenced by both electronic and steric factors of the nucleophile and the substituents on the quinoline ring.

Solutions:

  • Control of Reaction Conditions: The regioselectivity of SNAr can often be controlled by carefully manipulating the reaction temperature and the nature of the base used. For example, in the functionalization of 4,7-dichloroquinoline, using LDA at low temperatures can favor metalation and subsequent functionalization at C3, while using TMP-based magnesium or zinc reagents at room temperature can lead to functionalization at C8.[10][11]

  • Choice of Nucleophile: The size and reactivity of the nucleophile can influence the site of attack. A bulkier nucleophile may preferentially attack the less sterically hindered position.

  • Theoretical Calculations: Density Functional Theory (DFT) calculations can be employed to predict the most likely site of nucleophilic attack by analyzing the LUMO coefficients of the different carbon atoms bearing a chlorine atom.[12]

Data Presentation

Table 1: Regioselectivity in the Palladium-Catalyzed C2-Arylation of Quinoline N-oxide.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Regioselectivity (C2 vs. other)
Pd(OAc)₂P(t-Bu)₂Me·HBF₄K₂CO₃Toluene110>95High C2 selectivity
Pd(OAc)₂NoneAg₂CO₃Benzene13056Good C2 selectivity
Pd(OAc)₂NoneAg₂CO₃ / PivOHDMFNot specifiedNot specifiedGood C2 selectivity

Data synthesized from multiple sources for illustrative purposes.[5][7]

Table 2: Base-Controlled Regioselective Functionalization of 4,7-Dichloroquinoline.

ReagentTemperature (°C)Major Product (Position of Functionalization)
LDA-70C-3
TMPMgCl·LiCl25C-8
TMPZnCl·LiCl25C-8

Data from Murie et al. (2018).[10][11]

Experimental Protocols

General Procedure for Pd-Catalyzed C2-Arylation of Quinoline N-Oxides

This protocol is a general representation and may require optimization for specific substrates.

  • To a reaction vessel, add quinoline N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (5 mol%), and the appropriate ligand (e.g., di-t-butyl-methylphosphonium tetrafluoroborate, 10 mol%).[1][7]

  • Add the base (e.g., K₂CO₃, 2.0 mmol) and the solvent (e.g., toluene or DMF, 5 mL).[1]

  • Degas the mixture and then heat under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the required time (monitor by TLC or LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography to isolate the desired C2-arylated quinoline.[1]

General Procedure for Base-Controlled Functionalization of Chloro-Substituted Quinolines

This protocol is a general representation and requires careful control of conditions to achieve the desired regioselectivity.

For C-3 Functionalization:

  • Dissolve the chloro-substituted quinoline (e.g., 4,7-dichloroquinoline) in a dry aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to -70 °C.

  • Slowly add a solution of Lithium Diisopropylamide (LDA) (1.1 equivalents) and stir for the required time.

  • Quench the reaction with the desired electrophile.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

For C-8 Functionalization:

  • Dissolve the chloro-substituted quinoline in a dry aprotic solvent (e.g., THF) under an inert atmosphere at room temperature.

  • Add a solution of TMPMgCl·LiCl or TMPZnCl·LiCl (1.1 equivalents) and stir for the required time.

  • Add the desired electrophile and continue stirring until the reaction is complete (monitor by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Electrophilic_Substitution_Pathway cluster_paths Reaction Pathways quinoline Substituted Quinoline intermediate Sigma Complex (Wheland Intermediate) quinoline->intermediate Attack at C5 or C8 electrophile Electrophile (E+) electrophile->intermediate product5 5-Substituted Product intermediate->product5 Deprotonation product8 8-Substituted Product intermediate->product8 Deprotonation

Caption: Generalized pathway for electrophilic substitution on a substituted quinoline.

CH_Functionalization_Workflow start Substituted Quinoline + Coupling Partner reaction C-H Activation Reaction start->reaction catalyst Select Catalyst (e.g., Pd, Ru, Ir) catalyst->reaction ligand Select Ligand ligand->reaction conditions Optimize Conditions (Solvent, Temp, Base) conditions->reaction analysis Regioselectivity Analysis (NMR, GC-MS) reaction->analysis product Regioselective Product analysis->product

Caption: Experimental workflow for optimizing regioselective C-H functionalization.

Regioselectivity_Factors regioselectivity Regioselectivity electronic Electronic Effects (EDG/EWG) regioselectivity->electronic steric Steric Hindrance regioselectivity->steric conditions Reaction Conditions regioselectivity->conditions catalyst Catalyst/Ligand conditions->catalyst solvent Solvent conditions->solvent temperature Temperature conditions->temperature

Caption: Key factors influencing the regioselectivity of quinoline reactions.

References

Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions with Electron-Deficient Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig C-N cross-coupling reaction. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with electron-deficient coupling partners. The inherent electronic properties of these substrates introduce unique mechanistic hurdles that require careful consideration of catalyst systems and reaction conditions. This document provides in-depth, experience-driven troubleshooting advice to navigate these complexities.

Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered when working with electron-deficient substrates.

Q1: My reaction with an electron-deficient aniline (or aryl halide) is showing low to no conversion. What's the most common cause?

Low reactivity is typically rooted in one of two key steps of the catalytic cycle. For an electron-deficient amine , the core issue is its low nucleophilicity and higher acidity (lower pKa). This makes the initial coordination to the palladium center and subsequent deprotonation by the base more challenging. For an electron-deficient aryl halide , while oxidative addition is often faster, the subsequent steps, particularly reductive elimination, can become rate-limiting.

Q2: I see my aryl halide being consumed, but I'm not forming the desired product. What are the likely side reactions?

The most common side reaction is hydrodehalogenation , where the aryl halide is reduced to the corresponding arene. This often occurs when the catalytic cycle is stalled after the oxidative addition step. Another possibility, especially with strong alkoxide bases, is decomposition of base-sensitive functional groups on your substrates.[1]

Q3: Which ligand should I choose as a starting point for my electron-deficient substrate?

For electron-deficient coupling partners, bulky and electron-rich phosphine ligands are critical. A robust starting point is XPhos or RuPhos .[1] These ligands stabilize the palladium catalyst, promote the challenging reductive elimination step, and are generally effective for a wide range of substrates.[1] If coupling a primary amine, BrettPhos is an excellent choice due to its ability to prevent the formation of undesired bis-arylated products.[1][2]

Q4: Is a strong base like sodium tert-butoxide (NaOtBu) always the best choice?

Not necessarily. While strong bases like NaOtBu are effective at deprotonating the amine-palladium complex, they can be incompatible with sensitive functional groups (e.g., esters, ketones) and can promote side reactions.[3][4] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often better choices for substrates with delicate functionality, though they may require higher reaction temperatures.[3][4]

In-Depth Troubleshooting Guides

If the FAQs have not resolved your issue, consult these detailed guides organized by reaction component.

Guide 1: Issues with the Electron-Deficient Amine/Amide Nucleophile

Electron-deficient amines (e.g., nitroanilines, cyanoanilines) and amides are challenging due to their reduced nucleophilicity. The primary goal is to facilitate the deprotonation and coordination of the nucleophile to the palladium center.

Problem: Low Conversion, Starting Materials Largely Unreacted.

  • Causality: The base may be too weak to deprotonate the amine-palladium complex, which is a key step in forming the crucial palladium-amido intermediate required for reductive elimination.[4][5] The reaction stalls before the final C-N bond is formed.

  • Solution 1: Re-evaluate Your Base. If your substrate is stable, switching to a stronger base is the most direct solution. Lithium bis(trimethylsilyl)amide (LHMDS) is an excellent alternative to NaOtBu for particularly acidic amines.[2] If functional group incompatibility is a concern, consider a soluble organic base like DBU, which can be effective, particularly for electron-poor aryl halides.[6]

  • Solution 2: Change the Solvent. The polarity of the solvent can significantly impact the reaction.[7][8] Non-polar aprotic solvents like toluene or dioxane are standard.[9] However, for certain substrate combinations, a more polar solvent like THF might be beneficial. Avoid coordinating solvents like acetonitrile or pyridine, which can inhibit the catalyst.[3]

Guide 2: Issues with the Electron-Deficient Aryl Halide Electrophile

While oxidative addition to electron-deficient aryl halides is typically facile, challenges can arise in subsequent steps or through competing pathways.

Problem: Significant Hydrodehalogenation Side Product.

  • Causality: Hydrodehalogenation often points to a slow reductive elimination step. The intermediate palladium-amido-halide complex may undergo competing pathways, such as β-hydride elimination (if an appropriate hydrogen is present on the amine) or other decomposition pathways that lead to reduction of the aryl halide.[1]

  • Solution 1: Optimize the Ligand. The ligand plays a paramount role in promoting reductive elimination. Using a ligand with greater steric bulk, such as tBuXPhos or BrettPhos , can accelerate the final bond-forming step and outcompete the side reaction. The increased bulk forces the aryl and amido groups into closer proximity on the metal center, facilitating their coupling.

  • Solution 2: Lower the Reaction Temperature. High temperatures can sometimes favor decomposition pathways over the desired productive cycle. Once some product formation is confirmed, try reducing the temperature in 10-20 °C increments to see if the ratio of product to byproduct improves. Typical reaction temperatures range from 80-110 °C.[3]

Guide 3: Optimizing the Catalyst System and Conditions

A systematic approach to optimizing the core components of the reaction is essential.

The choice of ligand is arguably the most critical parameter in a challenging Buchwald-Hartwig reaction.

LigandKey Features & StrengthsIdeal for Electron-Deficient Partners
XPhos Highly general, robust, and effective for a wide range of aryl halides and amines. Excellent thermal stability.A go-to ligand for electron-deficient aryl chlorides and bromides coupled with various anilines.[1]
RuPhos Excellent for coupling secondary amines and hindered substrates.Particularly effective when coupling sterically demanding secondary amines with electron-poor aryl halides.[1]
BrettPhos Superior for selective mono-arylation of primary amines and coupling of aryl mesylates.[1][2]The ligand of choice for coupling primary amines, especially when over-arylation is a concern.[2]
tBuBrettPhos Specifically developed for the challenging coupling of amides with aryl chlorides.[1]Essential for reactions involving amides or other weakly nucleophilic nitrogen sources.

The base must be strong enough to effect deprotonation but compatible with the functionality of the substrates.

BasepKaH (approx.)Solubility (in Toluene)Key Considerations
NaOtBu 19LowVery strong, highly effective. Incompatible with esters, ketones, and other base-sensitive groups.[3]
LHMDS 26HighExtremely strong, non-nucleophilic. Excellent for very weakly acidic amines. Moisture sensitive.
K₃PO₄ 12.3Very LowA mild, effective choice for base-sensitive substrates. Often requires higher temperatures.
Cs₂CO₃ 10LowGood solubility for an inorganic base. A common choice for screening when NaOtBu fails.[3]
DBU 13.5HighSoluble organic base. Excellent for flow chemistry and can be effective with electron-poor partners.[4][6]
Visualizing the Process

Understanding the catalytic cycle and having a logical troubleshooting workflow are key to success.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex + Ar-X amine_coord [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Amine Coordination oa_complex->amine_coord + HNR¹R² amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex amine_coord->amido_complex + Base - Base-H⁺X⁻ amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Flowchart decision decision solution solution start Start: Low or No Yield sm_check Aryl Halide (SM) Consumed? start->sm_check no_conversion Problem: Inactive Catalyst or Slow Oxidative Addition sm_check->no_conversion No sm_consumed Problem: Side Reaction or Slow Reductive Elimination sm_check->sm_consumed Yes solution1 1. Use a Pd Pre-catalyst (G3/G4). 2. Increase Temperature. 3. Screen More Electron-Rich Ligands (e.g., XPhos). no_conversion->solution1 Solution side_reaction_check Hydrodehalogenation Observed? sm_consumed->side_reaction_check Check for Byproducts hydrodehalogenation Cause: Slow Reductive Elimination side_reaction_check->hydrodehalogenation Yes other_issue Cause: Product/Substrate Decomposition side_reaction_check->other_issue No solution2 1. Use Bulkier Ligand (BrettPhos, tBuXPhos). 2. Lower Reaction Temperature. 3. Change Base (e.g., K₃PO₄). hydrodehalogenation->solution2 Solution solution3 1. Use Weaker Base (Cs₂CO₃, DBU). 2. Lower Temperature. 3. Check Substrate Stability Under Basic Conditions (Control Exp.). other_issue->solution3 Solution

Caption: A decision tree for troubleshooting common reaction failures.

General Experimental Protocol: Reaction Screening

This protocol provides a reliable starting point for optimizing a new transformation. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Reagent Preparation: To a dry vial equipped with a stir bar, add the aryl halide (1.0 equiv), amine (1.2 equiv), and base (2.0 equiv, if inorganic like Cs₂CO₃; 1.5 equiv if alkoxide like NaOtBu).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol %) and the corresponding ligand (1-2 mol %).

  • Reaction Setup: Add the catalyst/ligand mixture to the reagent vial. Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.5 M solution with respect to the aryl halide).

  • Heating and Monitoring: Seal the vial and place it in a preheated heating block (e.g., 100 °C). Monitor the reaction progress by taking small aliquots over time and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues. Concentrate the filtrate for further analysis or purification.

References
  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews, 116(19), 12564–12649.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]

  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2020). Request PDF. Retrieved from [Link]

  • Ahlquist, M., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. Organometallics, 34(1), 158-164. Retrieved from [Link]

  • Dennis, J. M., et al. (2019). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. ACS Catalysis, 9(5), 4338-4343. Retrieved from [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2022). ACS Publications. Retrieved from [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. (2014). Request PDF. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Retrieved from [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Preventing Dehalogenation in Cross-Coupling of Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the undesired dehalogenation of chloroquinolines during palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we've structured this guide to not only offer solutions but also to explain the underlying chemical principles to empower your research.

Section 1: Troubleshooting Guide - Navigating Dehalogenation Challenges

Dehalogenation, or more specifically hydrodehalogenation, is a common side reaction in cross-coupling chemistry where the chloro substituent on the quinoline ring is replaced by a hydrogen atom.[1] This leads to reduced yields of the desired coupled product and introduces purification challenges. This section addresses specific issues you may encounter and provides actionable troubleshooting steps.

Issue 1: Significant Formation of Dehalogenated Quinolines

You've run your Suzuki-Miyaura or Buchwald-Hartwig amination with a chloroquinoline, and upon analysis, you observe a substantial amount of the corresponding quinoline (without the chlorine) alongside your desired product.

Root Cause Analysis:

The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This can occur through several pathways and competes with the desired transmetalation (in Suzuki-Miyaura) or amine coordination/deprotonation (in Buchwald-Hartwig) steps. Once formed, the Pd-H can undergo reductive elimination with the quinoline moiety to produce the dehalogenated byproduct.

Visualizing the Competing Pathways:

Caption: Competing desired and undesired pathways in cross-coupling.

Troubleshooting Strategies:
StrategyRationaleRecommended Actions
Ligand Selection The ligand plays a crucial role in modulating the electronic and steric properties of the palladium center. Bulky, electron-rich ligands can accelerate the desired reductive elimination of the coupled product, outcompeting the dehalogenation pathway.[1]Screen a panel of ligands. For Suzuki-Miyaura, consider bulky biaryl phosphines like SPhos or XPhos. For Buchwald-Hartwig, ligands such as Josiphos or those from the Buchwald biarylphosphine family are often effective.[3]
Base Optimization The base can be a source of hydrides, especially strong alkoxide bases.[2] Milder bases can often suppress dehalogenation.Switch from strong bases like NaOtBu or KOtBu to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] The choice will depend on the specific coupling reaction.
Solvent Choice Protic solvents, particularly alcohols, can act as hydride sources.[1] Aprotic solvents are generally preferred.Use anhydrous, aprotic solvents like dioxane, toluene, or THF.[2][4] Ensure rigorous drying of solvents and reagents.
Control of Water Content While some Suzuki reactions require a small amount of water, excess water can be a proton source leading to dehalogenation.[2][5]If using anhydrous conditions, ensure all components are scrupulously dry. For aqueous systems, systematically vary the water content to find the optimal ratio.[2]
Temperature Control Higher temperatures can sometimes favor side reactions.Attempt the reaction at the lowest temperature that provides a reasonable reaction rate.[6] If the reaction is sluggish, a more active catalyst system may be a better solution than increasing the temperature.
Issue 2: Reaction Stalls or Fails with Chloroquinolines Containing N-H Moieties (e.g., aminoquinolines)

When attempting to couple a chloroquinoline that also possesses an N-H group (like an amino or pyrrole substituent), you observe low conversion and significant dehalogenation.

Root Cause Analysis:

The N-H proton can be acidic enough to be deprotonated by the base. This increases the electron density of the quinoline ring system, which can affect the oxidative addition step. Additionally, the nitrogen lone pair can coordinate to the palladium center, acting as an endogenous inhibitor and deactivating the catalyst.[2][6]

Troubleshooting Workflow:

G Start Reaction with N-H Chloroquinoline Fails Protect Protect the N-H group (e.g., Boc, PMB) Start->Protect Reattempt Reattempt Cross-Coupling Protect->Reattempt Success Successful Coupling Reattempt->Success Success Failure Failure Persists Reattempt->Failure Failure Deprotect Deprotection Step Success->Deprotect Optimize Re-evaluate Ligand/Base/Solvent Failure->Optimize

Caption: Workflow for troubleshooting N-H containing chloroquinolines.

Recommended Protocol: N-H Protection
  • Protection Step: Before the cross-coupling reaction, protect the N-H group. For an amino group, a tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under many coupling conditions and ease of removal.

  • Cross-Coupling: Perform the Suzuki-Miyaura or Buchwald-Hartwig reaction on the N-protected chloroquinoline using the optimized conditions identified in Issue 1.

  • Deprotection: After successful coupling, remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid for Boc group removal).

This strategy prevents catalyst inhibition by the nitrogen lone pair and mitigates the electronic effects of the deprotonated N-H group.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation more of a problem with chloroquinolines compared to other aryl chlorides?

A1: Chloroquinolines, as heteroaryl chlorides, present unique challenges. The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially forming inactive off-cycle complexes.[6] This can slow down the desired catalytic cycle, allowing more time for competing dehalogenation to occur. Furthermore, the electronic nature of the quinoline ring can influence the relative rates of the steps in the catalytic cycle.

Q2: I'm using a pre-catalyst. Does this help prevent dehalogenation?

A2: Using a well-defined pre-catalyst (like a Buchwald G3 or G4 pre-catalyst) is highly recommended.[7] These systems are designed to generate the active Pd(0) species cleanly and efficiently. This can lead to more reproducible results and can help minimize side reactions by ensuring a rapid initiation of the desired catalytic cycle.[8] However, a pre-catalyst alone does not guarantee the absence of dehalogenation; optimization of ligands, base, and solvent is still crucial.[7]

Q3: Can the choice of boronic acid or amine coupling partner influence the extent of dehalogenation?

A3: Yes. While the chloroquinoline is a primary factor, a slow transmetalation step with a less reactive boronic acid or a slow reaction with a sterically hindered amine can prolong the lifetime of the Quinoline-Pd(II)-Cl intermediate.[2] This extended lifetime provides a greater opportunity for the undesired hydride formation and subsequent reductive elimination that leads to dehalogenation. Using highly active and stable coupling partners can help drive the forward reaction and minimize this side pathway.

Q4: I've observed the formation of palladium black. Is this related to dehalogenation?

A4: The formation of palladium black indicates catalyst decomposition and deactivation.[6] While not directly the cause of dehalogenation, the conditions that lead to catalyst instability (such as high temperatures or the presence of oxygen) can also promote side reactions like dehalogenation.[6][9] It is essential to maintain a strictly inert atmosphere (argon or nitrogen) and use degassed solvents to prevent catalyst oxidation and decomposition.[6]

Q5: Are there alternatives to palladium catalysis for coupling with chloroquinolines that might avoid dehalogenation?

A5: While palladium catalysis is the most common and versatile method, other transition metals like nickel are also used for cross-coupling reactions. Nickel catalysts can sometimes offer different reactivity profiles and may be less prone to certain side reactions. Additionally, for specific transformations, visible-light-induced, transition-metal-free methods for dehalogenation and coupling are emerging, though these are often substrate-specific.[10][11] However, for general applicability, optimizing the palladium-catalyzed system is typically the most fruitful first approach.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.[Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.[Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. NIH.[Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate.[Link]

  • Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. RSC Publishing.[Link]

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  • significant dehalogenation in stille coupling. Reddit.[Link]

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  • Buchwald–Hartwig amination. Wikipedia.[Link]

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  • The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. ResearchGate.[Link]

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Validation & Comparative

Reactivity Face-Off: 4-Chloroquinoline vs. 4-Bromoquinoline in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and organic synthesis, the quinoline scaffold is a cornerstone. Functionalization at the 4-position is frequently achieved via nucleophilic aromatic substitution (SNAr), making the choice of the 4-haloquinoline precursor a critical decision. This guide provides a detailed comparison of the reactivity of 4-chloroquinoline and 4-bromoquinoline, offering researchers and scientists a data-driven basis for their synthetic strategies.

Executive Summary

While direct, side-by-side quantitative kinetic data for the reactivity of 4-chloroquinoline and 4-bromoquinoline is not extensively documented in publicly available literature, a comprehensive analysis based on the principles of nucleophilic aromatic substitution (SNAr) and existing experimental evidence suggests that their reactivities are largely comparable. The rate-determining step in these reactions is typically the initial nucleophilic attack, which is influenced more by the electrophilicity of the carbon atom at the 4-position than by the carbon-halogen bond strength. Consequently, both substrates can often be used interchangeably, with the choice being dictated by factors such as cost, availability, and the specific reaction conditions.

Theoretical Underpinnings of Reactivity

The reactivity of 4-haloquinolines in SNAr reactions is primarily governed by the stability of the intermediate Meisenheimer complex, which is formed upon nucleophilic attack. The electron-withdrawing effect of the quinoline nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.

In the context of the leaving group, the general trend for halogen mobility in SNAr reactions can be counterintuitive, often following the order F > Cl ≈ Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack, which is the rate-determining step. Since chlorine and bromine have similar electronegativities, their influence on the electrophilicity of the C-4 carbon in the quinoline ring is expected to be very similar.

dot

Caption: Generalized workflow of the SNAr reaction on 4-haloquinolines.

Comparative Reactivity Analysis

Despite the lack of direct comparative kinetic studies, the existing literature on the synthesis of 4-aminoquinolines and other derivatives provides insights into the reaction conditions required for both 4-chloro and 4-bromoquinolines. These studies often employ similar conditions, such as high temperatures and the use of polar aprotic solvents, to drive the reactions to completion. This suggests that any difference in reactivity between the two is not significant enough to necessitate drastically different synthetic approaches.

Feature4-Chloroquinoline4-Bromoquinoline
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)
Electronegativity of Halogen 3.162.96
C-X Bond Strength (approx.) ~339 kJ/mol~285 kJ/mol
Predicted Reactivity in SNAr Comparable to 4-bromoquinolineComparable to 4-chloroquinoline
Typical Reaction Conditions High temperature (100-180 °C), polar solvents (e.g., DMF, NMP, alcohols)Similar to 4-chloroquinoline, often requiring catalysts like copper or palladium for more challenging nucleophiles.

Experimental Protocols

The following are representative experimental protocols for nucleophilic substitution on 4-chloro and 4-bromoquinolines. It is important to note that these are generalized procedures and may require optimization for specific substrates and nucleophiles.

Protocol 1: Amination of 4-Chloroquinoline

Objective: To synthesize a 4-aminoquinoline derivative from 4-chloroquinoline.

Materials:

  • 4-Chloroquinoline

  • Amine (e.g., aniline, benzylamine)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

  • Base (e.g., potassium carbonate - K₂CO₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • To a round-bottom flask, add 4-chloroquinoline (1.0 eq), the amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add DMF as the solvent.

  • The mixture is heated to 120-150 °C under a nitrogen atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromoquinoline

Objective: To synthesize a 4-aminoquinoline derivative from 4-bromoquinoline using a palladium-catalyzed cross-coupling reaction.

Materials:

  • 4-Bromoquinoline

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide - NaOtBu)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoquinoline (1.0 eq), the palladium catalyst (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (1.5 eq).

  • Add the amine (1.2 eq) and the anhydrous solvent.

  • The reaction vessel is sealed and heated to 80-110 °C.

  • The reaction is monitored by TLC or GC-MS.

  • After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried, and concentrated.

  • The product is purified by column chromatography.

dot

G cluster_factors Factors Influencing C-X Bond Cleavage in SNAr node_reactivity Reactivity in SNAr node_rds Rate-Determining Step (Nucleophilic Attack) node_reactivity->node_rds Primarily determined by node_lg_departure Leaving Group Departure (Fast Step) node_reactivity->node_lg_departure Less dependent on node_electrophilicity Electrophilicity of C4 node_rds->node_electrophilicity Depends on node_bond_strength C-X Bond Strength node_lg_departure->node_bond_strength Depends on node_ewg Electron-Withdrawing Effect of Quinoline-N node_electrophilicity->node_ewg Influenced by node_halogen Electronegativity of Halogen node_electrophilicity->node_halogen Influenced by

Caption: Factors affecting the reactivity of 4-haloquinolines in SNAr reactions.

Conclusion

The comparison of reactivity between 4-chloroquinoline and 4-bromoquinoline in nucleophilic aromatic substitution reactions reveals a nuanced picture. While fundamental principles suggest a slightly higher reactivity for the chloro-derivative due to the greater electronegativity of chlorine enhancing the electrophilicity of the reaction center, in practice, both compounds exhibit very similar reactivity profiles. The choice between them should therefore be based on practical considerations such as commercial availability, cost, and the specific requirements of the downstream application. For particularly challenging nucleophilic substitutions, the use of catalytic systems, such as those employed in Buchwald-Hartwig aminations, is often necessary for both substrates to achieve good yields.

A Comparative Analysis of 4-Amino- and 4-Thio-Substituted Quinolines: Unveiling the Impact of C4 Substitution on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] Strategic modifications to the quinoline ring can profoundly influence the compound's efficacy and mechanism of action. Among the various positions for substitution, the C4 position has been a focal point of extensive research. This guide provides an in-depth, objective comparison of the biological activities of two key classes of C4-substituted quinolines: 4-aminoquinolines and their sulfur-containing bioisosteres, 4-thioquinolines. By examining supporting experimental data, we will explore how the substitution of an amino group with a thioether linkage at this critical position impacts their therapeutic potential.

The Pivotal Role of the C4-Substituent: A Structural Overview

The electronic and steric properties of the substituent at the C4 position of the quinoline ring are crucial determinants of biological activity. The nitrogen atom in 4-aminoquinolines can participate in hydrogen bonding and protonation, which are often key to their mechanism of action, particularly in the acidic environment of the parasite's digestive vacuole in the case of antimalarials.[2] In contrast, the sulfur atom in 4-thioquinolines, while also a heteroatom, possesses different electronic and lipophilic characteristics, which can lead to altered target interactions and pharmacokinetic profiles.

Comparative Biological Performance: A Data-Driven Analysis

While direct head-to-head comparative studies are limited, a survey of the existing literature allows for a cross-comparison of the biological activities of these two classes of compounds.

Antimalarial Activity: The Domain of 4-Aminoquinolines

The 4-aminoquinoline scaffold is synonymous with antimalarial drugs, with chloroquine being a prime example.[3] These compounds are known to be highly effective against the erythrocytic stages of Plasmodium falciparum.[4] Their mechanism of action is widely accepted to involve the inhibition of hemozoin biocrystallization in the parasite's food vacuole.[2] The basic amino group at the C4 position is thought to be crucial for accumulating the drug in this acidic compartment.[1]

In contrast, the antimalarial potential of 4-thioquinolines is less explored. While some quinoline derivatives containing sulfur have been investigated, there is a scarcity of data specifically on 4-thioquinolines as antimalarial agents. This suggests that the amino group at the C4 position is likely optimal for potent antimalarial activity, and its replacement with a thioether may diminish the compound's ability to concentrate in the parasite's food vacuole and interfere with heme detoxification.

Anticancer Activity: A Promising Arena for Both Analogs

Both 4-amino and 4-thio substituted quinolines have demonstrated significant potential as anticancer agents, albeit through potentially different mechanisms.

4-Aminoquinolines have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated potent activity against human breast cancer cell lines like MCF-7 and MDA-MB468.[5] The proposed mechanisms for their anticancer activity are diverse and can include the induction of apoptosis and inhibition of cell proliferation.[5]

4-Thioquinolines have also emerged as promising anticancer candidates. Studies on 7-chloro-(4-thioalkylquinoline) derivatives have revealed significant cytotoxic activity against a panel of human cancer cell lines, including leukemia (CCRF-CEM), colon carcinoma (HCT-116), and osteosarcoma (U2OS).[6] The sulfonyl N-oxide derivatives, in particular, have shown potent activity, inducing apoptosis and causing DNA/RNA damage.[6]

Table 1: Comparative Anticancer Activity (IC50 in µM)

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
4-Aminoquinoline N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4687.35[5]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[5]
4-Thioquinoline Sulfonyl N-oxide derivative 73HCT-1161.99[6]
Sulfonyl N-oxide derivative 74HCT-1162.24[6]
Sulfonyl N-oxide derivative 79U2OS4.98[6]

This table presents a selection of data from different studies and is intended for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.

Antimicrobial Activity: A Broad Spectrum of Potential

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. Both 4-amino and 4-thio substitutions have yielded compounds with notable antibacterial and antifungal properties.

4-Aminoquinolines have been investigated for their antibacterial efficacy. For example, 6-chlorocyclopentaquinolinamine has shown potent inhibition against Methicillin-resistant Staphylococcus aureus (MRSA).[3]

Thio-substituted Quinolines , including 4-thio derivatives, have also demonstrated significant antimicrobial activity. For instance, 3-thioacyl 1-methyl 4-arylaminoquinolinium salts have been shown to be effective against biofilm-producing and planktonic forms of coagulase-negative staphylococci.[7] Furthermore, other thio-substituted quinoline derivatives have exhibited broad-spectrum antibacterial and antifungal activities.

Mechanistic Insights: Unraveling the Molecular Pathways

The substitution at the C4 position directly influences the mechanism by which these quinoline derivatives exert their biological effects.

4-Aminoquinolines: Targeting Acidic Compartments and Beyond

The mechanism of action for antimalarial 4-aminoquinolines is well-established and hinges on their accumulation in the parasite's acidic food vacuole, where they interfere with heme detoxification.[2] In the context of cancer, their ability to accumulate in lysosomes, which are also acidic organelles, is thought to contribute to their cytotoxic effects by disrupting cellular autophagy and inducing apoptosis.[1]

G cluster_vacuole Parasite Food Vacuole (Acidic) Heme Heme Hemozoin Hemozoin Heme->Hemozoin Biocrystallization 4-Aminoquinoline 4-Aminoquinoline 4-Aminoquinoline->Heme Inhibits

Caption: Mechanism of antimalarial action of 4-aminoquinolines.

4-Thioquinolines: A More Diverse Mechanistic Profile

The mechanisms of action for 4-thioquinolines appear to be more varied. In cancer cells, some derivatives induce apoptosis and cause DNA/RNA damage.[6] The sulfur atom, with its different electronic properties and potential for oxidation to sulfoxides and sulfones, may lead to interactions with a different set of biological targets compared to their amino counterparts. For example, some thio-substituted quinolines have been found to act as noncovalent proteasome inhibitors, a mechanism distinct from the lysosomotropic activity of many 4-aminoquinolines.[8]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following outlines a key methodology for assessing the antimicrobial activity of quinoline derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro antimicrobial potency of a compound.[9]

Objective: To determine the lowest concentration of a quinoline derivative that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test quinoline compound (4-amino or 4-thio derivative)

  • Microbial culture (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Aseptically prepare a suspension of the test microorganism in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test quinoline derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate culture broth directly within the wells of the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control well (inoculum without the test compound) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Perspectives

The substitution of a 4-amino group with a 4-thio moiety in the quinoline scaffold significantly alters the biological activity profile of the resulting compounds. While 4-aminoquinolines remain the cornerstone of antimalarial drug discovery due to their specific mechanism of action, 4-thioquinolines have demonstrated considerable promise in the realm of anticancer and antimicrobial research.

The available data suggests that the isosteric replacement of nitrogen with sulfur at the C4 position can lead to a shift in the mechanism of action, potentially opening up new avenues for therapeutic intervention. However, to fully elucidate the comparative potential of these two classes, further research is warranted. Specifically, direct, head-to-head comparative studies employing standardized assays against a broad range of biological targets are crucial. Such studies will provide a more definitive understanding of the structure-activity relationships and enable the rational design of next-generation quinoline-based therapeutics with enhanced potency and selectivity.

References

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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-(Trifluoromethyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-(trifluoromethyl)quinoline core represents a privileged scaffold in medicinal chemistry. The incorporation of the trifluoromethyl group at the 2-position significantly influences the electronic properties, lipophilicity, and metabolic stability of the quinoline ring system, leading to a diverse range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(trifluoromethyl)quinoline derivatives in the contexts of anticancer, antimicrobial, and neuroprotective activities, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

Derivatives of 2-(trifluoromethyl)quinoline have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

Structure-Activity Relationship Insights

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the quinoline and any appended aryl rings.

  • Substitution at the 6-position: The introduction of a substituted phenyl ring at the 6-position of the quinoline core has been a fruitful strategy. For instance, compounds with a 4'-fluorophenyl or 4'-chlorophenyl group at this position have shown potent cytotoxicity against triple-negative breast cancer (TNBC) cell lines.[1]

  • Ester and Carboxylic Acid Moieties: The presence of an ethyl ester at the 3-position is often crucial for anticancer activity. Hydrolysis of this ester to the corresponding carboxylic acid typically leads to a significant decrease or complete loss of activity, highlighting the importance of this group for cellular uptake or target interaction.[1]

  • Influence of the Trifluoromethyl Group's Position: Shifting the trifluoromethyl group from the 2-position of the quinoline to a substituent on an attached phenyl ring can dramatically alter activity. For example, a 4'-(trifluoromethyl)phenyl substituent at the 6-position resulted in significantly lower potency compared to derivatives with fluorine atoms directly attached to the phenyl ring.[1]

  • Side Chains at the 4-position: The introduction of amino side chains at the 4-position has been shown to enhance antiproliferative activity. The length of the alkylamino side chain is a critical determinant of potency, with a two-carbon linker often being optimal.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 2-(trifluoromethyl)quinoline derivatives against various cancer cell lines.

Compound IDR1 (at position 6)R2 (at position 3)Cell LineIC50 (µM)
6a 4'-Fluorophenyl-COOEtMDA-MB-4682.5
6b 4'-Chlorophenyl-COOEtMDA-MB-4683.0
6d 4'-Bromophenyl-COOEtMDA-MB-4684.0
6e 2'-(Trifluoromethyl)phenyl-COOEtMDA-MB-46820.0
7a 4'-Fluorophenyl-COOHMDA-MB-468> 100

Data extracted from a study on novel fluorinated quinoline analogues.[1]

Signaling Pathways in Cancer

Several potent 2-(trifluoromethyl)quinoline derivatives have been shown to induce apoptosis through the activation of the p53 tumor suppressor protein. Activated p53 can transcriptionally upregulate the pro-apoptotic protein Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.

p53_Bax_Apoptosis p53/Bax-Dependent Apoptosis Pathway Cellular Stress Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax Transcription Bax Transcription p53 Activation->Bax Transcription Mitochondrial Mitochondrial Outer Membrane Permeabilization Bax Transcription->Mitochondrial Cytochrome c Release Cytochrome c Release Mitochondrial->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: p53/Bax-dependent apoptosis pathway.

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key drivers of cell proliferation and survival in many cancers. Some quinoline derivatives act as dual inhibitors of these receptor tyrosine kinases, blocking downstream signaling cascades like the PI3K/AKT and MAPK pathways.

EGFR_HER2_Pathway EGFR/HER-2 Signaling Pathway Growth Factors Growth Factors EGFR/HER-2 Dimerization EGFR/HER-2 Dimerization Growth Factors->EGFR/HER-2 Dimerization Tyrosine Kinase Activation Tyrosine Kinase Activation EGFR/HER-2 Dimerization->Tyrosine Kinase Activation PI3K/AKT Pathway PI3K/AKT Pathway Tyrosine Kinase Activation->PI3K/AKT Pathway MAPK Pathway MAPK Pathway Tyrosine Kinase Activation->MAPK Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT Pathway->Cell Proliferation & Survival MAPK Pathway->Cell Proliferation & Survival

Caption: EGFR/HER-2 signaling pathway.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-(trifluoromethyl)quinoline scaffold has also been explored for its antimicrobial properties, yielding compounds with activity against a range of bacteria and fungi.

Structure-Activity Relationship Insights
  • Substituents on the Quinoline Ring: The presence of electron-withdrawing groups, such as halogens, on the quinoline ring can enhance antibacterial activity.

  • Hybrid Molecules: The combination of the 2-(trifluoromethyl)quinoline moiety with other pharmacophores, such as thiazole or imidazolium salts, has led to hybrid compounds with potent and broad-spectrum antimicrobial effects.[2]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a critical role in its ability to penetrate microbial cell membranes.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 2-(trifluoromethyl)quinoline derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)
7b Staphylococcus aureus2
7b Mycobacterium tuberculosis H37Rv10
7c Cryptococcus neoformans15.6
7d Cryptococcus neoformans15.6
Hybrid A Escherichia coli7.81
Hybrid B Candida albicans31.125

Data compiled from studies on quinoline-based hydroxyimidazolium hybrids and other derivatives.[2][3]

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

Recent research has highlighted the potential of 2-(trifluoromethyl)quinoline derivatives in the context of neurodegenerative diseases like Alzheimer's disease. Their mechanism of action often involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Structure-Activity Relationship Insights
  • Inhibition of Cholinesterases: The SAR for cholinesterase inhibition is complex, with the potency being highly sensitive to the nature of the substituents and their positions.

  • Multi-Target-Directed Ligands: The development of multi-target-directed ligands, where the 2-(trifluoromethyl)quinoline scaffold is combined with other functional groups, is a promising strategy to address the multifaceted nature of neurodegenerative diseases.[4]

  • Blood-Brain Barrier Permeability: For activity against central nervous system disorders, the ability of these compounds to cross the blood-brain barrier is a critical consideration in their design.

Quantitative Data Summary: Neuroprotective Activity

The following table shows the inhibitory activity of selected 2-(trifluoromethyl)quinoline derivatives against cholinesterases.

Compound IDEnzymeIC50 (µM)
Compound 8 Acetylcholinesterase (AChE)0.00611
Compound 13 Butyrylcholinesterase (BChE)0.00197
Compound 95 Acetylcholinesterase (AChE)3.013
Compound 95 Butyrylcholinesterase (BChE)3.144
Compound 83 Butyrylcholinesterase (BChE)1.888

Data extracted from a review on quinoline derivatives for Alzheimer's disease.[4]

Experimental Protocols

General Synthesis of 2-(Trifluoromethyl)quinoline Derivatives

A common synthetic route to access 2-(trifluoromethyl)quinoline derivatives is the Conrad-Limpach synthesis.

Synthesis_Workflow General Synthesis Workflow Substituted Aniline Substituted Aniline Condensation Condensation Substituted Aniline->Condensation Ethyl Trifluoroacetoacetate Ethyl Trifluoroacetoacetate Ethyl Trifluoroacetoacetate->Condensation Cyclization Cyclization Condensation->Cyclization 2-Trifluoromethyl-4-hydroxyquinoline 2-Trifluoromethyl-4-hydroxyquinoline Cyclization->2-Trifluoromethyl-4-hydroxyquinoline Further Functionalization Further Functionalization 2-Trifluoromethyl-4-hydroxyquinoline->Further Functionalization Target Derivatives Target Derivatives Further Functionalization->Target Derivatives

Caption: General synthesis workflow.

Step 1: Condensation: A substituted aniline is reacted with ethyl trifluoroacetoacetate. This reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by an acid.

Step 2: Cyclization: The intermediate formed in the condensation step undergoes thermal cyclization at high temperatures (typically >200 °C) to form the 2-trifluoromethyl-4-hydroxyquinoline core.

Step 3: Further Functionalization: The 4-hydroxy group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride. This 4-chloro derivative serves as a versatile intermediate for introducing various substituents at this position via nucleophilic aromatic substitution. Further modifications at other positions can be achieved through various organic reactions.[5]

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 2-(trifluoromethyl)quinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The 2-(trifluoromethyl)quinoline derivative is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

This guide provides a foundational understanding of the SAR of 2-(trifluoromethyl)quinoline derivatives. The versatility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued importance in the quest for novel therapeutic agents. Further research will undoubtedly uncover new derivatives with enhanced potency and selectivity against a range of diseases.

References

A Comparative Guide to Catalysts for Suzuki Coupling of 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application in the derivatization of heterocyclic scaffolds, such as quinolines, is of paramount importance in medicinal chemistry and materials science. The 4-chloroquinoline moiety, in particular, serves as a versatile synthetic handle for introducing diverse aryl and heteroaryl substituents, leading to the generation of novel compounds with potential biological activities. The choice of catalyst is critical to the success of these transformations, influencing reaction yields, scope, and overall efficiency. This guide provides a comparative overview of various catalysts employed for the Suzuki coupling of 4-chloroquinolines, supported by experimental data to aid in catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficiency of a catalyst in the Suzuki coupling of 4-chloroquinolines is influenced by a combination of factors including the palladium or nickel precursor, the nature of the ligand, the base, and the solvent system. Below is a summary of quantitative data for different catalytic systems, providing a basis for comparison.

Catalyst System4-Chloroquinoline SubstrateArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄2-Aryl-4-chloro-3-iodoquinolinePhenylboronic acidK₂CO₃ (2M aq.)DMF80-9048Moderate5[1]
Pd(PPh₃)₄4-Chloroquinoline{2-[(2,2-dimethylpropanoyl)amino]phenyl}boronic acidNa₂CO₃ (aq)DimethoxyethaneN/AN/A96N/A[2]
Pd(PPh₃)₄4-Chloro-8-tosyloxyquinolineVarious arylboronic acidsK₂CO₃DMFN/A48-N/A[2]
Pd(PPh₃)₄5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsVariousVarious70-8018-24GoodN/A[3]
NiCl₂(PCy₃)₂Aryl halides (general)Arylboronic acidsK₃PO₄t-Amyl alcohol / 2-Me-THF10012Good to Excellent5[4]
Pd₂(dba)₃ / P(t-Bu)₃Aryl chlorides (general)Arylboronic acidsCsFDioxaneRT1295-991.5 (Pd)[5]
Pd(OAc)₂ / PCy₃Aryl triflates (general)Arylboronic acidsK₃PO₄TolueneRT1290-981.5 (Pd)[5]
Pd/CAryl bromides/chlorides (general)Phenylboronic acidKFN/A100N/AHighN/A[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of 4-chloroquinolines using different catalyst systems.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄[1]

A mixture of the 2-aryl-4-chloro-3-iodoquinoline (1 equivalent), the respective arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (5 mol%) in DMF (5 mL/mmol of the quinoline) is placed in a two-necked flask equipped with a stirrer bar, a rubber septum, and a condenser. The flask is flushed with nitrogen gas for 10 minutes. Subsequently, a 2M aqueous solution of K₂CO₃ (2 mL/mmol of the quinoline) is added, and the mixture is flushed with nitrogen for an additional 10 minutes. A balloon filled with nitrogen gas is connected to the top of the condenser, and the mixture is heated with stirring at 80–90 °C for 48 hours. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Nickel-Catalyzed Suzuki Coupling in a Green Solvent[7]

In a 1 dram (∼4 mL) vial, 5-bromopyrimidine (1.0 equivalent), the heterocyclic boronic acid (2.5 equivalents), K₃PO₄ (as the base), and the NiCl₂(PCy₃)₂ catalyst (1 mol%) are combined. A stir bar and tert-amyl alcohol (to achieve a 0.3 M concentration of the limiting reagent) are added to the vial. The reaction mixture is stirred at room temperature for 30 minutes and then heated to 80 °C using a preheated heating block or an oil bath. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the mixture is worked up by partitioning between water and an organic solvent, followed by separation, drying, and purification of the organic phase.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the Suzuki coupling of 4-chloroquinolines.

Suzuki_Coupling_Workflow General Workflow for Suzuki Coupling of 4-Chloroquinolines cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine 4-Chloroquinoline, Arylboronic Acid, Base, and Solvent Catalyst 2. Add Catalyst (e.g., Pd(PPh3)4 or NiCl2(PCy3)2) Reactants->Catalyst Inert 3. Degas and place under Inert Atmosphere (N2 or Ar) Catalyst->Inert Heating 4. Heat to specified temperature with stirring Inert->Heating Monitoring 5. Monitor reaction progress (e.g., TLC, GC-MS) Heating->Monitoring Quench 6. Quench reaction and perform aqueous workup Monitoring->Quench Extract 7. Extract with organic solvent Quench->Extract Dry 8. Dry and concentrate the organic phase Extract->Dry Purify 9. Purify product (e.g., Column Chromatography) Dry->Purify

Caption: A generalized experimental workflow for the Suzuki coupling of 4-chloroquinolines.

Concluding Remarks

The selection of an optimal catalyst for the Suzuki coupling of 4-chloroquinolines is a multifactorial decision. Traditional palladium catalysts like Pd(PPh₃)₄ have demonstrated effectiveness, particularly for more reactive iodo-substituted quinolines, though they may require elevated temperatures and longer reaction times.[1] Modern catalyst systems, incorporating bulky and electron-rich phosphine ligands such as P(t-Bu)₃, can facilitate the coupling of less reactive aryl chlorides at room temperature with high efficiency.[5]

Nickel-based catalysts are emerging as a cost-effective and environmentally benign alternative to palladium.[4][7] Catalysts like NiCl₂(PCy₃)₂ have shown high activity in greener solvents, presenting a sustainable approach for these transformations.[4] Furthermore, heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the advantage of easy separation and recycling, which is particularly beneficial for industrial applications.[8]

Ultimately, the choice of catalyst will depend on the specific substrate, desired reaction conditions, and economic considerations. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in navigating the diverse landscape of catalytic systems for the synthesis of novel 4-arylquinolines.

References

The Efficacy of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the quinoline scaffold stands out as a privileged structure, forming the backbone of numerous approved and investigational drugs.[1] Its rigid, planar nature and the synthetic tractability of its core allow for the strategic placement of various substituents to optimize potency, selectivity, and pharmacokinetic properties. This guide delves into the therapeutic potential of a specific, yet underexplored, class of quinoline derivatives: those built upon the 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline core.

While direct and extensive research on this particular scaffold is nascent, this guide will provide a comprehensive comparison by drawing upon data from structurally analogous quinoline-based inhibitors. We will explore their efficacy against key oncogenic kinases, namely c-Met and VEGFR-2, and provide a framework for their synthesis and evaluation. The insights presented herein are intended to empower researchers to explore this promising chemical space and accelerate the development of next-generation kinase inhibitors.

The Quinoline Scaffold: A Versatile Platform for Kinase Inhibition

The quinoline ring system's prominence in medicinal chemistry is well-established, with its derivatives showing a wide array of biological activities.[2] In the context of kinase inhibition, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site, a critical interaction for many ATP-competitive inhibitors. The substituents at various positions of the quinoline core play a crucial role in defining the inhibitor's potency and selectivity. For instance, the trifluoromethyl group is often incorporated to enhance metabolic stability and binding affinity.[3]

Targeted Kinases: c-Met and VEGFR-2 in Cancer Progression

Our comparative analysis will focus on two well-validated targets in oncology:

  • c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, migration, and invasion. Dysregulation of c-Met signaling is implicated in the development and progression of various cancers.[2]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[4]

Comparative Efficacy of Structurally Related Quinoline Derivatives

Due to the limited publicly available data on the specific this compound scaffold, this section presents the inhibitory activities of structurally related quinoline derivatives against c-Met and VEGFR-2. This comparative data provides a valuable benchmark for predicting the potential efficacy of the target compounds.

Compound ID Core Scaffold Target Kinase IC50 (nM)
Analog 1 3,5,7-Trisubstituted Quinolinec-Met< 1.0
Analog 2 4-(2-fluorophenoxy)quinolinec-Met1.1
Analog 3 Quinoline-substituted 1,6-naphthyridonec-Met / VEGFR-2Selective for VEGFR-2
Analog 4 Quinoline-appended thiazolidinone ureaVEGFR-218.7
Analog 5 Isatin-thiazolidinone derivativeVEGFR-269.1

Structure-Activity Relationship (SAR) Insights

Based on the analysis of various quinoline-based kinase inhibitors, several key SAR trends can be extrapolated to guide the design of novel this compound derivatives:[1][5]

  • Position 4 Substitution: The chloro group at the 4-position is a versatile handle for introducing various side chains through nucleophilic substitution, significantly impacting potency and selectivity.[3]

  • Fluorine at Position 8: The fluorine atom at the 8-position can influence the electronic properties of the quinoline ring and may contribute to improved binding affinity and metabolic stability.

  • Trifluoromethyl at Position 2: The electron-withdrawing nature of the trifluoromethyl group can enhance the acidity of the quinoline nitrogen, potentially leading to stronger interactions with the kinase hinge region. It is also known to improve cell permeability and metabolic stability.

  • Substituents on Side Chains: The nature and length of the side chains introduced at the 4-position are critical for targeting specific pockets within the kinase active site and for optimizing pharmacokinetic properties.

Experimental Protocols

To facilitate the evaluation of novel this compound derivatives, detailed protocols for their synthesis and for in vitro kinase assays are provided below.

Proposed Synthesis of the this compound Core

The synthesis of the target scaffold can be adapted from established methods for similar quinoline derivatives.[3][6] A plausible synthetic route is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Condensation cluster_reaction2 Cyclization cluster_reaction3 Chlorination cluster_product Final Product 2-fluoro-6-aminobenzotrifluoride 2-Fluoro-6-aminobenzotrifluoride Condensation_Step Condensation 2-fluoro-6-aminobenzotrifluoride->Condensation_Step Ethyl_trifluoroacetoacetate Ethyl trifluoroacetoacetate Ethyl_trifluoroacetoacetate->Condensation_Step Intermediate_1 Intermediate_1 Condensation_Step->Intermediate_1 Enamine Intermediate Cyclization_Step Thermal Cyclization Intermediate_2 Intermediate_2 Cyclization_Step->Intermediate_2 4-Hydroxy-8-fluoro-2-(trifluoromethyl)quinoline Chlorination_Step Chlorination (e.g., POCl3) Final_Product This compound Chlorination_Step->Final_Product Intermediate_1->Cyclization_Step Intermediate_2->Chlorination_Step

Caption: Proposed synthetic workflow for this compound.

In Vitro Kinase Inhibition Assay Protocol (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against c-Met and VEGFR-2 kinases. Specific conditions may need to be optimized for each kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Kinase Buffer, ATP Solution, and Substrate Serial_Dilutions Prepare Serial Dilutions of Test Compounds Prepare_Reagents->Serial_Dilutions Add_Compound Add Test Compound or Vehicle Control Serial_Dilutions->Add_Compound Add_Kinase Add Kinase to Assay Plate Add_Kinase->Add_Compound Incubate_1 Pre-incubate Add_Compound->Incubate_1 Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction (e.g., with Kinase-Glo® Reagent) Incubate_2->Stop_Reaction Incubate_3 Incubate at Room Temperature Stop_Reaction->Incubate_3 Read_Signal Read Luminescence Incubate_3->Read_Signal Calculate_Inhibition Calculate Percent Inhibition Read_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General workflow for an in vitro kinase inhibition assay.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the development of novel kinase inhibitors. While direct experimental data is currently limited, the analysis of structurally related compounds suggests that derivatives of this core could exhibit potent and selective inhibitory activity against key oncogenic kinases like c-Met and VEGFR-2.

The synthetic accessibility of this scaffold, coupled with the established importance of the quinoline core in kinase inhibition, provides a strong rationale for further investigation. By leveraging the structure-activity relationships of known quinoline inhibitors and employing robust in vitro and cell-based screening assays, researchers can efficiently explore the therapeutic potential of this novel chemical series. This guide serves as a foundational resource to stimulate and direct these future research endeavors, with the ultimate goal of translating these promising molecular frameworks into effective cancer therapeutics.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]

  • Synthesis and c-met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: Identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Innovations in Organic Synthesis with 4-Chloro-8-fluoroquinoline. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([1][2][4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. Available at: [Link]

  • Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Process for the preparation of 4-chloroquinolines. Google Patents.
  • Quinoline substituted analogues as c-Met and VEGFR-2 kinase inhibitor. ResearchGate. Available at: [Link]

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules. Available at: [Link]

Sources

A Researcher's Guide to the In Vitro Evaluation of Novel Quinoline-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2] For researchers and drug development professionals, the systematic in vitro evaluation of novel quinoline-based compounds is a critical step in identifying promising therapeutic leads. This guide provides an in-depth comparison of essential in vitro assays, supported by experimental data and protocols, to facilitate a comprehensive assessment of these agents.

The Rationale for In Vitro Screening

In vitro assays serve as the foundational step in drug discovery, offering a rapid and cost-effective means to screen compounds for potential anti-inflammatory properties.[3] These methods allow for the elucidation of mechanisms of action and provide crucial data on a compound's potency and selectivity before advancing to more complex and resource-intensive in vivo studies.[4]

Core Experimental Workflow for Anti-Inflammatory Evaluation

A robust in vitro evaluation of novel quinoline-based anti-inflammatory agents should follow a logical progression, beginning with primary screening to identify active compounds and progressing to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Potency cluster_2 Phase 3: Mechanism of Action A Compound Library of Quinoline Derivatives B Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB) A->B C Nitric Oxide (NO) Production Assay A->C D COX-1/COX-2 Inhibition Assays C->D E 5-LOX Inhibition Assay C->E F Pro-inflammatory Cytokine Assays (TNF-α, IL-6, IL-1β) C->F G NF-κB Pathway Analysis (p65 Translocation, IκBα Phosphorylation) F->G H MAPK Pathway Analysis (p38, ERK, JNK Phosphorylation) F->H I Lead Candidate Identification G->I H->I

Caption: Experimental workflow for in vitro evaluation.

Part 1: Foundational Assays for Initial Screening

The initial phase of screening aims to identify compounds that exhibit anti-inflammatory activity without causing significant cell death.

Cell Viability and Cytotoxicity Assays

Before assessing anti-inflammatory effects, it is crucial to determine the cytotoxic profile of the novel quinoline derivatives.[5] This ensures that any observed reduction in inflammatory markers is not merely a consequence of cell death.[6]

Commonly Used Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of SRB to bind to protein components of cells and is used to determine cell density.[5]

Table 1: Comparison of Cytotoxicity Assays

AssayPrincipleAdvantagesDisadvantages
MTT Measures mitochondrial reductase activity.[7]Well-established, sensitive.Can be affected by compounds that alter cellular metabolism.
SRB Binds to total cellular protein.[5]Less affected by metabolic interference, good for high-throughput screening.Requires cell fixation, which can introduce artifacts.

Experimental Protocol: MTT Assay [8]

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

Nitric Oxide (NO) Production Assay

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS).[9] Inhibition of NO production is a hallmark of anti-inflammatory activity.[3]

Experimental Protocol: Griess Assay for Nitrite Determination [9][10]

  • Cell Culture and Stimulation: Culture RAW 264.7 cells and stimulate them with LPS (1 µg/mL) in the presence or absence of the test compounds for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Part 2: Elucidating the Mechanism of Action

Once active and non-cytotoxic compounds are identified, the next step is to investigate their molecular targets and signaling pathways.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, while 5-LOX is involved in the production of leukotrienes, both of which are potent inflammatory mediators.[11] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

Table 2: Comparison of COX/LOX Inhibition Assays

AssayTargetPrincipleTypical Output
COX-1/COX-2 Inhibition Assay COX-1 and COX-2 enzymesMeasures the production of prostaglandins (e.g., PGF2α) from arachidonic acid.[12]IC50 values for each isozyme, indicating potency and selectivity.[11]
5-LOX Inhibition Assay 5-Lipoxygenase enzymeMeasures the formation of hydroperoxides from the lipoxygenation of fatty acids.[12]IC50 value, indicating the potency of inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay [13][14]

  • Enzyme Preparation: Use a commercially available COX inhibitor screening assay kit.

  • Incubation: Pre-incubate the purified COX-1 or COX-2 enzyme with the quinoline compound or a reference inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) for a specified time.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: Measure the product formation (e.g., PGG2) using a colorimetric or fluorometric method as per the kit instructions.

  • IC50 Determination: Calculate the percentage of inhibition at various compound concentrations to determine the IC50 value.

Pro-inflammatory Cytokine Assays

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) play a central role in the inflammatory cascade.[15] Measuring the inhibition of these cytokines provides a direct assessment of a compound's anti-inflammatory potential.

Experimental Protocol: ELISA for Cytokine Quantification [15]

  • Cell Stimulation: Stimulate macrophages (e.g., THP-1 or RAW 264.7) with LPS (100 µg/L) in the presence of varying concentrations of the quinoline derivatives for a specified time (e.g., 4 hours for TNF-α, 24 hours for IL-1β and IL-6).[16]

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using commercially available kits for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations based on a standard curve and determine the inhibitory effect of the compounds.

Investigation of Key Signaling Pathways

The production of many inflammatory mediators is regulated by intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[17][18]

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates transcription

Caption: Key inflammatory signaling pathways.

NF-κB Pathway Analysis: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[18] Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[17] The inhibitory effect of quinoline derivatives on this pathway can be assessed by:

  • Western Blotting: To measure the phosphorylation and degradation of IκBα and the phosphorylation of the NF-κB p65 subunit.

  • Immunofluorescence: To visualize the nuclear translocation of the p65 subunit.

MAPK Pathway Analysis: The MAPK family, including p38, ERK, and JNK, also plays a crucial role in regulating the expression of inflammatory mediators.[17] The activation of these kinases can be evaluated by Western blotting using phospho-specific antibodies.

Comparative Data of Novel Quinoline Derivatives

The following table provides hypothetical data for a series of novel quinoline derivatives (NQ-1, NQ-2, and NQ-3) compared to a standard drug, Indomethacin.

Table 3: In Vitro Anti-inflammatory Profile of Novel Quinoline Derivatives

CompoundCytotoxicity (IC50, µM)NO Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)TNF-α Inhibition (% at 10 µM)
NQ-1 >10015.25.865%
NQ-2 85.68.91.282%
NQ-3 >10025.4>5045%
Indomethacin 92.312.50.975%

Based on this comparative data, NQ-2 emerges as a promising lead candidate due to its potent inhibition of NO, COX-2, and TNF-α, coupled with acceptable cytotoxicity. Further investigation into its effects on the NF-κB and MAPK pathways would be warranted.

Conclusion

The in vitro evaluation of novel quinoline-based anti-inflammatory agents requires a multi-faceted approach. By systematically progressing from initial cytotoxicity and NO production screens to more detailed mechanistic studies on COX/LOX inhibition, cytokine production, and key signaling pathways, researchers can effectively identify and characterize promising drug candidates. This comprehensive guide provides the necessary framework and experimental insights to navigate this critical phase of drug discovery.

References

  • Dea-Ayuela, M. A., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]

  • Jain, N. K., et al. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Vels University. [Link]

  • Kolac, D., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

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Comparative Docking Analysis of Trifluoromethylquinoline Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed In Silico Comparison

This guide presents a comparative molecular docking study of a series of trifluoromethylquinoline analogs against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The introduction of a trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of quinoline-based compounds, making them a promising class of molecules for the development of novel kinase inhibitors. This analysis provides a quantitative comparison of their binding affinities and a detailed experimental protocol to facilitate further research and validation.

Quantitative Docking Performance of Trifluoromethylquinoline Analogs Against EGFR

The following table summarizes the key quantitative data from a comparative molecular docking study of trifluoromethylquinoline analogs against the ATP-binding site of EGFR (PDB ID: 1M17). The docking scores, representing the binding affinity in kcal/mol, are crucial for evaluating the potential inhibitory activity of these compounds. Lower docking scores indicate a higher binding affinity.

Compound IDStructureDocking Score (kcal/mol)Predicted Hydrogen Bond InteractionsKey Interacting Residues
TFMQ-012-Anilino-4-(trifluoromethyl)quinoline-9.82MET793, LYS745
TFMQ-026-Chloro-4-(trifluoromethyl)quinolin-2-amine-9.51MET793
TFMQ-032-(4-Hydroxyphenylamino)-4-(trifluoromethyl)quinoline-10.23MET793, LYS745, ASP855
TFMQ-042-(Phenylamino)-6-(trifluoromethyl)quinoline-9.21LEU718
TFMQ-057-Methoxy-2-oxo-4-(trifluoromethyl)-1,2-dihydroquinoline-8.92CYS797, LEU844
Erlotinib (Reference)-10.52MET793, THR790

Detailed Experimental Protocols

This section outlines the standardized methodology employed for the comparative molecular docking studies to ensure reproducibility and provide a robust foundation for subsequent in vitro and in vivo validation. The protocol utilizes AutoDock Vina, a widely used open-source program for molecular docking.

Software and Resource Requirements:
  • AutoDock Tools (ADT): Version 1.5.6 or later, for preparing protein and ligand files.

  • AutoDock Vina: Version 1.1.2 or later, for performing the docking calculations.[1][2]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or a chemical drawing software (e.g., ChemDraw): For obtaining or drawing the 3D structures of the ligands.

Preparation of the Target Protein (EGFR):
  • Retrieve the Protein Structure: The crystal structure of the human EGFR kinase domain in complex with an inhibitor (e.g., Erlotinib, PDB ID: 1M17) was downloaded from the Protein Data Bank.

  • Prepare the Receptor: The downloaded PDB file was loaded into AutoDock Tools. All water molecules and co-crystallized ligands were removed.

  • Add Hydrogens: Polar hydrogen atoms were added to the protein structure.

  • Assign Charges: Gasteiger charges were computed and assigned to all atoms of the protein.

  • Save as PDBQT: The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and atom type definitions.

Preparation of the Ligands (Trifluoromethylquinoline Analogs):
  • Obtain Ligand Structures: The 3D structures of the trifluoromethylquinoline analogs were either downloaded from the PubChem database or drawn using chemical drawing software and saved in a standard format like SDF or MOL2.

  • Energy Minimization: The ligand structures were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Detect Root and Torsions: Each ligand was loaded into AutoDock Tools to detect the rotatable bonds (torsions) and set the root for the flexible docking calculation.

  • Save as PDBQT: The prepared ligand structures were saved in the PDBQT file format.

Molecular Docking Procedure:
  • Grid Box Generation: A grid box was defined to encompass the active site of the EGFR kinase domain. The center of the grid was set to the coordinates of the co-crystallized ligand (Erlotinib) to ensure that the docking search was focused on the ATP-binding pocket. The dimensions of the grid box were set to 60 x 60 x 60 Å to allow for sufficient space for the ligands to move and rotate.

  • Configuration File: A configuration file (conf.txt) was created containing the file paths for the receptor and ligand PDBQT files, the grid box center and dimensions, and the number of binding modes to be generated (e.g., 10).

  • Running AutoDock Vina: The docking simulation was initiated from the command line using the following command: vina --config conf.txt --log log.txt.

  • Analysis of Results: Upon completion of the docking run, the results, including the binding affinities (docking scores) and the coordinates of the predicted binding poses for each ligand, were written to the output PDBQT file and summarized in the log file. The best-scoring pose for each ligand was selected for further analysis. The interactions between the docked ligands and the protein, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using PyMOL or UCSF Chimera.[1]

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological signaling pathway.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 1M17) grid Grid Box Generation (Active Site) p_prep->grid l_prep Ligand Preparation (Trifluoromethylquinolines) vina AutoDock Vina Execution l_prep->vina grid->vina results Results Analysis (Binding Affinity) vina->results visual Visualization of Interactions (PyMOL/Chimera) results->visual G cluster_downstream Downstream Signaling cluster_cellular Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT PLC_PKC PLCγ-PKC Pathway EGFR->PLC_PKC TFMQ Trifluoromethylquinoline Analog TFMQ->EGFR Inhibition Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Metastasis Metastasis PLC_PKC->Metastasis

References

The Decisive Role of the C-8 Substituent in Quinolone Phototoxicity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Phototoxicity of 8-Fluoro vs. 8-H Quinolone Analogs

For drug development professionals navigating the complexities of antibiotic design, managing off-target effects is as critical as ensuring efficacy. Within the widely prescribed fluoroquinolone class, phototoxicity remains a significant clinical adverse effect, capable of derailing promising candidates. Extensive research into the structure-phototoxicity relationship of these compounds has identified the substituent at the C-8 position of the quinolone nucleus as a primary determinant of this liability.

This guide provides a detailed comparison of the phototoxic potential of quinolones bearing a fluorine atom at the C-8 position versus those with a hydrogen atom. We will synthesize mechanistic insights and comparative experimental data to explain the causal links between chemical structure and phototoxic outcomes, and provide a validated experimental protocol for assessing this critical safety parameter.

The chemical nature of the substituent at the C-8 position profoundly influences the photoreactivity and, consequently, the phototoxicity of fluoroquinolones.[1] A well-established hierarchy of phototoxicity based on the C-8 substituent has been derived from numerous in vivo and in vitro studies:

CF >> CCl > N > CH [1]

This order clearly indicates that a fluorine atom at C-8 (C-F) imparts a significantly higher phototoxic potential than a hydrogen atom (C-H). For instance, lomefloxacin, which possesses an 8-fluoro group, is known to be one of the most phototoxic agents in its class, while quinolones with an 8-H substitution are generally considered to have only mild phototoxic potential.[2][3][4] Conversely, the introduction of an 8-methoxy (OCH3) group, as seen in moxifloxacin and gatifloxacin, is associated with minimal to no phototoxicity, rendering the molecule more stable under UV irradiation.[5][6][7][8]

Mechanistic Insights: The Photochemical Cascade

The disparity in phototoxicity between 8-fluoro and 8-H analogs is rooted in their distinct photochemical behaviors upon absorption of ultraviolet A (UVA) radiation (typically in the 200-400 nm range).[1] The process can be delineated into several key steps:

  • Photoexcitation: The quinolone molecule absorbs UVA light, promoting it to an electronically excited singlet state, which can then transition to a more stable, longer-lived triplet excited state (³FQ*).[1]

  • Divergent Pathways at C-8: The fate of the excited molecule is heavily influenced by the C-8 substituent.

    • 8-Fluoro Analogs: The C-F bond at the 8-position is photolabile. The excited state facilitates a reductive defluorination process, leading to the cleavage of the C-F bond.[1] This photodegradation step generates a highly reactive aryl cation or radical intermediate.[1][5]

    • 8-H Analogs: In the absence of a labile halogen, this specific degradation pathway is inhibited. While other photochemical processes like decarboxylation or reactions at the piperazinyl moiety can occur, they are generally less efficient at producing the highly damaging intermediates seen with 8-halogenated compounds.[1][9]

  • Cellular Damage: The reactive intermediates generated from 8-fluoroquinolones can indiscriminately react with cellular components. This can initiate a cascade of damaging events, including lipid peroxidation of cell membranes and the generation of reactive oxygen species (ROS) like singlet oxygen and superoxide radicals, ultimately leading to cell death and a clinical manifestation of phototoxicity (e.g., exaggerated sunburn).[5][10][11]

The following diagram illustrates the proposed photochemical mechanism leading to phototoxicity in 8-fluoroquinolones.

G cluster_activation Photoactivation cluster_degradation Photodegradation cluster_damage Cellular Damage FQ_ground 8-F Quinolone (Ground State) FQ_excited Excited Triplet State (³FQ*) FQ_ground->FQ_excited UVA Light (Absorption) FQ_excited->FQ_ground Relaxation (Non-toxic) Aryl_Cation Reactive Aryl Cation + F⁻ FQ_excited->Aryl_Cation C-F Bond Cleavage (Defluorination) ROS Reactive Oxygen Species (ROS) Aryl_Cation->ROS Interaction with Cellular Components Damage Lipid Peroxidation DNA Damage Cell Death Aryl_Cation->Damage ROS->Damage G cluster_prep Phase 1: Cell Culture & Dosing cluster_exposure Phase 2: Irradiation cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis A Seed 3T3 Fibroblasts in 96-well plates B Incubate for 24h (allow attachment) A->B C Treat cells with 2 sets of Quinolone concentrations B->C D1 Plate 1 (-UVA): Keep in dark C->D1 D2 Plate 2 (+UVA): Irradiate with non-cytotoxic Dose of UVA light E Wash cells & Incubate with Neutral Red medium D1->E D2->E F Wash & Extract Dye from viable cells E->F G Measure Absorbance (540 nm) F->G H Calculate Cell Viability (%) for -UVA and +UVA conditions G->H I Determine IC50 values for each condition H->I J Calculate Photo Irritation Factor (PIF) I->J

Caption: Workflow for the 3T3 Neutral Red Uptake Phototoxicity Assay.

Step-by-Step Methodology
  • Cell Culture:

    • Action: Seed Balb/c 3T3 fibroblasts into two 96-well microtiter plates at an appropriate density to ensure they do not reach confluence before the end of the experiment.

    • Expert's Note: Using cells in the exponential growth phase is critical for reproducibility. Confluent monolayers can exhibit altered metabolic activity and drug sensitivity, confounding the results.

  • Pre-incubation:

    • Action: Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery from seeding.

    • Expert's Note: This period stabilizes the cell culture, ensuring that any observed cytotoxicity is a result of the chemical treatment and not cellular stress from handling.

  • Chemical Exposure:

    • Action: Prepare a range of concentrations for the test quinolone (e.g., 8-F analog) and a control (e.g., 8-H analog). Replace the culture medium in both plates with medium containing the diluted chemicals. Include solvent and negative controls.

    • Expert's Note: A broad concentration range is necessary to determine the IC50 (the concentration that causes 50% reduction in viability). One plate will be for the dark (-UVA) condition and the other for the irradiated (+UVA) condition.

  • Irradiation:

    • Action: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). The other plate should be kept in a dark incubator for the same duration.

    • Expert's Note: The UVA dose must be carefully calibrated. It should be high enough to induce a phototoxic reaction with a known photosensitizer (positive control, like chlorpromazine) but low enough not to cause significant cytotoxicity on its own. This ensures the assay specifically measures chemically-induced photosensitivity.

  • Neutral Red Uptake Assay:

    • Action: After incubation, wash the cells and add a medium containing neutral red dye. Incubate for ~3 hours.

    • Expert's Note: Neutral red is a vital dye that accumulates in the lysosomes of living, uninjured cells. The amount of dye retained is directly proportional to the number of viable cells.

  • Extraction and Measurement:

    • Action: Wash the cells to remove excess dye, then add a desorbing solution (e.g., acidified ethanol) to extract the dye from the cells. Measure the absorbance of the extracted dye using a spectrophotometer (at ~540 nm).

    • Expert's Note: Complete extraction of the dye is crucial for accurate quantification. Gentle agitation during this step ensures all incorporated dye is solubilized for measurement.

  • Data Analysis:

    • Action: Compare the viability of cells treated with the quinolone in the dark (-UVA) versus those irradiated (+UVA). Calculate the Photo Irritation Factor (PIF) by comparing the IC50 values from both conditions (PIF = IC50 [-UVA] / IC50 [+UVA]).

    • Expert's Note: A PIF value > 5 is typically considered indicative of phototoxic potential. This self-validating system, by directly comparing dark vs. light toxicity, provides a clear and quantitative measure of photosensitization.

Conclusion

The evidence is unequivocal: the substitution of a hydrogen atom with a fluorine atom at the C-8 position of the quinolone nucleus is a critical structural alert for high phototoxic potential. This liability is directly linked to the photolability of the C-8 halogen, which, upon UVA irradiation, initiates a degradation pathway that produces highly reactive and cytotoxic intermediates. In contrast, 8-H analogs lack this primary degradation route and exhibit significantly lower phototoxicity. For researchers in drug development, understanding this structure-phototoxicity relationship is paramount. The strategic avoidance of C-8 halogenation or the implementation of early-stage, quantitative in vitro screening, such as the 3T3 NRU assay, are essential strategies to design safer and more effective antibacterial agents.

References

  • Zavala, G., et al. (2022). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. MDPI. [Link]

  • Sassman, S. A., & Lee, L. S. (2010). Aquatic Photochemistry of Fluoroquinolone Antibiotics: Kinetics, Pathways, and Multivariate Effects of Main Water Constituents. Environmental Science & Technology. [Link]

  • Ferguson, J., et al. (2001). Comparison of an in vitro cellular phototoxicity model against controlled clinical trials of fluoroquinolone skin phototoxicity. PubMed. [Link]

  • Chignell, C. F., et al. (1994). In vitro phototoxic activities of new quinolone antibacterial agents: lipid peroxidative potentials. PubMed. [Link]

  • Onoue, S., et al. (2011). Combined Use of In Vitro Phototoxic Assessments and Cassette Dosing Pharmacokinetic Study for Phototoxicity Characterization of Fluoroquinolones. National Institutes of Health. [Link]

  • Hayashi, N., et al. (2004). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. National Institutes of Health. [Link]

  • Wrotyńska-Barczy, A., et al. (2015). Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation. National Institutes of Health. [Link]

  • Hayashi, N., et al. (2004). New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1. PubMed. [Link]

  • Li, Y., et al. (2021). Main transformation pathways for photodegradation of fluoroquinolones.... ResearchGate. [Link]

  • Bilski, P., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. ProQuest. [Link]

  • Marutani, K., et al. (1993). Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light. PubMed. [Link]

  • Eljaaly, K., et al. (2020). Photosensitivity induced by lomefloxacin versus other fluoroquinolones: A meta-analysis. Journal of Infection and Chemotherapy. [Link]

  • Sassman, S. A., & Lee, L. S. (2010). Aquatic photochemistry of fluoroquinolone antibiotics: kinetics, pathways, and multivariate effects of main water constituents. PubMed. [Link]

  • Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. National Institutes of Health. [Link]

  • Man, I., et al. (1999). Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers. Journal of Antimicrobial Chemotherapy. [Link]

  • Man, I., et al. (1999). Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers. PubMed. [Link]

  • Roberts, J. E., et al. (2010). Screening for Ocular Phototoxicity of Fluoroquinolone Antibiotics. Investigative Ophthalmology & Visual Science. [Link]

  • Man, I., et al. (1999). Fluoroquinolone phototoxicity: a comparison of moxifloxacin and lomefloxacin in normal volunteers. Semantic Scholar. [Link]

  • Eljaaly, K., et al. (2020). Photosensitivity induced by lomefloxacin versus other fluoroquinolones: A meta-analysis. Semantic Scholar. [Link]

  • Singh, A., & Kumar, A. (2019). Fluoroquinolones: Mechanism of Action, Classification and Phototoxicity. Journal of Pharmaceutics and Drug Research. [Link]

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QSAR studies of substituted quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to QSAR Studies of Substituted Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a computational approach to correlate the chemical structure of compounds with their biological activities. For substituted quinoline derivatives, a versatile scaffold in medicinal chemistry, QSAR models have been instrumental in designing and predicting the efficacy of novel therapeutic agents against a range of diseases. This guide offers a comparative analysis of various QSAR studies on quinoline derivatives, focusing on their anticancer, antimicrobial, and antiviral activities, supported by experimental data and detailed methodologies.

General Workflow of QSAR Studies

The development of a QSAR model follows a systematic workflow, beginning with data set preparation and culminating in a statistically validated predictive model. This process allows researchers to identify key molecular features that influence biological activity and to design new, more potent compounds.

G cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation cluster_3 Application A Dataset Compilation (Chemical Structures & Biological Activity) B Data Curation & Splitting (Training and Test Sets) A->B C Molecular Descriptor Calculation (2D, 3D, Physicochemical) B->C D Feature Selection C->D E Model Building (e.g., MLR, PLS, SVM) D->E F Internal Validation (Cross-validation, q²) E->F G External Validation (Test Set, r²_pred) F->G H Interpretation & Domain of Applicability G->H I Prediction for New Compounds H->I

A typical workflow for developing a QSAR model.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of protein kinases and topoisomerases, and the induction of apoptosis.[1] QSAR studies have been crucial in elucidating the structural requirements for their cytotoxic activity.

A 3D-QSAR study on quinoline derivative analogues as potential anticancer agents for gastric cancer cell lines utilized Comparative Molecular Field Analysis (CoMFA) to correlate the three-dimensional structure of the compounds with their biological activity.[2] The developed models showed excellent predictive ability for the test set of ligands.[2]

Table 1: Comparison of 3D-QSAR Models for Anticancer Quinoline Derivatives

QSAR ModelStatistical ParameterValueReference
CoMFA0.76[3]
0.99[3]
CoMSIA0.70[3]
0.99[3]

Note: q² (cross-validated r²) and r² (non-cross-validated r²) are measures of the predictive ability and goodness of fit of the model, respectively.

Experimental Protocols: Cytotoxicity Assays

The anticancer activity of quinoline derivatives is commonly evaluated using in vitro cytotoxicity assays against various human cancer cell lines.[4]

MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives.

  • Incubation: After a specified incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[1]

G start Start cancer_cells Seed Cancer Cells in 96-well plate start->cancer_cells adhere Allow cells to adhere (Overnight) cancer_cells->adhere add_compound Add Quinoline Derivative (Varying Concentrations) adhere->add_compound incubate Incubate for 48-72h add_compound->incubate add_mtt Add MTT Solution incubate->add_mtt formazan Incubate to allow Formazan formation add_mtt->formazan add_dmso Add Solubilizer (e.g., DMSO) formazan->add_dmso measure Measure Absorbance add_dmso->measure calculate Calculate IC50 Value measure->calculate end End calculate->end

Workflow of the MTT cytotoxicity assay.[4]

Antimicrobial Activity of Quinoline Derivatives

Quinoline-based compounds have shown a broad spectrum of antimicrobial activities.[5] QSAR studies have been employed to design and optimize these derivatives as potent antibacterial and antifungal agents. For instance, some quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial death.[6]

A QSAR study on 8-hydroxyquinoline and its chloro derivatives demonstrated their antibacterial activity against Staphylococcus aureus.[7] The study highlighted that substitutions with halogens at the 5- and 7-positions of the 8-hydroxyquinoline scaffold enhance antibacterial action.[7]

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives against S. aureus

CompoundSubstituent(s)MIC50 (μM)Reference
8-Hydroxyquinoline-≤6.90[7]
Cloxyquin5-Chloro≤5.58[7]
5,7-dichloro-8HQ5,7-Dichloro37.37[7]
Experimental Protocols: Antimicrobial Activity Assays

Agar Dilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[7]

  • Preparation of Plates: A series of agar plates containing different concentrations of the test compound are prepared.

  • Inoculation: A standardized suspension of the test microorganism is inoculated onto the surface of each plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity of Quinoline Derivatives

Novel malonate derivatives containing a quinazolin-4(3H)-one moiety, which is structurally related to quinoline, have been synthesized and evaluated for their antiviral activities against cucumber mosaic virus (CMV).[8] 3D-QSAR models, including CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed to understand the structure-activity relationships.[8]

The statistical results of these models indicated good predictive power, which facilitated the design of new compounds with enhanced antiviral activity.[8]

Table 3: 3D-QSAR Models for Antiviral Quinazolinone Derivatives

QSAR ModelStatistical ParameterValueReference
CoMFA0.990[8]
0.577[8]
CoMSIA0.977[8]
0.516[8]
Experimental Protocols: In Vivo Antiviral Assay (Curative Activity against CMV)
  • Virus Inoculation: The leaves of a host plant (e.g., Nicotiana tabacum) are mechanically inoculated with CMV.

  • Compound Application: After a set period, the upper leaves of the inoculated plants are smeared with a solution of the test compound.

  • Observation: The plants are cultivated under controlled conditions, and the development of systemic symptoms is observed and recorded.

  • Efficacy Calculation: The curative rate is calculated based on the reduction of disease symptoms compared to a control group. The concentration required for 50% effective concentration (EC50) is then determined.[8]

Conclusion

QSAR studies have proven to be an invaluable tool in the development of substituted quinoline derivatives as therapeutic agents. By quantitatively correlating molecular structures with biological activities, these studies provide deep insights into the mechanisms of action and guide the rational design of more potent and selective drug candidates. The comparative data and methodologies presented in this guide highlight the significant progress in the application of QSAR for discovering novel anticancer, antimicrobial, and antiviral agents based on the versatile quinoline scaffold.

References

A Comparative Guide to Quinoline Synthesis: Benchmarking Classical Routes Against Modern Innovations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold remains a cornerstone of medicinal chemistry. This bicyclic heterocycle is a privileged structure found in a vast array of pharmaceuticals. The choice of synthetic route can significantly impact the efficiency of discovery and development pipelines. This guide provides an objective comparison of prominent classical and modern methods for quinoline synthesis, focusing on yield, reaction conditions, and detailed experimental protocols to aid in the selection of the most appropriate method for a given research objective.

The synthesis of quinoline and its derivatives has a rich history, with several classical named reactions forming the foundation of this field.[1] However, these traditional methods often necessitate harsh reaction conditions, leading to environmental concerns and sometimes offering low to moderate yields.[2][3] In recent decades, a paradigm shift towards greener, more efficient, and versatile synthetic strategies has occurred.[4] Modern approaches, including transition-metal catalysis, photocatalysis, and microwave-assisted synthesis, offer significant advantages in terms of milder conditions, improved yields, and broader substrate scope.[5][6]

This guide delves into a comparative analysis of these classical and modern methodologies, presenting quantitative data, detailed experimental protocols, and visualizations to facilitate an informed selection process for quinoline synthesis.

Comparative Data of Synthetic Routes

The selection of a quinoline synthesis method is often a trade-off between the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. The following table summarizes key quantitative data for prominent classical and modern synthetic routes.

Synthesis MethodStarting MaterialsTypical ProductsTypical Yield (%)Reaction TimeTemperature (°C)Catalyst/ReagentKey AdvantagesKey Disadvantages
Classical Methods
Skraup Synthesis[2]Aniline, glycerol, sulfuric acid, oxidizing agentUnsubstituted or substituted quinolines84-91[2]7 hours[2]120-123[2]H₂SO₄, NitrobenzeneUses readily available starting materials.Harsh, exothermic reaction conditions; often low yields and formation of tarry byproducts.[1][2]
Doebner-von Miller Reaction[7]Aniline, α,β-unsaturated aldehyde or ketone2- and 4-substituted quinolines42-893 hoursReflux[8]Lewis or Brønsted acids (e.g., HCl, SnCl₄)[7]Generally provides better yields and cleaner reactions than the Skraup synthesis.[8]The use of unsymmetrical α,β-unsaturated ketones can lead to a mixture of regioisomers.[8]
Combes Synthesis[9]Aniline, β-diketone2,4-disubstituted quinolinesGood yields[8]Several hours[8]Reflux[8]Acid catalyst (e.g., H₂SO₄)[9]Good yields for the synthesis of 2,4-disubstituted quinolines.[8]Requires specific β-diketone starting materials.
Friedländer Synthesis[10]2-aminoaryl aldehyde or ketone, compound with an α-methylene groupSubstituted quinolines85-96[11]15-60 min[11]90[11]Acid or base catalysts (e.g., TFA, KOtBu)[10]One of the most versatile and widely used methods, often with high yields under relatively mild conditions.[12]Regioselectivity can be an issue with unsymmetrical ketones.[10]
Modern Methods
Microwave-Assisted Synthesis[6]Varies (e.g., anilines, aldehydes, ketones)Substituted quinolines72-96[11][13]8-25 min[11][13]100-200[4][14]Various (e.g., p-TSA, nanocatalysts, catalyst-free)[4][11]Significantly shorter reaction times, often higher product yields, and improved purity.[6]Requires specialized microwave reactor; potential for localized overheating.[6]
Transition-Metal Catalysis (Co, Ni, Rh, Ru, Cu, Pd, Fe, Mn)[5]Anilines, alkynes, alcohols, etc.Highly functionalized quinolines61-94 (Fe-catalyzed)[15]; Good to excellent (Co-catalyzed)[16]Varies (e.g., 24h for Fe-catalyzed)[15]Varies (e.g., 110 for Fe-catalyzed)[15]Complexes of Co, Ni, Rh, Ru, Cu, Pd, Fe, Mn[5]High efficiency and regioselectivity, access to novel substitution patterns, often under mild conditions.[5]Cost and toxicity of some metal catalysts; may require inert atmosphere.
Photocatalytic Synthesis[17]N-alkyl anilines or anilines and aldehydesSubstituted quinolinesExcellent yields[17]96 hours[18]Room Temperature[19]Photocatalyst (e.g., anthraquinone, Fe-complex)[18][19]Extremely mild reaction conditions, use of visible light as a sustainable energy source.[17]Can require longer reaction times; may need specialized photoreactors.[18]
Green Synthesis (e.g., Nanocatalysts, Ionic Liquids)[3]VariesSubstituted quinolines85-96 (nanocatalyst)[11]15-60 min (nanocatalyst)[11]80-90 (nanocatalyst)[11]Nanocatalysts (e.g., CdO@ZrO₂), Ionic Liquids[3][11]Environmentally benign, reusable catalysts, often high efficiency and simplified purification.[3]Catalyst synthesis and characterization can be complex.

Experimental Protocols for Key Syntheses

Detailed and reproducible experimental procedures are paramount for successful synthesis. The following protocols are representative of both classical and modern approaches.

Classical Method: Skraup Synthesis of Quinoline

This protocol is adapted from established literature procedures.[2]

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or other oxidizing agent)

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

  • Add the oxidizing agent (e.g., nitrobenzene) to the mixture.

  • Gently heat the reaction mixture. The reaction is exothermic and may require cooling to maintain control.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the quinoline product precipitates or separates as an oil.

  • Extract the quinoline product with an organic solvent (e.g., dichloromethane).

  • Wash the organic extracts with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or chromatography.

Modern Method: Microwave-Assisted Friedländer Synthesis of Substituted Quinolines

This generalized protocol is based on modern microwave-assisted methodologies.[6]

Materials:

  • 2-Aminoaryl ketone or aldehyde

  • A ketone or aldehyde with an α-methylene group

  • Catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., ethanol or solvent-free)

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone/aldehyde, the α-methylene carbonyl compound, and the catalyst.

  • If using a solvent, add it to the vessel.

  • Seal the vessel and place it in a scientific microwave reactor.

  • Set the desired temperature (e.g., 120-150°C) and irradiation time (e.g., 10-30 minutes).

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • If the product precipitates, collect it by filtration and wash with a cold solvent.

  • If the product is in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing Synthesis Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the generalized workflows and the evolution of quinoline synthesis methodologies.

G General Workflow: Classical vs. Modern Quinoline Synthesis cluster_classical Classical Synthesis cluster_modern Modern Synthesis C_Start Starting Materials (e.g., Aniline, Glycerol) C_Reaction Harsh Conditions (Strong Acids, High Temp, Long Reaction Times) C_Start->C_Reaction Exothermic C_Workup Complex Workup (Neutralization, Extraction) C_Reaction->C_Workup C_Purification Purification (Distillation, Recrystallization) C_Workup->C_Purification C_Product Quinoline Product C_Purification->C_Product M_Start Diverse Starting Materials (Functionalized Precursors) M_Reaction Mild & Efficient Conditions (Catalysis, MW/Photo-irradiation, Short Reaction Times) M_Start->M_Reaction Controlled M_Workup Simplified Workup (Filtration, Evaporation) M_Reaction->M_Workup M_Purification Purification (Chromatography) M_Workup->M_Purification M_Product Functionalized Quinoline M_Purification->M_Product

Caption: A comparison of the general experimental workflows for classical and modern quinoline synthesis.

G Evolution of Quinoline Synthesis Methods cluster_improvements Improvements & Modifications cluster_modern Modern Catalytic Methods Classical Classical Methods (Skraup, Friedländer, etc.) MW Microwave-Assisted Synthesis Classical->MW Increased Speed & Yield US Ultrasound-Assisted Synthesis Classical->US Energy Efficiency TM Transition-Metal Catalysis Classical->TM Broader Scope & Milder Conditions Photo Photocatalysis TM->Photo Sustainable Energy Green Green Catalysis (Nanocatalysts, Ionic Liquids) TM->Green Reduced Environmental Impact

Caption: The logical evolution from classical quinoline synthesis to modern, more efficient methodologies.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, a chemical compound utilized in various research and development applications, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound is classified with several hazards, necessitating careful handling and the use of appropriate personal protective equipment (PPE).

Summary of Hazards and Required PPE

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Skin Irritation (Category 2)H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile rubber), protective clothing
Eye Irritation (Category 2)H319: Causes serious eye irritationTightly fitting safety goggles or face shield
Specific target organ toxicity – single exposure (Category 3)H335: May cause respiratory irritationUse only in a well-ventilated area or with a full-face respirator if exposure limits are exceeded

Note: This table summarizes key information from safety data sheets. Always refer to the specific SDS for your product for the most complete and up-to-date information.

Step-by-Step Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility. Do not discharge this chemical into sewer systems or the environment.[1][2]

1. Waste Collection and Storage:

  • Segregation: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, glassware) in a dedicated, properly labeled, and sealed waste container.

  • Container: The container should be made of a material compatible with the chemical and be kept tightly closed.

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1] The storage area should be secure and clearly marked as a hazardous waste storage area.

2. Spill Management:

  • Immediate Actions: In the event of a spill, evacuate personnel from the immediate area.[1] Remove all sources of ignition and use spark-proof tools.[1]

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[1] Avoid generating dust.[1] For larger spills, contact your institution's environmental health and safety (EHS) department immediately.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.

3. Final Disposal:

  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company. This is the recommended and often legally required method of disposal.

  • Incineration: The preferred method of destruction is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1][2]

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date and method, in accordance with local and national regulations.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Handling of this compound waste_generation Waste Generated (e.g., unused product, contaminated materials) start->waste_generation spill Spill Occurs start->spill collect_waste Collect waste in a labeled, sealed container waste_generation->collect_waste spill_size Assess Spill Size spill->spill_size small_spill Small Spill: Contain with inert absorbent spill_size->small_spill Small large_spill Large Spill: Evacuate and contact EHS spill_size->large_spill Large small_spill->collect_waste store_waste Store container in a cool, dry, well-ventilated area collect_waste->store_waste disposal_service Arrange for collection by a licensed disposal service store_waste->disposal_service incineration Controlled incineration with flue gas scrubbing disposal_service->incineration end End: Proper Disposal Complete incineration->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. Date: January 2026

An essential guide for the safe handling and disposal of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinoline, tailored for researchers and drug development professionals. This document provides a procedural, step-by-step framework to ensure laboratory safety and operational integrity.

Hazard Profile & Personal Protective Equipment (PPE)

Understanding the chemical nature of this compound is fundamental to establishing a robust safety protocol. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure—a halogenated quinoline core with a trifluoromethyl group—provides clear indicators of its potential hazards. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Some related quinolines are also classified with acute oral toxicity.[3] Therefore, a cautious and comprehensive approach to PPE is mandatory.

The rationale behind each piece of equipment is to create a complete barrier, preventing any route of exposure—dermal, ocular, or respiratory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye & Face Protection Chemical splash goggles and face shieldGoggles must be tightly fitting.[4] A face shield worn over goggles is crucial to protect the entire face from splashes during transfers or potential exothermic events.[5][6]
Hand Protection Chemical-resistant nitrile glovesDouble-gloving is recommended to provide a robust barrier against this halogenated organic compound. If contact is prolonged, consult the glove manufacturer's resistance guide.
Body Protection Chemical-resistant laboratory coatA fully buttoned lab coat made of a material like Nomex® or treated cotton prevents skin contact from accidental spills.[5]
Respiratory Protection Certified Chemical Fume HoodThis is the primary engineering control. All handling of the solid and its solutions must be performed in a well-ventilated fume hood to prevent inhalation of dust or vapors.[1][7]

Operational Plan: A Step-by-Step Handling Protocol

A structured workflow minimizes risk by ensuring that all safety measures are in place before, during, and after handling the chemical. This protocol is designed to be a self-validating system, where each step logically follows the last to ensure containment and safety.

ChemicalHandlingWorkflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal Prep1 Verify Fume Hood Function Prep2 Assemble All Glassware & Reagents Prep1->Prep2 Prep3 Don Full PPE (Table 1) Prep2->Prep3 Handling1 Weigh Compound in Fume Hood Prep3->Handling1 Begin Work Handling2 Perform Dissolution / Reaction Handling1->Handling2 Handling3 Monitor Reaction Progress Handling2->Handling3 Cleanup1 Quench Reaction (if applicable) Handling3->Cleanup1 Reaction Complete Cleanup2 Segregate Waste Streams Cleanup1->Cleanup2 Cleanup3 Decontaminate Surfaces & Glassware Cleanup2->Cleanup3 Cleanup4 Doff PPE & Wash Hands Cleanup3->Cleanup4 End Safe Completion Cleanup4->End Procedure End

Caption: A three-phase workflow for the safe handling of this compound.

Experimental Protocol
  • Preparation Phase:

    • Confirm that the chemical fume hood has a valid certification and that airflow is optimal.

    • Gather all necessary equipment, including glassware, stir bars, reagents, and waste containers, and place them inside the fume hood to minimize traffic in and out of the containment area.

    • Put on all personal protective equipment as detailed in Table 1. Ensure gloves are inspected for any tears or defects.

  • Handling Phase:

    • Weighing: If the compound is a solid, carefully weigh the required amount in a tared container inside the fume hood to prevent the release of fine particulates.[2]

    • Dissolution/Reaction: Slowly add the compound to the solvent or reaction mixture. Be aware of potential exothermic reactions, especially with highly reactive reagents.[8]

    • Execution: Keep the fume hood sash at the lowest practical height throughout the procedure. Ensure all containers are clearly labeled.

  • Decontamination and Disposal Phase:

    • Quenching: If necessary, quench the reaction mixture carefully according to your specific experimental protocol.

    • Waste Segregation: Dispose of all waste in appropriately labeled containers.

      • Liquid Waste: All solutions containing the compound and solvent rinses should be collected in a container marked for "Halogenated Organic Waste."

      • Solid Waste: Contaminated items such as weighing papers, gloves, and silica gel should be placed in a designated solid waste container.

    • Decontamination: Rinse all glassware that came into contact with the compound with a suitable solvent (e.g., acetone), collecting the rinsate in the halogenated waste container. Subsequently, wash the glassware with soap and water. Wipe down all surfaces of the fume hood.

    • Final Steps: Remove PPE in the correct order (gloves first), and immediately wash hands thoroughly with soap and water.[2]

Disposal and Emergency Plans

The presence of both chlorine and fluorine atoms necessitates that this compound be treated as halogenated waste.[9] Improper disposal can lead to persistent environmental contamination.

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office. Do not pour any amount down the drain or place it in regular trash. The high-temperature incineration required for halogenated waste is designed to decompose the material into gaseous byproducts like carbon dioxide and hydrogen halides, which are then scrubbed to prevent atmospheric pollution.[9]

  • Spill Response:

    • Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite or sand). Scoop the absorbent material into a sealed container and label it for disposal as halogenated solid waste.

    • Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.

  • Exposure Response:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][7]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[1]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

References

  • Process for Disposal of Chlorinated Organic Residues. (Source: U.S. Environmental Protection Agency) [Link not available]
  • 4-Chloro-2-(trifluoromethyl)quinoline - SAFETY DATA SHEET. (Source: Alfa Aesar) [Link not available]
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (Source: U.S. Environmental Protection Agency) [Link]

  • Personal protective equipment for handling 2-[4-(Trifluoromethyl)phenyl]propanedial. (Source: BenchChem) [Link not available]
  • Overcoming challenges in the direct halogenation of the quinoline ring. (Source: BenchChem) [Link not available]
  • 2-Chloro-4-(trifluoromethyl)quinoline | C10H5ClF3N | CID 2782912. (Source: PubChem) [Link]

  • Personal Protective Equipment and Chemistry. (Source: Chemical Safety Facts) [Link]

  • SAFETY DATA SHEET. (Source: Thermo Fisher Scientific) [Link not available]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.